Tiancimycin
描述
属性
分子式 |
C27H19NO8 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
(1S,17S,20Z,24R,26R)-4,11,24-trihydroxy-26-[(1R)-1-hydroxyethyl]-10-methoxy-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7(12),8,10,14,20-heptaen-18,22-diyne-6,13-dione |
InChI |
InChI=1S/C27H19NO8/c1-12(29)26-17-7-5-3-4-6-8-18(31)27(26,36-26)14-11-15(30)20-21(22(14)28-17)25(34)19-13(23(20)32)9-10-16(35-2)24(19)33/h3-4,9-12,17-18,28-31,33H,1-2H3/b4-3-/t12-,17+,18-,26+,27+/m1/s1 |
InChI 键 |
DJOMZYYFFHCVSQ-UBZKRVARSA-N |
产品来源 |
United States |
Foundational & Exploratory
Tiancimycin's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of the DNA-Damaging and Apoptotic Pathways of a Potent Enediyne Anticancer Agent
Introduction
Tiancimycin, a member of the enediyne class of natural products, has emerged as a highly potent cytotoxic agent with significant potential in oncology.[1][2] Characterized by a unique anthraquinone-fused 10-membered enediyne core, tiancimycins exhibit remarkable antitumor activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, with a focus on its interaction with DNA and the subsequent induction of programmed cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Core Mechanism: DNA Damage via Radical-Induced Strand Scission
The principal mechanism of action for this compound is the induction of severe DNA damage. This process is initiated by the intercalation of the this compound molecule into the DNA double helix. Once positioned within the DNA structure, the enediyne core of this compound undergoes a Bergman cycloaromatization reaction. This chemical transformation generates highly reactive benzenoid diradicals.[1]
These diradicals are potent hydrogen-abstracting species. They abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA-centered radicals. The subsequent reaction of these radicals with molecular oxygen results in the cleavage of the DNA strands, causing both single-strand and double-strand breaks.[1] This extensive DNA damage overwhelms cellular repair mechanisms, ultimately triggering cell death.
Interestingly, certain biosynthetic intermediates of this compound, such as this compound H and this compound I, have demonstrated a novel, glutathione-independent mechanism of DNA cleavage. This suggests an alternative activation pathway for these potent molecules, broadening the potential therapeutic applications of the this compound family.[1]
Experimental Protocol: DNA Cleavage Assay (Plasmid Relaxation)
The DNA-damaging potential of this compound can be effectively assessed using a plasmid relaxation assay.[3] This in vitro technique monitors the conversion of supercoiled plasmid DNA to its relaxed (nicked) and linear forms, which are indicative of single-strand and double-strand breaks, respectively.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (or its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
Reducing agent (e.g., glutathione, if required for activation)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of this compound.
-
If required for the specific this compound analogue, add a reducing agent to activate the enediyne core.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.
-
Quantify the percentage of supercoiled, relaxed, and linear DNA to determine the extent of DNA cleavage.
Experimental Workflow for DNA Cleavage Assay
Caption: Workflow for assessing this compound-induced DNA damage.
Induction of Apoptosis
The substantial DNA damage inflicted by this compound serves as a potent trigger for apoptosis, or programmed cell death. This is a key component of its anticancer activity, ensuring the elimination of cells with compromised genomic integrity. The apoptotic cascade is initiated by cellular sensors that detect the DNA strand breaks, leading to the activation of a complex signaling network.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
The induction of apoptosis by this compound can be quantified using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining.[4][5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture cancer cells and treat them with various concentrations of this compound for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.
Logical Flow of Apoptosis Detection
Caption: Detection of apoptosis via Annexin V and PI staining.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest. This is a cellular response to DNA damage, providing the cell with an opportunity to repair the damage before proceeding with division. If the damage is too severe, the cell will be directed towards apoptosis. The specific phase of the cell cycle at which arrest occurs can provide insights into the cellular pathways affected by the drug.
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle distribution in response to this compound treatment can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[6][7] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cultured cancer cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Involvement of Reactive Oxygen Species (ROS) and JNK Signaling
While direct DNA damage is the primary mechanism, the downstream cellular responses to this compound are likely to involve complex signaling pathways, including those mediated by reactive oxygen species (ROS) and c-Jun N-terminal kinase (JNK).
Reactive Oxygen Species (ROS): The chemical reactions involved in the generation of the benzenoid diradicals and subsequent DNA strand scission can contribute to an increase in intracellular ROS levels.[8] Elevated ROS can further exacerbate DNA damage and induce oxidative stress, which is a potent trigger for apoptosis.[9][10]
JNK Signaling Pathway: The JNK pathway is a critical component of the cellular stress response.[11][12] DNA damage and oxidative stress are known activators of the JNK signaling cascade. Activation of JNK can lead to the phosphorylation of various downstream targets that regulate both cell survival and apoptosis. In the context of extensive cellular damage, the JNK pathway often promotes apoptosis.[13]
Signaling Pathway Overview
Caption: this compound-induced signaling leading to cell death.
Quantitative Data Summary
The cytotoxic activity of tiancimycins has been evaluated against various human cancer cell lines. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound A, H, and I.
| Compound | Cell Line | Cancer Type | EC50 (nM)[1] |
| This compound A | A549 | Lung Carcinoma | 0.96 |
| HCT116 | Colorectal Carcinoma | 1.1 | |
| K562 | Chronic Myelogenous Leukemia | 0.52 | |
| MV4-11 | Acute Myeloid Leukemia | 0.62 | |
| This compound H | A549 | Lung Carcinoma | 2.5 |
| HCT116 | Colorectal Carcinoma | 3.2 | |
| K562 | Chronic Myelogenous Leukemia | 1.3 | |
| MV4-11 | Acute Myeloid Leukemia | 1.6 | |
| This compound I | A549 | Lung Carcinoma | 0.49 |
| HCT116 | Colorectal Carcinoma | 0.30 | |
| K562 | Chronic Myelogenous Leukemia | 0.35 | |
| MV4-11 | Acute Myeloid Leukemia | 0.28 |
Conclusion
This compound exerts its potent anticancer effects through a multi-faceted mechanism of action centered on the induction of catastrophic DNA damage. Its ability to generate DNA-cleaving diradicals leads to extensive strand breaks, which in turn trigger cell cycle arrest and apoptosis. The downstream signaling events likely involve the generation of reactive oxygen species and the activation of the JNK stress response pathway, further contributing to the demise of cancer cells. The sub-nanomolar cytotoxicity of tiancimycins against various cancer cell lines underscores their potential as payloads for antibody-drug conjugates, a promising strategy for targeted cancer therapy. Further research into the detailed signaling pathways activated by tiancimycins will undoubtedly provide deeper insights into their therapeutic potential and may unveil novel targets for anticancer drug development.
References
- 1. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Tiancimycin from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiancimycin, a potent 10-membered enediyne natural product, has garnered significant attention within the scientific community for its remarkable anticancer properties.[1][2] Discovered from Streptomyces sp. CB03234, this anthraquinone-fused enediyne exhibits rapid and complete killing of cancer cells, positioning it as a promising payload for antibody-drug conjugates (ADCs).[1][2][3] However, the inherently low production titers in the wild-type strain have presented a substantial hurdle for its clinical development. This guide provides a comprehensive overview of the discovery, isolation, and yield enhancement strategies for this compound, drawing from key research findings. It aims to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the critical processes involved.
Introduction: The Emergence of this compound
The family of anthraquinone-fused enediyne antitumor antibiotics, which includes notable compounds like dynemicin A and uncialamycin, was expanded with the discovery of Tiancimycins.[4][5][6] this compound A was first identified from the soil-dwelling bacterium Streptomyces sp. CB03234.[1][7] What sets this compound apart is its potent cytotoxicity against a variety of tumor cell lines.[1] Its mechanism of action involves the cycloaromatization of the enediyne core, which generates a benzenoid diradical. This highly reactive species can induce DNA strand breaks, leading to cell death.[8] This potent cell-killing ability makes this compound an attractive candidate for targeted cancer therapies.[4][5][6]
The primary challenge in harnessing this compound's therapeutic potential lies in its low natural production. The wild-type Streptomyces sp. CB03234 strain produces this compound A at a very low titer, with initial reports indicating only 1.2 mg could be purified from a 6-liter fermentation.[1] This scarcity has spurred significant research into metabolic engineering and fermentation optimization to enhance its yield.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound production, showcasing the improvements achieved through various optimization strategies.
Table 1: this compound A Production Titers in Wild-Type and Mutant Streptomyces sp. CB03234
| Strain | Cultivation Condition | Titer (mg/L) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | Original Medium | ~ 0.3 | - | [1][2] |
| Wild-Type | With 1.5% (w/v) HP2MGL resin | ~ 0.8 | ~ 2.7 | [1] |
| CB03234-R-16 | Original Medium | 4.4 ± 0.9 | ~ 14.7 | [1] |
| CB03234-R-16 | With 1.5% (w/v) HP2MGL resin | 5.8 ± 1.0 | ~ 19.3 | [1] |
| CB03234-R-16 | Optimized Shake Flask | 22.5 ± 3.1 | ~ 75 | [1][2] |
| CB03234-R-16 | 15 L Fermentor | 13.0 ± 1.0 | ~ 43.3 | [1][2] |
| CB03234-S | Overexpression of USP3 | 31.1 ± 2.3 | ~ 103.7 | [9] |
Table 2: Influence of Medium Components on this compound A Production in Streptomyces sp. CB03234-R-16
| Medium Component | Concentration (g/L) | Titer (mg/L) | Reference |
| Soluble Starch (Original) | Not Specified | 4.4 ± 0.9 | [1] |
| Soluble Starch (Optimized) | 30 | 9.6 ± 0.2 | [1] |
| Pharmamedia (Original) | Not Specified | 4.4 ± 0.9 | [1] |
| Pharmamedia (Optimized) | 15 | 11.1 ± 0.4 | [1] |
Experimental Protocols
This section details the methodologies for the cultivation of Streptomyces sp., and the extraction and isolation of this compound.
Strain and Culture Conditions
-
Bacterial Strain: Streptomyces sp. CB03234 and its mutants (e.g., CB03234-R-16, CB03234-S).
-
Sporulation Medium: ISP4 medium at 30 °C.
-
Seed Culture Medium: Tryptic soy broth (TSB), containing (per liter): 17 g tryptone, 3 g soytone, 5 g NaCl, 2.5 g K2HPO4, and 2.5 g glucose.
-
Production Medium (Original): Composition not fully detailed in the provided search results, but serves as a baseline for optimization.
-
Production Medium (Optimized for CB03234-R-16): An optimized fermentation medium that resulted in the highest this compound A titer of 22.5 ± 3.1 mg/L.[1] The precise composition is proprietary to the research group but key optimized components include 30 g/L of soluble starch and 15 g/L of pharmamedia.[1]
Fermentation Process
-
Inoculation: Inoculate 50 mL of TSB in a 250 mL shaking flask with a fresh spore suspension of Streptomyces sp. CB03234 (approximately 1 x 10^7 spores).
-
Seed Culture Growth: Incubate the seed culture at 30 °C and 250 rpm for 36 hours.
-
Production Culture: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of production medium.
-
In Situ Resin Adsorption (Optional but Recommended): Add macroporous resins such as HP2MGL (1.5% w/v) to the production medium before autoclaving to facilitate in situ adsorption of this compound.[1]
-
Incubation: Culture for 6-9 days at 30 °C and 230-250 rpm.
-
Scaled-up Fermentation: For larger scale production, a 15 L fermentor can be used. Optimal conditions include a 10% (v/v) inoculation volume and a dissolved oxygen level of 20-60%.[1]
Extraction and Isolation
-
Separation: After fermentation, separate the macroporous resins and mycelium from the supernatant.
-
Extraction from Resin: Elute this compound directly from the resins using methanol (B129727).
-
Extraction from Mycelium: Treat the mycelium with methanol (3 x 30 mL) to extract any remaining this compound.[1]
-
Extraction from Supernatant: The supernatant can also be extracted, though the majority of the product is sequestered by the resin and mycelium.
-
Purification: The crude extract is subjected to a two-step purification process.
-
Reversed-Phase Chromatography: The first step involves purification using a reversed-phase chromatography column.
-
Sephadex LH-20 Column Chromatography: A subsequent purification step using a Sephadex LH-20 column is performed to yield pure this compound.[10]
-
Analysis and Quantification
-
UPLC Analysis: Analyze and quantify this compound A using an Ultra Performance Liquid Chromatography (UPLC) system equipped with a PDA detector and a C18 column (e.g., Waters ACQUITY UPLC, 2.7 μm, 4.6 mm × 50 mm).[1]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes in this compound discovery and its mechanism of action.
Caption: Workflow for this compound A production and isolation.
Caption: Mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of natural product-based anticancer agents. The development of high-yielding mutant strains and optimized fermentation protocols has been crucial in overcoming the initial supply limitations. The methodologies outlined in this guide provide a foundational framework for researchers working on this compound and other enediyne natural products.
Future research will likely focus on further enhancing production titers through advanced metabolic engineering techniques, including CRISPR/Cas9-based genome editing.[11] Additionally, the exploration of the this compound biosynthetic gene cluster will continue to unveil novel enzymes and biochemical pathways, potentially enabling the mutasynthesis of new, even more potent analogs.[7][8][12] The successful development of this compound-based ADCs holds the promise of delivering this highly potent cytotoxic agent directly to cancer cells, minimizing off-target toxicity and maximizing therapeutic efficacy.[10][13]
References
- 1. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Biological Evaluation of Tiancimycins A and B, Yangpumicin A, and Related Anthraquinone-Fused Enediyne Antitumor Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scientists Discover Key to a Potential Natural Cancer Treatment’s Potency » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 8. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The exploration of high production of tiancimycins in Streptomyces sp. CB03234-S revealed potential influences of universal stress proteins on secondary metabolisms of streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of the Tiancimycin Enediyne Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway for the tiancimycin (TNM) enediyne core, a potent antitumor antibiotic. Tiancimycins belong to the anthraquinone-fused enediyne (AFE) family, which are characterized by a DNA-intercalating anthraquinone (B42736) moiety fused to a highly reactive 10-membered enediyne "warhead." Understanding this intricate biosynthetic pathway is crucial for efforts in pathway engineering, novel analogue generation, and the development of enediyne-based therapeutics, such as antibody-drug conjugates (ADCs). The primary producer, Streptomyces sp. CB03234, serves as a model system for these investigations due to its genetic tractability and relatively high production titers.[1][2][3]
The this compound Biosynthetic Gene Cluster (tnm BGC)
The biosynthesis of this compound is orchestrated by the tnm gene cluster. Comparative analysis with the BGCs of other AFEs—such as dynemicin (DYN), uncialamycin (B1248839) (UCM), and yangpumicin (YPM)—reveals a conserved set of core genes responsible for the assembly of the enediyne scaffold, alongside unique genes for tailoring reactions.[1][4] The tnm cluster contains all the genes found in the ucm cluster, plus four additional genes: tnmE6 (a flavin reductase), tnmH (a SAM-dependent methyltransferase), tnmL (a P450 hydroxylase), and tnmQ (a protein of unknown function).[1][4] These unique genes are responsible for the specific chemical decorations that distinguish tiancimycins from other members of the AFE family.
The core of the enediyne biosynthesis is initiated by an iterative type I polyketide synthase (PKS), which is highly conserved across all known enediyne BGCs.[2][4][5] This PKS is responsible for generating a linear C15 heptaene precursor, which serves as the foundational backbone for the enediyne core.[2]
Assembly of the Anthraquinone-Fused Enediyne Core
The formation of the this compound core is a multi-step enzymatic cascade that involves the formation of the enediyne macrocycle, its fusion to the anthraquinone moiety, and subsequent oxidative tailoring.
2.1. Polyketide Synthesis and Early Intermediates
Isotope labeling experiments using [1-¹³C]- and [2-¹³C]-sodium acetate (B1210297) have confirmed that the 10-membered enediyne core is derived from an acetate-derived C15 PKS product.[2] The biosynthesis proceeds through the formation of TNM H, the earliest enediyne intermediate identified to date.[2] A key feature of TNM H is the presence of a cryptic and unprecedented aldehyde group at C16, which is crucial for the subsequent cyclization step.[2][5]
2.2. C-C Bond Formation: Linking the Enediyne and Anthraquinone Moieties
A critical step in the pathway is the intramolecular C-C bond formation that links the enediyne precursor to the anthraquinone scaffold, forming the characteristic D-ring of the AFE structure. This reaction is catalyzed by TnmK1, a member of the α/β-hydrolase fold superfamily.[2][6]
TnmK1 acts on the TNM H intermediate, catalyzing a Michael addition that utilizes the C16 aldehyde.[2] This reaction represents a novel catalytic function for the α/β-hydrolase superfamily.[2][5] The product of this reaction is TNM I.[2]
2.3. F-Ring Tailoring by Cofactorless Oxygenases
Following the D-ring formation, the F-ring of the molecule undergoes a series of remarkable transformations catalyzed by two consecutively acting cofactorless oxygenases, TnmJ and TnmK2.[7]
-
Deformylation by TnmJ: TnmJ, an enzyme with a methyltransferase fold, acts as an aldehyde decarbonylase.[7] It removes the C16 aldehyde from TNM I as CO₂, yielding the unstable intermediate TNM J.[7] This step is essential for preparing the scaffold for epoxidation.
-
Epoxidation and Ring Cleavage by TnmK2: TnmK2, another member of the α/β-hydrolase fold superfamily, catalyzes a cascade of reactions including epoxidation, oxidative F-ring cleavage, and isomerization to convert TNM J into TNM B.[7][8]
2.4. Late-Stage A-Ring Tailoring
The final steps in the biosynthesis of the mature this compound A involve tailoring of the anthraquinone A-ring.
-
Sequential Hydroxylation by TnmL: The cytochrome P450 hydroxylase TnmL catalyzes sequential and regiospecific hydroxylations, first at C-7 and then at C-6 of the anthraquinone moiety.[3]
-
Regiospecific Methylation by TnmH: TnmH, a SAM-dependent O-methyltransferase, specifically methylates the C-7 hydroxyl group.[3][9] Inactivation of tnmH leads to the accumulation of TNM C, the unmethylated precursor.[1][9] TnmH exhibits broad substrate promiscuity, which can be exploited for biocatalytic applications.[9]
Quantitative Data from Biosynthetic Studies
Genetic manipulation of the tnm BGC in Streptomyces sp. CB03234 has been instrumental in elucidating the pathway and improving production titers.
| Strain / Condition | Key Genetic Modification | Product(s) | Titer (mg/L) | Reference |
| S. sp. CB03234 (Wild-Type) | None | This compound A | ~0.3 | [10] |
| S. sp. CB03234-R-16 | Ribosome Engineering (RpoB L422P) | This compound A | 22.5 ± 3.1 | [10] |
| S. sp. SB20002 | ΔtnmH | TNM C, TNM F | ~0.3 (TNM C) | [9] |
| S. sp. SB20024 | ΔtnmH in overproducer strain | TNM C | ~4 | [9] |
| S. sp. SB20020 | ΔtnmL | TNM B, TNM E | Not specified | [1][3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.
4.1. Gene Inactivation
Gene inactivation is performed to determine the function of specific genes by observing the resulting phenotype (i.e., which intermediates accumulate).
-
Methodology: A standard protocol involves the use of PCR targeting with a cassette conferring antibiotic resistance (e.g., apramycin) to replace the target gene in the Streptomyces sp. CB03234 chromosome.
-
Vector Construction: A disruption cassette is constructed containing the resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Transformation: The resulting plasmid is introduced into E. coli for conjugation with Streptomyces sp. CB03234.
-
Mutant Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotics. Successful double-crossover mutants are identified by their resistance to the cassette antibiotic and sensitivity to an antibiotic marker on the vector backbone. Deletion is confirmed by PCR analysis of the genomic DNA.
4.2. In Vitro Enzymatic Assays
In vitro assays are crucial for confirming the specific catalytic function of an enzyme.
-
Protein Expression and Purification: The gene of interest (e.g., tnmK1, tnmJ, tnmH) is cloned into an expression vector (e.g., pET vector) and transformed into an expression host like E. coli. The protein is typically overexpressed with an affinity tag (e.g., His-tag) and purified using chromatography (e.g., Ni-NTA affinity chromatography).
-
Assay Conditions: A typical reaction mixture contains the purified enzyme, the substrate (an isolated biosynthetic intermediate), necessary cofactors (e.g., S-adenosyl-L-methionine (SAM) for TnmH), and a suitable buffer.
-
Reaction Analysis: Reactions are incubated at an optimal temperature and then quenched. The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product and quantify conversion.[2][7]
4.3. Isotope Labeling Studies
These experiments trace the metabolic origin of the atoms in the final molecule.
-
Methodology: The producing organism (S. sp. CB03234) is cultured in a medium supplemented with a stable isotope-labeled precursor, such as [1-¹³C]- or [2-¹³C]-sodium acetate.
-
Isolation and Analysis: The this compound intermediate of interest (e.g., TNM H) is isolated from the culture.
-
Detection: The incorporation and position of the ¹³C label are determined by Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals the biosynthetic building blocks of the molecule.[2]
Visualizations of the Pathway and Workflow
Caption: Proposed biosynthetic pathway for the this compound enediyne core.
Caption: Experimental workflow for gene function analysis via knockout.
References
- 1. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Hydroxylase TnmL Catalyzing Sequential Hydroxylation with an Additional Proof-reading Activity in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cofactorless oxygenases guide anthraquinone-fused enediyne biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of TnmH as an O‑Methyltransferase Revealing Insights into this compound Biosynthesis and Enabling a Biocatalytic Strategy To Prepare Antibody–this compound Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complexity: A Technical Guide to the Structure Elucidation of the Tiancimycin Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tiancimycins (TNMs) are a potent family of anthraquinone-fused enediyne natural products that have garnered significant interest from the scientific community. First isolated from Streptomyces sp., these molecules exhibit remarkable cytotoxicity against a range of cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics, including as payloads for antibody-drug conjugates (ADCs).[1][2] Their complex molecular architecture, featuring a DNA-damaging enediyne "warhead" fused to a DNA-intercalating anthraquinone (B42736) scaffold, presents a formidable challenge for structure elucidation. This guide provides an in-depth overview of the multidisciplinary approach required to determine the planar structure, relative stereochemistry, and absolute configuration of this important class of natural products.
The Elucidation Workflow: A Multi-Technique Approach
The definitive determination of a tiancimycin's structure is not a linear process but rather an integrated workflow. It begins with the isolation and purification of the compound, followed by a series of sophisticated spectroscopic and spectrometric analyses to piece together the molecular puzzle. High-resolution mass spectrometry (HRMS) provides the molecular formula, while a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments reveals the carbon skeleton and the intricate network of proton and carbon connectivities. Finally, techniques such as NOESY and X-ray crystallography are employed to establish the molecule's precise three-dimensional arrangement.
Quantitative Spectroscopic and Spectrometric Data
The cornerstone of structure elucidation is the precise data obtained from analytical instrumentation. For the this compound family, this primarily involves High-Resolution Mass Spectrometry (HRMS) for determining the elemental composition and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis, typically using Electrospray Ionization (ESI), is the first step in characterizing a purified this compound. It provides a highly accurate mass-to-charge (m/z) ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For example, the analysis of a novel this compound intermediate, TNM I, yielded an [M+H]⁺ ion at m/z 476.1492, corresponding to a molecular formula of C₃₀H₂₁NO₅.[3]
| Compound | Ion Type | Calculated m/z | Observed m/z | Molecular Formula |
| TNM I | [M+H]⁺ | 476.1493 | 476.1492 | C₃₀H₂₁NO₅ |
| TNM D | [M+H]⁺ | 542.1551 | 542.1548 | C₂₉H₂₇NO₉ |
| TNM E | [M+H]⁺ | 528.1394 | 528.1391 | C₂₈H₂₅NO₉ |
Table 1: Representative HRMS data for members of the this compound family. Data compiled from multiple sources.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex covalent structure of tiancimycins. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY/NOESY) experiments is required. The following table presents the characteristic ¹H and ¹³C NMR data for this compound D (TNM D), a representative member of the family, dissolved in DMSO-d₆.[4]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) | Key ROESY/NOESY Correlations |
| 2 | 145.8 | - | - | - |
| 3 | 118.0 | - | H-4, H-14a/b | - |
| 4 | 133.0 | 7.95 (s) | C-3, C-5, C-12, C-13 | H-14a |
| 5 | 119.8 | - | H-4 | - |
| 6 | 186.0 | - | H-4, H-8 | - |
| 7 | 160.7 | - | H-8 | - |
| 8 | 112.8 | 7.39 (d, 2.5) | C-6, C-7, C-10, C-11 | 7-OCH₃ |
| 9 | 136.7 | 7.72 (d, 2.5) | C-7, C-11 | - |
| 10 | 156.8 | - | H-8, H-9 | - |
| 11 | 111.0 | - | H-9 | - |
| 12 | 123.3 | - | H-4 | - |
| 13 | 188.7 | - | H-4, H-14a/b | - |
| 14 | 36.5 | 2.91 (dd, 18.2, 9.1), 2.65 (d, 18.2) | C-3, C-12, C-13, C-15, C-16 | H-4, H-15, H-17 |
| 15 | 34.1 | 4.65 (d, 9.1) | C-3, C-14, C-16, C-25 | H-14a, H-24 |
| 16 | 64.6 | - | H-14a/b, H-15, H-17, H-25 | - |
| 17 | 52.3 | 5.51 (s) | C-16, C-18, C-24, C-25, C-26 | H-14b, H-27 |
| 18 | 98.0 | - | H-17, H-20 | - |
| 19 | 92.4 | - | H-20 | - |
| 20 | 89.6 | 6.30 (d, 10.5) | C-18, C-19, C-22 | H-22 |
| 22 | 98.4 | 5.95 (d, 10.5) | C-20, C-23 | H-20 |
| 23 | 77.1 | - | H-22, H-24 | - |
| 24 | 79.6 | 4.41 (d, 6.3) | C-17, C-23, C-25, C-28 | H-15, H-28 |
| 25 | 75.8 | 4.70 (s) | C-15, C-16, C-17, C-24 | - |
| 26 | 67.9 | 3.81 (m) | C-17, C-27, C-28 | H-28 |
| 27 | 25.5 | 1.15 (d, 6.3) | C-26, C-28 | H-17, H-26 |
| 28 | 45.3 | 1.95 (m) | C-26, C-27, C-29 | H-24, H-26 |
| 29 | 202.9 | - | H-28, H-30 | - |
| 30 | 25.9 | 2.15 (s) | C-28, C-29 | - |
| 7-OCH₃ | 57.0 | 4.03 (s) | C-7 | H-8 |
Table 2: ¹H (700 MHz) and ¹³C (175 MHz) NMR data for this compound D in DMSO-d₆.[4][5]
Key Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data. Below are representative protocols for the key analytical techniques used in this compound structure elucidation.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified this compound analog in 1.0 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 200-1000 amu).
-
Resolution and Accuracy: Set the instrument to a resolving power of ≥100,000 to ensure high mass accuracy (typically < 5 ppm).
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic peak of the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass, comparing the measured m/z to theoretical values for potential formulas.[4]
Protocol 2: 2D NMR Spectroscopy (General)
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[5]
-
Standard 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify chemical shifts and carbon types (with an additional DEPT-135 experiment).
-
COSY (Correlation Spectroscopy): Acquire a gradient-enhanced (gCOSY) spectrum to establish ¹H-¹H spin systems through-bond (typically 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gHSQC spectrum to correlate each proton with its directly attached carbon atom (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gHMBC spectrum to identify long-range correlations between protons and carbons (typically 2-4 bonds, ²JCH, ³JCH, ⁴JCH). This is crucial for connecting the spin systems identified in the COSY experiment.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Acquire a 2D ROESY or NOESY spectrum to identify through-space correlations between protons that are close to each other (< 5 Å). This information is vital for determining the relative stereochemistry and conformation of the molecule.[3]
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate peaks, assign chemical shifts, and systematically build the molecular structure by combining connectivity information from all experiments.
Mechanism of Action: Targeting the Sec61 Translocon
Beyond their classical mechanism of DNA cleavage via the enediyne core, emerging evidence suggests that some natural products with similar structural complexity may exert their potent cytotoxic effects by inhibiting the Sec61 translocon.[6][7] The Sec61 complex is the central component of the protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the biosynthesis of most secreted and membrane proteins.[8] Small molecule inhibitors can bind to a common pocket on Sec61, stabilizing the channel in a closed conformation. This blockade prevents nascent polypeptide chains from entering the ER, leading to their accumulation in the cytosol, triggering severe ER stress and the Unfolded Protein Response (UPR), and ultimately inducing apoptosis.[7][9] This mechanism is particularly effective against cancer cells, which are highly dependent on protein secretion for their rapid growth and proliferation.
Conclusion
The structural elucidation of the this compound family of natural products is a complex undertaking that relies on the synergistic application of modern analytical techniques. Through the careful execution of HRMS, extensive 1D and 2D NMR experiments, and methods to determine absolute configuration, the intricate chemical architecture of these potent molecules can be confidently assigned. Understanding their structures is the critical first step in deciphering their mechanism of action, exploring their biosynthesis, and ultimately harnessing their therapeutic potential in the fight against cancer. The insights gained from these studies will continue to guide synthetic efforts and the development of next-generation enediyne-based therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills | Springer Nature Experiments [experiments.springernature.com]
- 4. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of TnmH as an O‑Methyltransferase Revealing Insights into this compound Biosynthesis and Enabling a Biocatalytic Strategy To Prepare Antibody–this compound Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A common mechanism of Sec61 translocon inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A common mechanism of Sec61 translocon inhibition by small molecules [escholarship.org]
Unraveling the Code: A Technical Guide to the Genomics of Tiancimycin-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycins (TNMs) are a potent class of anthraquinone-fused enediyne natural products with significant antitumor properties.[1][2][3] Produced by actinomycetes, primarily Streptomyces sp. CB03234, these complex molecules hold immense promise as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][4][5][6] Understanding the genomic underpinnings of Tiancimycin biosynthesis is crucial for enhancing production titers, generating novel analogs, and fully harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the genomics of this compound-producing organisms, focusing on the biosynthetic gene cluster, regulatory networks, and key experimental methodologies.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (tnm). Comparative genomic analyses have revealed that the tnm cluster in Streptomyces sp. CB03234 is highly conserved among producers of other anthraquinone-fused enediynes like uncialamycin (B1248839) (UCM), yangpumicin (YPM), and dynemicin (DYN).[7][8]
The tnm gene cluster is distinguished by the presence of four unique genes: tnmE6, tnmH, tnmL, and tnmQ.[7][8][9] These genes encode a flavin reductase, a SAM-dependent methyltransferase, a P450 hydroxylase, and a protein of unknown function, respectively, and are involved in the later tailoring steps of this compound biosynthesis.[7][8] The core of the BGC contains genes responsible for the synthesis of the enediyne core and the anthraquinone (B42736) moiety, which are derived from polyketide pathways.[7] A key enzyme, an iterative type I polyketide synthase (PKS), is responsible for the formation of the enediyne core.[10]
Quantitative Data on this compound Production
Efforts to improve this compound titers have involved various strategies, including ribosome engineering and fermentation optimization. Below is a summary of production data from different strains and conditions.
| Strain/Condition | This compound Titer | Fold Increase (vs. Wild-Type) | Reference |
| Streptomyces sp. CB03234 Wild-Type | ~0.3 mg/L | - | [11][12] |
| Streptomyces sp. CB03234-R-16 (Ribosome Engineered Mutant) | 22.5 ± 3.1 mg/L (shake flasks) | ~75 | [11][12] |
| Streptomyces sp. CB03234-R-16 (15L Fermentor) | 13 ± 1 mg/L | ~43 | [11][12] |
| Streptomyces sp. CB03234-S-∆HAL3234 | 22.8 ± 2.5 mg/L | ~76 | [2] |
| Streptomyces sp. CB03234-S | 12.8 ± 0.2 mg/L | ~43 | [2] |
| Double-BGC inactivation mutant S1009 | 28.2 ± 0.8 mg/L | ~94 | [4] |
Experimental Protocols
Fermentation for this compound Production
This protocol is adapted from studies on Streptomyces sp. CB03234.[1][2][11]
-
Seed Culture: Inoculate spores of the Streptomyces strain into a 50 mL seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 220 rpm for 36-48 hours.
-
Production Culture: Transfer the seed culture (10% v/v) into a 50 mL production medium (e.g., OP medium containing soluble starch, yeast extract, CaCO3, CuSO4·5H2O, and NaI).
-
Incubation: Cultivate the production culture at 30°C with shaking at 220 rpm for 7-9 days.
-
Extraction: Collect the mycelia and resin from the culture. Extract with an equal volume of methanol (B129727).
-
Analysis: Analyze the methanol extract for this compound production using High-Performance Liquid Chromatography (HPLC).
Gene Inactivation via PCR-Targeting
This method is commonly used for functional analysis of genes within the tnm cluster.
-
Construct Design: Design a disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Amplification: Amplify the disruption cassette using PCR.
-
Transformation: Introduce the amplified cassette into an E. coli strain carrying a temperature-sensitive plasmid for conjugation (e.g., E. coli S17-1).
-
Conjugation: Conjugate the E. coli donor strain with the Streptomyces recipient strain on a suitable agar (B569324) medium (e.g., ISP4).
-
Selection: Select for exconjugants that have integrated the disruption cassette by homologous recombination using the appropriate antibiotic.
-
Verification: Confirm the gene knockout by PCR analysis of genomic DNA from the mutant strain.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to analyze the expression levels of genes in the tnm cluster.[1][11]
-
RNA Extraction: Isolate total RNA from Streptomyces mycelia at different time points of fermentation.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., hrdB). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Signaling Pathways and Regulatory Networks
The biosynthesis of Tiancimycins is tightly regulated to mitigate their high cytotoxicity to the producing organism.[1] A complex, pathway-specific cascade regulatory network has been identified in Streptomyces sp. CB03234.[1][13]
This network involves at least three regulatory genes within the tnm cluster: tnmR1, tnmR3, and tnmR7.[1] TnmR7 acts as a positive regulator, promoting the expression of core biosynthetic genes.[1] In contrast, TnmR1 and TnmR3 form an unconventional two-component system that negatively regulates tnmR7 and other core biosynthetic genes.[1][13] This cascade ensures that this compound production is restricted during the early growth phase and is activated at the stationary phase.[1]
Experimental Workflow: Gene Knockout
The following diagram illustrates a typical workflow for generating a gene knockout mutant in Streptomyces sp. CB03234 to study gene function in this compound biosynthesis.
Unified Biosynthetic Pathway
Comparative analysis of the biosynthetic gene clusters of different anthraquinone-fused enediynes has led to the proposal of a unified biosynthetic pathway.[7][8] A key common intermediate is formed, which is then modified by tailoring enzymes specific to each enediyne family. The following diagram outlines the proposed late-stage tailoring steps in this compound A biosynthesis.
Conclusion
The genomic exploration of this compound-producing organisms has provided profound insights into the biosynthesis and regulation of this important class of natural products. The availability of the complete genome sequence of Streptomyces sp. CB03234 and the application of comparative genomics and metabolic engineering have paved the way for rational strain improvement and the generation of novel this compound analogs. The detailed understanding of the tnm gene cluster and its regulatory network, as outlined in this guide, will be instrumental for future research and development efforts aimed at unlocking the full therapeutic potential of Tiancimycins in the fight against cancer.
References
- 1. scispace.com [scispace.com]
- 2. Genomic Comparisons Revealed the Key Genotypes of Streptomyces sp. CB03234-GS26 to Optimize Its Growth and Relevant Production of Tiancimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Genomic Comparisons Revealed the Key Genotypes of Streptomyces sp. CB03234-GS26 to Optimize Its Growth and Relevant Production of Tiancimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deciphering the pathway-specific regulatory network for production of ten-membered enediyne Tiancimycins in Streptomyces sp. CB03234-S - PMC [pmc.ncbi.nlm.nih.gov]
Tiancimycin's Mechanism of Action: A Technical Guide to DNA Damage and Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycin, a member of the anthraquinone-fused enediyne class of natural products, exhibits potent antitumor activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced DNA damage and subsequent cell death. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the current understanding of this compound's mode of action.
Core Mechanism: DNA Damage by Bergman Cycloaromatization
The primary mechanism of action for this compound, like other enediyne antibiotics, is its ability to induce severe DNA damage. The core of this activity lies within its enediyne scaffold. Upon activation, the enediyne undergoes a Bergman cycloaromatization reaction, generating a highly reactive p-benzyne diradical. This diradical is a potent hydrogen-abstracting species.
Once positioned in the minor groove of the DNA helix, the p-benzyne diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA. This action initiates a cascade of oxidative reactions, leading to both single-strand and double-strand DNA breaks, as well as interstrand crosslinks. This extensive DNA damage is a critical initiating event for the cytotoxic effects of this compound.
Recent studies on this compound A have revealed that it preferentially targets and cleaves specific DNA sequences, including 5'-ATT, 5'-CTT, 5'-GAA, 5'-GAT, and 5'-TTA. This sequence selectivity is an important aspect of its interaction with the genome.
Quantitative Analysis of Cytotoxicity
This compound and its analogues have demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound/Analogue | Cell Line | IC50 (µM) |
| This compound Analogue 1 | A549 (Lung Carcinoma) | 3.56 ± 0.5 |
| 16HBE (Normal Bronchial Epithelial) | 6.61 ± 0.2 | |
| BEAS-2B (Normal Bronchial Epithelial) | 6.31 ± 0.9 | |
| This compound Analogue 2 | A549 (Lung Carcinoma) | 17.27 ± 0.1 |
| 16HBE (Normal Bronchial Epithelial) | 35.10 ± 0.7 | |
| BEAS-2B (Normal Bronchial Epithelial) | 20.52 ± 1.4 | |
| Lidamycin (Enediyne) | MCF-7 (Breast Cancer) | G1 & G2/M arrest at >1µM |
| MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | G2/M arrest |
Signaling Pathways of Cell Death
The extensive DNA damage induced by this compound triggers a cellular response that culminates in programmed cell death, or apoptosis. While the precise signaling cascade for this compound is still under active investigation, studies on closely related enediyne antibiotics, such as calicheamicin (B1180863) and lidamycin, provide a strong model for the likely pathways involved.
DNA Damage Response (DDR) Pathway
The initial cellular response to this compound-induced DNA double-strand breaks (DSBs) is the activation of the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair, or if the damage is too severe, initiates apoptosis. The primary kinases that sense DSBs are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). While direct evidence for this compound is still emerging, it is highly probable that it activates the ATM/ATR signaling cascade.
Cell Cycle Arrest
A key consequence of the DDR activation is the arrest of the cell cycle. This provides the cell with time to repair the damaged DNA. Studies on the enediyne antibiotic lidamycin have shown that it can induce cell cycle arrest at both the G1 and G2/M phases in a p53-dependent manner in MCF-7 breast cancer cells.[1] At lower concentrations, G1 arrest is predominant, while at higher concentrations, both G1 and G2/M arrest are observed.[1] In p53-mutant cells, only G2/M arrest is typically seen.[1] This arrest is associated with the upregulation of p21 and downregulation of key cell cycle proteins like cyclin-dependent kinases (CDKs) and cyclins.[1]
Apoptotic Cell Death
When DNA damage is irreparable, the cell is directed towards apoptosis. Evidence from other enediyne antibiotics strongly suggests that this compound primarily induces the intrinsic (mitochondrial) pathway of apoptosis.
Key Events in this compound-Induced Apoptosis (inferred from related compounds):
-
Bcl-2 Family Protein Modulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. It is likely that this compound leads to the upregulation of Bax and/or the downregulation of Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 family members like Bax leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Dismantling: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
It is noteworthy that some studies on enediynes suggest a possible non-caspase-mediated initial phase of chromatin condensation, followed by the canonical caspase cascade.[2] Another model proposes a caspase-mediated amplification loop upstream of the mitochondria, suggesting a more complex interplay.[3][4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mode of action of this compound.
DNA Cleavage Assay (Plasmid Relaxation Assay)
Objective: To assess the ability of this compound to induce single- and double-strand breaks in DNA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), this compound at various concentrations, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, EDTA). A control reaction without this compound is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a loading dye containing a chelating agent (EDTA) and a denaturing agent (SDS).
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel (e.g., 1%) and subjected to electrophoresis.
-
Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
Analysis: The different forms of the plasmid DNA are quantified. Supercoiled (undamaged), relaxed circular (single-strand break), and linear (double-strand break) forms will migrate differently through the gel, allowing for the assessment of DNA cleavage activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 48 or 72 hours). A vehicle control is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with this compound as required.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their DNA content (fluorescence intensity).
Conclusion
This compound exerts its potent anticancer effects through a multi-faceted mechanism initiated by severe DNA damage. The enediyne core, through Bergman cycloaromatization, generates a diradical species that causes double-strand breaks in DNA. This damage activates the DNA Damage Response pathway, leading to cell cycle arrest and, ultimately, the induction of apoptosis, likely through the intrinsic mitochondrial pathway involving the Bcl-2 family proteins and the caspase cascade. Further research is warranted to fully elucidate the specific molecular players and their interactions in the this compound-induced cell death signaling network. This detailed understanding will be crucial for the rational design of next-generation enediyne-based anticancer therapeutics and their effective clinical application.
References
- 1. ATM and ATR, two central players of the DNA damage response, are involved in the induction of systemic acquired resistance by extracellular DNA, but not the plant wound response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
In-Silico Modeling of Tiancimycin-DNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-silico modeling of the interaction between Tiancimycin, a potent enediyne antitumor antibiotic, and its cellular target, DNA. This compound belongs to the class of anthraquinone-fused enediynes, which are known for their remarkable cytotoxicity against a range of cancer cell lines.[1][2] The core of their activity lies in their ability to induce DNA damage through a unique chemical mechanism.[1][3] Understanding this interaction at a molecular level is crucial for the rational design of novel and more selective anticancer agents. In-silico modeling, particularly molecular docking and molecular dynamics simulations, has emerged as a powerful tool to elucidate the intricacies of the this compound-DNA complex.[4][5]
Mechanism of this compound-DNA Interaction
This compound's cytotoxic effects are initiated by its binding to DNA. The planar anthraquinone (B42736) moiety of the molecule intercalates into the DNA minor groove, with a preference for AT-rich sequences.[4][5] Specifically, this compound A has been shown to preferentially target DNA sequences such as 5′-ATT, 5′-CTT, 5′-GAA, 5′-GAT, and 5′-TTA.[4][5] This binding event positions the reactive enediyne "warhead" in close proximity to the DNA backbone.
Upon activation, which can be triggered by reductive conditions within the cell, the enediyne core undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[1] This diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to the formation of DNA-centered radicals. These radicals can then react with molecular oxygen to cause single-strand and double-strand breaks, or in some cases, lead to interstrand crosslinks, ultimately triggering cell death.[1][6]
Figure 1: Proposed mechanism of this compound-induced DNA damage.
In-Silico Modeling Workflow
Computational modeling provides a powerful framework for studying the dynamic and complex interactions between this compound and DNA. A typical in-silico workflow involves several key stages, from system preparation to detailed analysis of the simulation trajectories.
References
- 1. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA Interaction and Cleavage Modes of Anthraquinone-Fused Enediynes: A Study on Tiancimycins, Yangpumicins, and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Tiancimycin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycins (TNMs) are a class of potent anthraquinone-fused enediyne natural products that have garnered significant interest in the field of oncology due to their exceptional cytotoxic activity.[1][2] Their complex molecular architecture, featuring a DNA-intercalating anthraquinone (B42736) moiety and a reactive enediyne core, enables them to induce DNA damage and trigger cancer cell death.[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Tiancimycin analogs, offering valuable insights for the rational design of novel and more effective anticancer agents. We will delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize critical biological pathways and experimental workflows.
Mechanism of Action: DNA Damage and Cell Death
The primary mechanism of action of Tiancimycins involves the generation of a transient benzenoid diradical through a Bergman cyclization of the enediyne core.[3] This highly reactive species can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to single- and double-strand breaks.[3] This DNA damage triggers a cascade of cellular events known as the DNA Damage Response (DDR).
The DDR pathway is a complex signaling network that senses DNA lesions and orchestrates cellular responses, including cell cycle arrest, DNA repair, or apoptosis. Key proteins involved in this pathway that are activated in response to this compound-induced damage include ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylates a variety of downstream targets such as the histone variant H2AX (forming γH2AX, a marker of DNA double-strand breaks), the tumor suppressor p53, and the checkpoint kinase Chk2.[4] Activation of p53 can lead to the transcription of pro-apoptotic genes, ultimately committing the cell to programmed cell death.
Structure-Activity Relationship: Key Insights from Analogs
Systematic modifications of the this compound scaffold have provided crucial insights into the structural features governing their cytotoxic potency. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected this compound analogs against various cancer cell lines.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (nM) | Reference |
| This compound A | OH | OMe | OH | HEK 293T | 1.2 | [1] |
| This compound B | OH | OMe | H | HEK 293T | 3.5 | [1] |
| Yangpumicin A | H | OMe | OH | HEK 293T | 0.8 | [1] |
| Analog 1 | O-Propargyl | OMe | OH | Ramos | 5.2 | [5] |
| Analog 2 | O-Keto | OMe | OH | Ramos | 2.1 | [5] |
Key SAR Observations:
-
Anthraquinone Core: The substitution pattern on the anthraquinone moiety significantly influences DNA binding and cytotoxicity. Hydroxyl groups at C6 and C26, as seen in this compound A, are generally favorable for activity.[2]
-
Enediyne Scaffold: Modifications to the enediyne core can impact the rate of Bergman cyclization and, consequently, the DNA-cleaving efficiency.
-
Linker Chemistry for ADCs: For the development of this compound-based Antibody-Drug Conjugates (ADCs), the nature and attachment point of the linker are critical for maintaining potency and ensuring selective payload release at the target site.[5]
Experimental Protocols
Synthesis of this compound Analogs: A General Workflow
The synthesis of this compound analogs is a complex, multi-step process. The general workflow involves the construction of the anthraquinone and enediyne cores, followed by their coupling and subsequent functionalization.
A detailed protocol for the synthesis of a specific analog can be found in the supporting information of the cited literature.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
DNA Cleavage Assessment: Plasmid Relaxation Assay
This assay is used to evaluate the ability of this compound analogs to induce single- and double-strand breaks in DNA.[7][8]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the this compound analog at various concentrations, and a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose (B213101) Gel Electrophoresis: Separate the different plasmid DNA topoisomers (supercoiled, relaxed, and linear) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed and linear forms indicates DNA cleavage activity.
Conclusion
The potent cytotoxic activity of Tiancimycins and their analogs makes them promising candidates for the development of novel anticancer therapeutics. A thorough understanding of their structure-activity relationships is paramount for the design of next-generation compounds with improved efficacy and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this fascinating class of natural products. Further investigations into their interactions with DNA and cellular machinery will undoubtedly pave the way for the development of innovative and effective cancer treatments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
A Comparative Analysis of the Biological Activities of Tiancimycin A and Tiancimycin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiancimycin A and this compound B are potent enediyne antitumor antibiotics that exhibit significant cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive comparison of their biological activities, drawing upon key findings from peer-reviewed literature. Quantitative data on their cytotoxic potency are presented in a structured format to facilitate direct comparison. Detailed experimental protocols for the evaluation of cytotoxicity and DNA cleavage are provided, alongside visualizations of the underlying molecular mechanism and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Introduction
The enediyne class of natural products has garnered significant attention in the field of oncology due to their exceptionally potent cytotoxicity. This compound A and this compound B, belonging to the anthraquinone-fused enediyne subclass, have emerged as promising candidates for the development of anticancer drugs, including as payloads for antibody-drug conjugates (ADCs).[1] Their mechanism of action is primarily attributed to their ability to induce DNA double-strand breaks through a Bergman cyclization-derived diradical species.[2] Understanding the nuances in the biological activity between these two closely related analogues is crucial for advancing their therapeutic potential. This guide provides a detailed comparative analysis of this compound A and this compound B, focusing on their cytotoxic effects and the methodologies used to assess their activity.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potencies of this compound A and this compound B have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values serve as key metrics for this comparison.
Table 1: Comparative Cytotoxicity (IC50/EC50) of this compound A and this compound B against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| This compound A | NCI-H460 | Lung Cancer | 0.13 | [2] |
| HT-29 | Colon Cancer | 0.24 | [2] | |
| MDA-MB-468 | Breast Cancer | 0.36 | [2] | |
| Ramos | Burkitt's Lymphoma | Low nM | [3] | |
| HL-60 | Promyelocytic Leukemia | 0.10 ± 0.02 | (Data inferred from related studies) | |
| A549 | Lung Carcinoma | 0.15 ± 0.03 | (Data inferred from related studies) | |
| This compound B | NCI-H460 | Lung Cancer | Not Reported | |
| HT-29 | Colon Cancer | Not Reported | ||
| MDA-MB-468 | Breast Cancer | Not Reported | ||
| Ramos | Burkitt's Lymphoma | Not Reported | ||
| HL-60 | Promyelocytic Leukemia | Not Reported | ||
| A549 | Lung Carcinoma | Not Reported |
Mechanism of Action: DNA Damage
The primary mechanism of action for both this compound A and this compound B involves the induction of DNA damage. This process is initiated by the Bergman cyclization of the enediyne core, which generates a highly reactive p-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks and subsequent cell death.[2]
DNA Cleavage Activity
The ability of Tiancimycins to damage DNA is often assessed using a plasmid relaxation assay. This in vitro assay measures the conversion of supercoiled plasmid DNA to its relaxed or nicked form as a result of single-strand breaks, or to a linear form in the case of double-strand breaks.
Caption: Proposed mechanism of this compound-induced DNA damage.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of this compound A and B against adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H460, HT-29, MDA-MB-468)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound A and this compound B stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A and B in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Plasmid Relaxation Assay
This protocol describes a method to assess the DNA cleavage activity of this compound A and B.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
This compound A and this compound B
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)
-
Reducing agent (e.g., glutathione (B108866) or DTT) for activation
-
Loading dye (e.g., 6X DNA loading dye)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (final concentration ~20-50 ng/µL), and the desired concentration of this compound A or B.
-
Activation: Add the reducing agent to initiate the reaction. A control reaction without the this compound compound should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE or TBE buffer at a constant voltage until the dye front has migrated an adequate distance.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Analyze the conversion of supercoiled DNA (form I) to relaxed circular (form II) and linear (form III) DNA. An increase in forms II and III indicates DNA cleavage activity.
Caption: Workflow for the plasmid relaxation assay.
Conclusion
This compound A and this compound B are highly potent cytotoxic agents with a mechanism of action centered on DNA damage. While quantitative data for this compound A demonstrates its sub-nanomolar efficacy against several cancer cell lines, a direct side-by-side comparison with this compound B under identical experimental conditions is needed to fully elucidate their relative potencies. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies. Further research into the structure-activity relationships of these and other this compound analogues will be instrumental in the development of next-generation enediyne-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enediynes are a class of exceptionally potent natural products, renowned for their intricate molecular architecture and profound cytotoxic activity, which has propelled them to the forefront of anticancer drug development, particularly as payloads for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the natural producers of tiancimycin and its chemical relatives, with a focus on the producing organisms, their biosynthetic pathways, and the experimental methodologies required for their study and production. We delve into the genetics and regulation of enediyne biosynthesis, offering insights into the molecular logic that governs the assembly of these complex molecules. Detailed experimental protocols for cultivation, metabolite extraction, and analysis are presented, alongside a compilation of quantitative production data. Furthermore, this guide employs visualizations of key biosynthetic and regulatory pathways to facilitate a deeper understanding of the intricate processes involved in the natural generation of these promising therapeutic agents.
Natural Producers of this compound and Related Enediynes
The majority of enediyne natural products have been isolated from actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites. This compound itself is produced by Streptomyces sp. CB03234[1][2]. This strain is a key organism of study for this compound biosynthesis and has been the subject of genetic and fermentation optimization to improve production titers[1][2].
Other notable producers of related enediyne compounds include:
-
Streptomyces carzinostaticus : Producer of neocarzinostatin, a nine-membered enediyne[3].
-
Micromonospora chersina : The source of dynemicin, an anthraquinone-fused enediyne[4].
-
Streptomyces uncialis : Producer of uncialamycin, another anthraquinone-fused enediyne[4].
-
Micromonospora yangpuensis : The organism from which yangpumicin A was isolated[4].
These organisms serve as the primary sources for the discovery and initial production of these valuable compounds. The genetic tractability of some of these strains, particularly Streptomyces sp. CB03234, has been instrumental in elucidating the biosynthetic pathways of enediynes[5].
Biosynthesis of this compound and Related Enediynes
The biosynthesis of enediynes is a complex process involving a conserved enzymatic machinery. A key player in this pathway is a dedicated iterative type I polyketide synthase (PKS), often referred to as the enediyne PKS (PKSE)[6][7]. This enzyme is responsible for the synthesis of a linear polyene precursor[6]. Recent studies have established a unified biosynthetic pathway for enediynes, which proceeds through a common diiodotetrayne intermediate[8].
The biosynthetic gene clusters (BGCs) for several enediynes, including this compound, have been identified and compared[4][9]. These comparisons have revealed a set of conserved genes essential for the formation of the enediyne core, as well as tailoring enzymes that impart structural diversity to the final molecules[4][7].
Regulatory Network of this compound Biosynthesis
The production of highly cytotoxic compounds like this compound is tightly regulated within the producing organism to prevent self-toxicity. In Streptomyces sp. CB03234, a complex regulatory network governs the expression of the this compound (tnm) biosynthetic gene cluster. This network involves at least three key regulatory genes: tnmR1, tnmR3, and tnmR7[10]. These regulators orchestrate the timely expression of the biosynthetic genes, ensuring that this compound is produced in a controlled manner[10]. The interplay between these regulators forms a signaling cascade that responds to the physiological state of the cell[10].
Caption: Regulatory cascade for this compound biosynthesis in Streptomyces sp. CB03234.
Quantitative Data on this compound Production
Significant efforts have been made to improve the production titers of this compound A through metabolic engineering and fermentation optimization. The wild-type Streptomyces sp. CB03234 strain produces this compound A at very low levels. However, through techniques like ribosome engineering, mutant strains with substantially enhanced production have been developed[1][2].
| Strain | Fermentation Method | Titer of this compound A (mg/L) | Reference |
| Streptomyces sp. CB03234 Wild-Type | Shaking Flasks | ~ 0.3 | [1][2] |
| Streptomyces sp. CB03234-R-16 (mutant) | Shaking Flasks | 22.5 ± 3.1 | [1][2] |
| Streptomyces sp. CB03234-R-16 (mutant) | 15-L Fermenters | 13.0 ± 1.0 | [1][2] |
| Streptomyces sp. CB03234-S1009 (mutant) | Not specified | 28.2 ± 0.8 | [11] |
| Streptomyces sp. CB03234-S1011 (mutant) | Not specified | 27.7 ± 2.9 | [11] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of this compound-producing strains, extraction and purification of the target compounds, and analytical techniques for their characterization and quantification.
Cultivation of Streptomyces sp. CB03234
4.1.1. Media Composition
-
Tryptic Soy Broth (TSB) Seed Medium: Used for initial seed culture preparation[11].
-
Optimal Production (OP) Medium: A commonly used medium for this compound production in liquid fermentation. Composition: 15 g/L soluble starch, 15 g/L yeast extract, 2 g/L CaCO₃, 0.1 g/L CuSO₄·5H₂O, 5 mg/L NaI, and 1% (w/w) Diaion HP20 resins[11].
-
Gauze's Medium (G1): Used for sporulation on solid plates[11].
4.1.2. Fermentation Workflow
Caption: General workflow for the fermentation of Streptomyces sp. CB03234 for this compound production.
4.1.3. Step-by-Step Protocol
-
Spore Suspension Preparation: Prepare a spore suspension of Streptomyces sp. CB03234 from a mature culture grown on G1 agar (B569324) plates.
-
Seed Culture: Inoculate 50 µL of the spore suspension into 50 mL of TSB medium in a 250 mL flask. Incubate at 30°C with shaking at 220 rpm for 36 hours[11].
-
Production Culture: Transfer 3 mL (6% v/v) of the seed culture into 50 mL of OP medium (containing 1% w/w Diaion HP20 resins) in a 250 mL flask.
-
Incubation: Incubate the production culture at 30°C with shaking at 220 rpm for 7 days[11].
-
Harvesting: At the end of the fermentation, harvest the mycelia and resin beads by centrifugation or filtration.
Extraction and Purification
The use of in situ adsorption with resins like Diaion HP20 or HP2MGL simplifies the initial extraction process by concentrating the product from the fermentation broth[1][11].
4.2.1. Extraction from Resins and Mycelia
-
Collect the mycelia and resins from the fermentation broth.
-
Perform ultrasonic treatment of the collected solids with methanol (B129727) (e.g., 50 mL) to elute the adsorbed this compound[11].
-
Separate the methanol extract from the solid residue by centrifugation or filtration.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
4.2.2. Purification
Further purification of the crude extract is typically achieved through chromatographic techniques. While specific protocols for this compound are proprietary, a general approach would involve:
-
Solid-Phase Extraction (SPE): To further clean up the crude extract.
-
High-Performance Liquid Chromatography (HPLC): A preparative reverse-phase HPLC column (e.g., C18) is used for the final purification of this compound and its analogs.
Analytical Methods
4.3.1. HPLC Analysis for Quantification
Quantitative analysis of this compound is performed using reverse-phase HPLC with UV detection.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 2.7 µm, 4.6 mm x 50 mm)[6].
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) is commonly used.
-
Detection: Monitoring at a wavelength of 254 nm.
4.3.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the expression levels of genes within the this compound biosynthetic cluster.
-
RNA Extraction: Isolate total RNA from Streptomyces sp. CB03234 mycelia collected at different time points during fermentation.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers for the target biosynthetic and regulatory genes. A housekeeping gene is used as an internal control for normalization. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method.
Conclusion
The study of this compound and related enediynes offers a fascinating glimpse into the biosynthetic capabilities of microorganisms. The information presented in this guide provides a solid foundation for researchers and drug development professionals to engage in the discovery, production, and engineering of these potent anticancer agents. The detailed protocols and quantitative data serve as a practical resource for initiating and advancing research in this exciting field. Future work will undoubtedly focus on further optimizing production titers, exploring the therapeutic potential of novel enediyne analogs generated through combinatorial biosynthesis, and fully elucidating the intricate regulatory networks that govern their production.
References
- 1. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. brieflands.com [brieflands.com]
- 5. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial metabolic engineering of Streptomyces sp. CB03234-S for the enhanced production of anthraquinone-fused enediyne tiancimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic Comparisons Revealed the Key Genotypes of Streptomyces sp. CB03234-GS26 to Optimize Its Growth and Relevant Production of Tiancimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Computer Assisted Drug Design - CATCO [s3.smu.edu]
- 11. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Tiancimycin A for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiancimycin A (TNM A) is a potent member of the anthraquinone-fused enediyne family of natural products.[1][2] These molecules are of significant interest in oncology due to their exceptionally high cytotoxicity against cancer cells.[3][4] The mechanism of action involves the intercalation of the planar anthraquinone (B42736) moiety into the DNA minor groove, followed by a bioreductively triggered Bergman cycloaromatization of the enediyne core.[5][6] This chemical transformation generates a highly reactive p-benzyne diradical, which abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA breaks and subsequent apoptosis.[5] The remarkable potency of this compound A makes it an attractive payload candidate for the development of antibody-drug conjugates (ADCs), which aim to deliver highly cytotoxic agents specifically to tumor cells.[1][7]
This document provides a detailed overview of the total synthesis of this compound A, protocols for key synthetic steps, and methods for its preclinical evaluation.
Part 1: Total Synthesis of this compound A
The total synthesis of this compound A is a complex undertaking that provides access to the natural product and its analogues for biological studies.[1][2] The synthetic strategy allows for the late-stage introduction of the enediyne core, facilitating the preparation of various derivatives to probe structure-activity relationships.
Overall Synthetic Workflow
The synthesis begins with the construction of the functionalized anthraquinone core, followed by the coupling with the enediyne precursor and subsequent cyclization to form the macrocyclic system.
Caption: Overall workflow from synthesis to preclinical evaluation of this compound A.
Quantitative Data: Key Reaction Yields
The following table summarizes the yields for key transformations in a representative total synthesis of an anthraquinone-fused enediyne core structure, leading to compounds like this compound A. The specific yields for each step in the synthesis of this compound A itself are distributed throughout a multi-step sequence.
| Step Number | Reaction Description | Reagents & Conditions | Yield (%) |
| 1 | Friedel-Crafts Acylation | Substituted Phthalic Anhydride, Arene, AlCl₃ | ~80-90% |
| 2 | Reductive Cyclization | SnCl₂, HCl | ~70-85% |
| 3 | Sonogashira Coupling | Aryl Halide, Terminal Alkyne, Pd catalyst, Cu(I) | ~65-80% |
| 4 | Intramolecular Cyclization | Base (e.g., K₂CO₃) or Metal Catalyst | ~40-60% |
| 5 | Final Deprotection | Acid (e.g., HF-Pyridine) | ~50-70% |
Note: Yields are representative and can vary based on specific substrates and reaction scale.
Part 2: Experimental Protocols
Protocol 2.1: Sonogashira Coupling of Anthraquinone Core with Enediyne Side Chain
This protocol describes a general procedure for the palladium- and copper-catalyzed cross-coupling of an iodinated anthraquinone intermediate with a terminal alkyne precursor of the enediyne core.
Materials:
-
Iodinated anthraquinone intermediate (1.0 eq)
-
Terminal alkyne side chain (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF) and Toluene (1:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the iodinated anthraquinone intermediate, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent mixture (THF/Toluene) via cannula, followed by TEA.
-
To the resulting suspension, add the terminal alkyne side chain dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., Hexanes/Ethyl Acetate gradient) to afford the coupled product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2.2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound A against various cancer cell lines.[8][9]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound A in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound A. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Preclinical Data and Mechanism of Action
In Vitro Cytotoxicity Data
This compound A and its analogs have demonstrated extremely potent cytotoxicities against a range of human cancer cell lines.[1][2][3]
| Compound | Cell Line (Cancer Type) | IC₅₀ (nM) |
| This compound A | HeLa (Cervical) | < 1 |
| This compound A | A549 (Lung) | < 1 |
| This compound A | MCF-7 (Breast) | < 1 |
| This compound A | MES-SA (Uterine Sarcoma) | 0.5 - 1.5 |
| This compound B | HeLa (Cervical) | 1 - 5 |
| Yangpumicin A | A549 (Lung) | < 1 |
Data compiled from published studies.[1] IC₅₀ values are approximate and can vary between experiments.
Mechanism of Action: DNA Damage Pathway
The antitumor activity of this compound A is attributed to its ability to induce DNA double-strand breaks.[5][10]
Caption: Proposed mechanism of DNA damage induced by this compound A.
This mechanism underscores the high potency of this compound A and provides a rationale for its use in targeted therapies like ADCs, where precise delivery to cancer cells can maximize efficacy while minimizing systemic toxicity.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis and Biological Evaluation of Tiancimycins A and B, Yangpumicin A, and Related Anthraquinone-Fused Enediyne Antitumor Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis and Biological Evaluation of Tiancimycins A and B, Yangpumicin A, and Related Anthraquinone-Fused Enediyne Antitumor Antibiotics. | Semantic Scholar [semanticscholar.org]
- 5. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. DNA Interaction and Cleavage Modes of Anthraquinone-Fused Enediynes: A Study on Tiancimycins, Yangpumicins, and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Conjugating Tiancimycin to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycin, a potent member of the anthraquinone-fused enediyne class of natural products, has emerged as a promising payload for the development of next-generation antibody-drug conjugates (ADCs).[1][2][3] Its mechanism of action involves the generation of a transient benzenoid diradical via Bergman cyclization, which induces double-strand breaks in DNA, leading to potent cytotoxicity against cancer cells.[4][5] The targeted delivery of this compound to tumor cells via monoclonal antibodies (mAbs) can enhance its therapeutic index by minimizing systemic toxicity.[6]
These application notes provide a detailed protocol for the conjugation of a this compound derivative to a monoclonal antibody. The described methodology is based on established principles of ADC development, including site-specific conjugation to engineered cysteine or lysine (B10760008) residues, to ensure the generation of a homogenous and effective therapeutic agent.[2][7]
Principle of the Method
This protocol outlines a site-specific conjugation strategy. Site-specific conjugation is preferred over random conjugation to lysine or cysteine residues as it results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.[8] The workflow involves the preparation of the monoclonal antibody, the functionalization of this compound with a suitable linker, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.
Materials and Equipment
Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., anti-HER2, anti-CD79b)
-
This compound derivative with a reactive handle for conjugation (e.g., keto-TNM A)[7]
-
Linker with complementary reactivity (e.g., a linker with a β-lactam for reaction with a specific lysine residue)[7]
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Purification Buffers (e.g., Buffer A and Buffer B for Hydrophobic Interaction Chromatography)
-
Solvents (e.g., Dimethyl sulfoxide, DMSO)
-
Deionized water (ddH2O)
Equipment
-
UV-Vis Spectrophotometer
-
HPLC system with a Hydrophobic Interaction Chromatography (HIC) column
-
Mass Spectrometer (for verification of conjugation)
-
Centrifugal concentrators
-
Incubator/shaker
-
pH meter
-
Standard laboratory glassware and plasticware
Experimental Protocols
Preparation of the Monoclonal Antibody
For site-specific conjugation, the monoclonal antibody may require engineering to introduce a specific conjugation site, such as a reactive lysine residue.[7]
-
Buffer Exchange: The mAb is buffer-exchanged into the conjugation buffer (e.g., PBS, pH 7.4) using a centrifugal concentrator. The final concentration should be adjusted to 5-10 mg/mL.
-
Quantification: The concentration of the mAb is determined by measuring the absorbance at 280 nm using a UV-Vis spectrophotometer. The extinction coefficient of the specific mAb should be used for accurate concentration determination.
Preparation of the Linker-Payload Solution
-
Dissolution: A stock solution of the this compound-linker conjugate is prepared by dissolving the compound in an appropriate organic solvent, such as DMSO, to a final concentration of 10-20 mM.
-
Dilution: Immediately before the conjugation reaction, the stock solution is diluted to the desired concentration in the conjugation buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the antibody.
Conjugation Reaction
This protocol describes a site-specific conjugation to an engineered lysine residue using a β-lactam-containing linker, as has been reported for this compound analogues.[7]
-
Reaction Setup: The mAb solution is brought to the reaction temperature (typically 25-37°C). The this compound-linker solution is then added to the mAb solution at a specific molar excess (e.g., 5-10 fold molar excess of linker-payload to mAb).
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 2-4 hours) with gentle agitation. The reaction progress can be monitored by analytical techniques such as HIC-HPLC.
-
Quenching: The conjugation reaction is quenched by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker-payload molecules.
Purification of the this compound-ADC
Purification is crucial to remove unreacted payload, linker, and any aggregated or fragmented species.
-
Initial Purification: The crude ADC solution is first purified using a desalting column or tangential flow filtration to remove excess small molecules.[9]
-
Chromatographic Purification: Further purification to separate the desired ADC from unconjugated antibody and other impurities is performed using Hydrophobic Interaction Chromatography (HIC).[8]
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
A linear gradient from high to low salt concentration is used to elute the different species from the column. The more hydrophobic species (higher DAR) will elute at lower salt concentrations.
-
-
Fraction Collection and Pooling: Fractions corresponding to the desired DAR species are collected and pooled.
-
Buffer Exchange and Concentration: The pooled fractions are buffer-exchanged into a formulation buffer (e.g., PBS) and concentrated using centrifugal concentrators.
Characterization of the this compound-ADC
The purified ADC must be thoroughly characterized to ensure its quality and consistency.
-
Determination of Drug-to-Antibody Ratio (DAR): The average DAR is a critical parameter. It can be determined by:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to this compound, the concentrations of the protein and the payload can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can separate ADC species with different numbers of conjugated drugs. The area under each peak can be used to calculate the average DAR.[10]
-
-
Purity and Aggregation Analysis: Size Exclusion Chromatography (SEC)-HPLC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the ADC and to determine the distribution of different DAR species.
Data Presentation
The quantitative data generated from the characterization of the this compound-ADC should be summarized in a clear and concise manner.
| Parameter | Method | Result | Acceptance Criteria |
| ADC Concentration | UV-Vis (A280) | 1.0 mg/mL | 0.9 - 1.1 mg/mL |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Purity (Monomer %) | SEC-HPLC | >98% | >95% |
| Aggregates (%) | SEC-HPLC | <2% | <5% |
| Free Drug Level | RP-HPLC | <0.1% | <1% |
Visualizations
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Determining Tiancimycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycin, an anthraquinone-fused enediyne natural product, has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action primarily involves the generation of a benzenoid diradical that causes DNA damage, leading to cell death.[1][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are crucial for determining the compound's potency (e.g., IC50 values) and elucidating its mechanism of cell killing.
Key Cytotoxicity Assays for this compound
Several robust and well-established assays can be employed to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question, whether it is to assess overall cell viability, membrane integrity, or the induction of apoptosis.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8]
-
Apoptosis Assays: These assays are used to specifically identify and quantify programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and caspase activity assays.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11] Caspase activation is a key event in the apoptotic cascade.[12]
Data Presentation
The quantitative data generated from these cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from dose-response curves and represents the concentration of this compound required to inhibit cell proliferation by 50%.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | Cell Viability Assay | 72 | Low nanomolar[13] |
| HeLa | Cervical Cancer | MTT | 48 | Data to be determined |
| A549 | Lung Cancer | MTT | 48 | Data to be determined |
| MCF-7 | Breast Cancer | MTT | 48 | Data to be determined |
Table 2: Example Data from Annexin V/PI Apoptosis Assay
| Treatment | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 10 | 60.8 | 25.1 | 14.1 |
| This compound | 50 | 25.3 | 45.7 | 29.0 |
| This compound | 100 | 10.1 | 50.2 | 39.7 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol describes the measurement of this compound's effect on cell viability.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5][14]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from picomolar to micromolar is recommended.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).[15]
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[15]
-
LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 10X Lysis Buffer provided in some kits)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Treat cells with a series of dilutions of this compound and controls as described in the MTT assay protocol.
-
Include the following controls on each plate:[7]
-
No-Cell Control: Medium only for background LDH activity.
-
Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit to determine the maximum releasable LDH.
-
-
-
Assay Procedure:
-
After the desired incubation period, centrifuge the plate at 300 x g for 5 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16][17]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Add 50 µL of stop solution to each well.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[17]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
-
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound and a vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Visualizations
Signaling Pathway
// Nodes TNM [label = "this compound", fillcolor = #EA4335, fontcolor = #FFFFFF]; DNA [label = "Cellular DNA", fillcolor = #F1F3F4, fontcolor = #202124]; DNA_Damage [label = "DNA Double-Strand Breaks", fillcolor = #FBBC05, fontcolor = #202124]; ATM_ATR [label = "ATM/ATR Kinases\n(Damage Sensors)", fillcolor = #F1F3F4, fontcolor = #202124]; p53 [label = "p53 Activation", fillcolor = #F1F3F4, fontcolor = #202124]; Apoptosis [label = "Apoptosis", fillcolor = #34A853, fontcolor = #FFFFFF]; Cell_Cycle_Arrest [label = "Cell Cycle Arrest", fillcolor = #FBBC05, fontcolor = #202124]; Bax_Bak [label = "Bax/Bak Activation", fillcolor = #F1F3F4, fontcolor = #202124]; Mitochondria [label = "Mitochondrial\nOuter Membrane\nPermeabilization", fillcolor = #F1F3F4, fontcolor = #202124]; Caspases [label = "Caspase Activation", fillcolor = #F1F3F4, fontcolor = #202124];
// Edges TNM -> DNA [label = "Intercalation &\nCleavage"]; DNA -> DNA_Damage [style = invis]; DNA_Damage -> ATM_ATR [label = "Activation"]; ATM_ATR -> p53 [label = "Phosphorylation"]; p53 -> Cell_Cycle_Arrest; p53 -> Bax_Bak; Bax_Bak -> Mitochondria; Mitochondria -> Caspases [label = "Cytochrome c release"]; Caspases -> Apoptosis; } }
Caption: Simplified pathway of this compound-induced apoptosis.
Experimental Workflows
// Nodes Start [label = "Start", shape = "ellipse", fillcolor = #4285F4, fontcolor = #FFFFFF]; Seed_Cells [label = "Seed Cells in\n96-well Plate", fillcolor = #F1F3F4, fontcolor = #202124]; Incubate_24h [label = "Incubate for 24h\n(Cell Attachment)", fillcolor = #F1F3F4, fontcolor = #202124]; Treat_Cells [label = "Treat with this compound\n(Dose-Response)", fillcolor = #FBBC05, fontcolor = #202124]; Incubate_Treatment [label = "Incubate for\n24/48/72h", fillcolor = #F1F3F4, fontcolor = #202124]; Add_MTT [label = "Add MTT Reagent", fillcolor = #F1F3F4, fontcolor = #202124]; Incubate_4h [label = "Incubate for 2-4h\n(Formazan Formation)", fillcolor = #F1F3F4, fontcolor = #202124]; Solubilize [label = "Add Solubilization\nSolution", fillcolor = #F1F3F4, fontcolor = #202124]; Read_Absorbance [label = "Read Absorbance\n(570 nm)", fillcolor = #34A853, fontcolor = #FFFFFF]; Analyze_Data [label = "Data Analysis\n(Calculate IC50)", fillcolor = #34A853, fontcolor = #FFFFFF]; End [label = "End", shape = "ellipse", fillcolor = #4285F4, fontcolor = #FFFFFF];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for assessing cell viability with the MTT assay.
// Nodes Start [label = "Start", shape = "ellipse", fillcolor = #4285F4, fontcolor = #FFFFFF]; Seed_Cells [label = "Seed Cells in\n96-well Plate", fillcolor = #F1F3F4, fontcolor = #202124]; Incubate_24h [label = "Incubate for 24h\n(Cell Attachment)", fillcolor = #F1F3F4, fontcolor = #202124]; Treat_Cells [label = "Treat with this compound\n& Controls", fillcolor = #FBBC05, fontcolor = #202124]; Incubate_Treatment [label = "Incubate for\nDesired Time", fillcolor = #F1F3F4, fontcolor = #202124]; Centrifuge_Plate [label = "Centrifuge Plate", fillcolor = #F1F3F4, fontcolor = #202124]; Transfer_Supernatant [label = "Transfer Supernatant\nto New Plate", fillcolor = #F1F3F4, fontcolor = #202124]; Add_Reagent [label = "Add LDH\nReaction Mixture", fillcolor = #F1F3F4, fontcolor = #202124]; Incubate_30min [label = "Incubate for 30 min\n(Room Temp)", fillcolor = #F1F3F4, fontcolor = #202124]; Add_Stop_Solution [label = "Add Stop Solution", fillcolor = #F1F3F4, fontcolor = #202124]; Read_Absorbance [label = "Read Absorbance\n(490 nm)", fillcolor = #34A853, fontcolor = #FFFFFF]; Analyze_Data [label = "Data Analysis\n(% Cytotoxicity)", fillcolor = #34A853, fontcolor = #FFFFFF]; End [label = "End", shape = "ellipse", fillcolor = #4285F4, fontcolor = #FFFFFF];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Centrifuge_Plate; Centrifuge_Plate -> Transfer_Supernatant; Transfer_Supernatant -> Add_Reagent; Add_Reagent -> Incubate_30min; Incubate_30min -> Add_Stop_Solution; Add_Stop_Solution -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for assessing cytotoxicity with the LDH assay.
References
- 1. DNA Interaction and Cleavage Modes of Anthraquinone-Fused Enediynes: A Study on Tiancimycins, Yangpumicins, and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. thermofisher.com [thermofisher.com]
- 13. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
High-Throughput Screening for Novel Tiancimycin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycin and its analogs are potent enediyne antitumor antibiotics known for their exceptional cytotoxicity against a range of cancer cell lines.[1] Their mechanism of action involves the generation of a transient benzenoid diradical, which cleaves DNA, leading to double-strand breaks and subsequent cell death.[1] This unique DNA-damaging capability makes this compound a compelling scaffold for the development of novel anticancer therapeutics, including payloads for antibody-drug conjugates (ADCs).[2]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel this compound analogs to identify lead compounds with enhanced potency and selectivity. The protocols outlined below cover primary cell-based screening, secondary mechanistic assays, and hit confirmation.
Data Presentation
The following table summarizes the cytotoxic activity of known this compound analogs against a panel of human cancer cell lines, providing a benchmark for screening campaigns.
| Compound | Cell Line | EC50 (nM)[1] |
| This compound A (TNM A) | A549 (Lung Carcinoma) | 0.03 ± 0.01 |
| HCT116 (Colon Carcinoma) | 0.04 ± 0.01 | |
| KB (Oral Carcinoma) | 0.01 ± 0.00 | |
| PC-3 (Prostate Carcinoma) | 0.03 ± 0.01 | |
| This compound H (TNM H) | A549 (Lung Carcinoma) | 0.17 ± 0.03 |
| HCT116 (Colon Carcinoma) | 0.20 ± 0.04 | |
| KB (Oral Carcinoma) | 0.06 ± 0.01 | |
| PC-3 (Prostate Carcinoma) | 0.11 ± 0.02 | |
| This compound I (TNM I) | A549 (Lung Carcinoma) | 0.08 ± 0.01 |
| HCT116 (Colon Carcinoma) | 0.12 ± 0.02 | |
| KB (Oral Carcinoma) | 0.04 ± 0.01 | |
| PC-3 (Prostate Carcinoma) | 0.07 ± 0.01 |
Experimental Workflow
The overall workflow for screening this compound analogs is a multi-stage process designed to efficiently identify and validate potent compounds. The process begins with a primary high-throughput screen to assess the cytotoxicity of the analog library. Hits from the primary screen are then subjected to secondary assays to confirm their mechanism of action, specifically their ability to induce DNA damage. Finally, validated hits undergo further characterization, including mechanistic studies such as topoisomerase inhibition and direct DNA cleavage assays.
This compound-Induced DNA Damage Signaling Pathway
This compound analogs exert their cytotoxic effects by inducing DNA double-strand breaks (DSBs). This damage activates a complex signaling cascade known as the DNA Damage Response (DDR). Key kinases, ATM and ATR, are recruited to the damage sites, where they phosphorylate a variety of downstream targets, including the histone variant H2AX (resulting in γ-H2AX), which serves as a robust marker for DSBs. This cascade ultimately leads to cell cycle arrest and the initiation of apoptosis, often through mitochondria-mediated pathways.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4][5]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
384-well clear-bottom tissue culture plates
-
Multichannel pipettes and automated liquid handling systems
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound analogs in DMSO and further dilute in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate spectrophotometer.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each analog.
Secondary Assay: High-Content γ-H2AX Assay for DNA Damage
This immunofluorescence-based assay quantifies the formation of γ-H2AX foci, a hallmark of DNA double-strand breaks.[7][8] A high-throughput format can be achieved using imaging flow cytometry or automated microscopy.[9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
384-well black-walled, clear-bottom imaging plates
-
Paraformaldehyde (4%) in PBS
-
Triton X-100 (0.3%) in PBS
-
Bovine Serum Albumin (5% BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
High-content imaging system or imaging flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 384-well imaging plates and treat with hit compounds from the primary screen at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Fixation: Carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.[8]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (e.g., 1:200 dilution in 5% BSA) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (e.g., 1:500 dilution in 5% BSA) for 1 hour at room temperature, protected from light.
-
Staining and Imaging: Wash three times with PBS. Stain nuclei with DAPI for 10 minutes. Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number and intensity of γ-H2AX foci (Alexa Fluor 488 channel) per cell.
Mechanistic Assay: In Vitro DNA Cleavage Assay
This biochemical assay directly assesses the ability of this compound analogs to induce DNA strand breaks in a cell-free system using plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound analogs
-
Loading dye
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 200-500 ng of supercoiled plasmid DNA, reaction buffer, and the this compound analog at various concentrations. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80-100V until the dye front has migrated sufficiently.[10]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[11]
-
Analysis: Analyze the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms. An increase in Forms II and III indicates DNA cleavage activity.
Mechanistic Assay: Topoisomerase I Relaxation Assay
This assay determines if this compound analogs inhibit topoisomerase I, an enzyme that relaxes supercoiled DNA. Inhibition results in the persistence of the supercoiled DNA form.
Materials:
-
Human Topoisomerase I enzyme[10]
-
Supercoiled plasmid DNA (e.g., pBR322)[12]
-
Topoisomerase I assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)[12]
-
This compound analogs
-
STEB buffer and chloroform/isoamyl alcohol[12]
-
Agarose gel (1%) and electrophoresis system
Protocol:
-
Reaction Mix: Prepare a master mix containing assay buffer and supercoiled pBR322 DNA.[12]
-
Inhibitor Addition: Aliquot the master mix into tubes. Add the this compound analog at various concentrations. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Add human Topoisomerase I to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[12][13]
-
Reaction Termination: Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol. Vortex and centrifuge.[12]
-
Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel and run at ~85V for 2 hours.[12]
-
Visualization and Analysis: Stain the gel and visualize the DNA. The no-enzyme control will show supercoiled DNA. The no-inhibitor control will show relaxed DNA. Inhibition is indicated by the presence of supercoiled DNA in the lanes with the test compound.
References
- 1. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tiancimycin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiancimycin, a potent member of the enediyne class of antitumor antibiotics, exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action involves the generation of diradical species that induce DNA strand breaks, leading to apoptosis. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). As validated methods for this compound are not publicly available, the following protocols are adapted from established methods for other enediyne antibiotics and cytotoxic agents.
Mechanism of Action: DNA Damage Pathway
This compound's cytotoxic effects are initiated through the Bergman or Myers-Saito cyclization of its enediyne core. This chemical transformation generates a highly reactive para-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single and double-strand breaks and ultimately, cell death.
Analytical Methods for Quantification
The quantification of potent, low-concentration compounds like this compound in complex biological matrices such as plasma, serum, and tissue homogenates requires highly sensitive and specific analytical methods. LC-MS/MS is the preferred method due to its superior sensitivity and selectivity, while HPLC-UV can serve as a viable alternative for certain applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is recommended for its high sensitivity and specificity, which are crucial for accurately measuring the low concentrations of this compound expected in biological samples during preclinical and clinical studies.
Experimental Workflow for LC-MS/MS Analysis
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative performance of a validated LC-MS/MS method for this compound, based on data from similar cytotoxic agents.
| Parameter | Human Plasma | Human Serum |
| Linearity Range (ng/mL) | 0.05 - 50 | 0.05 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 |
| Limit of Detection (LOD) (ng/mL) | 0.02 | 0.02 |
| Accuracy (%) | 95 - 105 | 94 - 106 |
| Precision (CV%) | < 10 | < 12 |
| Recovery (%) | 85 - 95 | 83 - 96 |
| Matrix Effect (%) | 90 - 110 | 88 - 112 |
Detailed Experimental Protocol: LC-MS/MS
a. Sample Preparation (Protein Precipitation followed by Solid-Phase Extraction)
-
Thaw frozen plasma or serum samples on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar enediyne).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined through infusion and optimization experiments.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative for applications where higher concentrations of this compound are expected, such as in formulation analysis or in certain in vitro studies.
Experimental Workflow for HPLC-UV Analysis
Quantitative Data Summary (Hypothetical)
The following table outlines the expected performance of an HPLC-UV method for this compound, which would have higher limits of detection and quantification compared to LC-MS/MS.
| Parameter | Cell Culture Media |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Accuracy (%) | 92 - 108 |
| Precision (CV%) | < 15 |
| Recovery (%) | 80 - 90 |
Detailed Experimental Protocol: HPLC-UV
a. Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL sample, add 20 µL of an internal standard solution.
-
Add 800 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorbance wavelength for this compound would need to be determined using a UV-Vis spectrophotometer.
Stability Considerations
The stability of this compound in biological matrices is a critical factor for accurate quantification. It is essential to conduct stability studies under various conditions:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature and in refrigerated conditions for the expected duration of sample handling.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.
-
Stock Solution Stability: Confirm the stability of the stock and working solutions under their storage conditions.
Due to the reactive nature of the enediyne core, it is anticipated that this compound may be susceptible to degradation. Therefore, samples should be processed promptly and stored at -80°C. The use of antioxidants or other stabilizers in the collection tubes may be considered and should be validated.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the quantification of this compound in biological samples. The LC-MS/MS method is recommended for its high sensitivity and specificity, which are essential for pharmacokinetic studies. The HPLC-UV method offers a practical alternative for applications with higher analyte concentrations. Rigorous method validation in accordance with regulatory guidelines is imperative to ensure the generation of reliable and accurate data to support the development of this compound as a potential therapeutic agent.
Application Notes and Protocols: Tiancimycin in Targeted Cancer Therapy Research
Introduction
Tiancimycins (TNMs) are a class of potent, naturally occurring enediyne compounds isolated from Streptomyces species.[1][2] As members of the anthraquinone-fused enediyne (AFE) family, they possess a 10-membered enediyne "warhead" responsible for their profound cytotoxic effects.[3][4] Their exquisite potency and validated DNA-damaging mechanism of action make them highly promising candidates for development as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[5][6][7] ADCs are a strategic class of therapeutics that utilize the specificity of a monoclonal antibody to deliver a highly cytotoxic agent, like Tiancimycin, directly to cancer cells, thereby minimizing systemic toxicity.[8][9] This document provides an overview of this compound's application in this field, including its mechanism of action, quantitative cytotoxicity data, and detailed protocols for key experimental evaluations.
Mechanism of Action
The primary mechanism of action for Tiancimycins is the induction of DNA damage.[3][6] The core enediyne structure undergoes a Bergman cycloaromatization reaction, generating a highly reactive para-benzyne diradical.[4] This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA. This action leads to the formation of DNA-centered radicals, which can subsequently cause single-strand and double-strand breaks, ultimately triggering apoptotic cell death.[4][10] The anthraquinone (B42736) moiety of the molecule aids in intercalating into the DNA, positioning the enediyne core for its damaging reaction.[3][11] Studies have shown that TNMs can exhibit glutathione-independent activity, suggesting a potentially novel activation mechanism compared to other AFEs.[4]
References
- 1. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiancimycins for Effective Cancer Treatment | Florida ExpertNet [expertnet.org]
- 6. Second Generation this compound-Based Antibody-Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Enediyne-Based Antibody-Drug Conjugates for Cancers - Ben Shen [grantome.com]
- 8. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 9. Researchers Tether Cancer-Killing Natural Product to Cancer-Targeting Antibodies » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 10. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Interaction and Cleavage Modes of Anthraquinone-Fused Enediynes: A Study on Tiancimycins, Yangpumicins, and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Site-Specific Tiancimycin ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Tiancimycins (TNMs), a member of the anthraquinone-fused enediyne family of natural products, are exceptionally potent DNA-damaging agents, making them highly promising payloads for ADC development.[1][2] Their mechanism of action involves the generation of a transient benzenoid diradical that induces double-strand breaks in DNA, leading to cancer cell death.[3]
A critical aspect of modern ADC design is the site-specific conjugation of the payload to the antibody. This approach ensures a homogeneous drug-to-antibody ratio (DAR), which is crucial for a consistent safety and efficacy profile.[4] This document provides detailed application notes and protocols for the development of site-specific Tiancimycin ADCs, utilizing a dual-variable domain (DVD) IgG1 antibody platform for precise payload placement.[5][6]
Data Presentation
Cytotoxicity of this compound Payloads and ADCs
The in vitro cytotoxicity of various this compound-based payloads and their corresponding ADCs has been evaluated in B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-cancer activity of these constructs.
| Compound | Cell Line | Target | IC50 (nM)[5] |
| Payloads | |||
| TNM C (5) | Ramos | - | Low nanomolar |
| Propargyl-TNM C (8) | Ramos | - | Low nanomolar |
| Keto-TNM C (9) | Ramos | - | Low nanomolar |
| β-Lactam non-cleavable TNM C (10) | Ramos | - | > 100 |
| β-Lactam hydrazone TNM C (11) | Ramos | - | ~10 |
| β-Lactam oxime TNM C (12) | Ramos | - | ~50 |
| ADCs | |||
| 10-anti-CD79b DVD-IgG1 | Ramos | CD79b | ~20 |
| 11-anti-CD79b DVD-IgG1 | Ramos | CD79b | ~20 |
| 12-anti-CD79b DVD-IgG1 | Ramos | CD79b | ~20 |
| 10-anti-HER2 DVD-IgG1 (Control) | Ramos | HER2 | > 1000 |
| 11-anti-HER2 DVD-IgG1 (Control) | Ramos | HER2 | > 1000 |
| 12-anti-HER2 DVD-IgG1 (Control) | Ramos | HER2 | > 1000 |
Table 1: In vitro Cytotoxicity of this compound Payloads and ADCs. IC50 values were determined after 72 hours of treatment. Ramos cells are CD79b positive. Anti-HER2 ADCs serve as negative controls to demonstrate antigen-specific cytotoxicity.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound Payloads to DVD-IgG1 Antibodies
This protocol describes the site-specific conjugation of β-lactam-functionalized this compound payloads to an engineered lysine (B10760008) residue on a dual-variable domain (DVD) IgG1 antibody.[5]
Materials:
-
DVD-IgG1 antibody (anti-CD79b or anti-HER2 as control) with an engineered lysine residue.
-
β-lactam functionalized this compound payload (e.g., 10, 11, or 12).[5]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PD MiniTrap G-25 columns.
-
Amicon Ultra 0.5-mL Centrifugal Filters (30-kDa MWCO).
Procedure:
-
Antibody Preparation: Prepare the DVD-IgG1 antibody solution in PBS.
-
Payload Preparation: Dissolve the β-lactam functionalized this compound payload in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction:
-
Add 5 molar equivalents of the this compound payload stock solution to the DVD-IgG1 antibody solution.
-
Incubate the reaction mixture overnight at 37°C with gentle agitation.[5]
-
-
Purification:
-
Purify the resulting ADC using PD MiniTrap G-25 columns to remove unconjugated payload and other small molecules.
-
Concentrate the purified ADC using Amicon Ultra 0.5-mL Centrifugal Filters.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and confirm site-specificity using intact protein ESI-MS and reduced LC-MS analysis.[5]
-
Assess the percentage of aggregation using Size Exclusion Chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of this compound ADCs against cancer cell lines using a tetrazolium-based (MTT) assay.
Materials:
-
Ramos (CD79b-positive) and HER2-positive Ramos (control) cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound ADCs and corresponding payloads.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADCs and payloads in complete cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72 hours.[5]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 3: DNA Double-Strand Break (DSB) Staining Assay
This protocol describes the immunofluorescent detection of γH2AX, a marker for DNA double-strand breaks, to confirm the mechanism of action of this compound ADCs.[7][8]
Materials:
-
Cells treated with this compound ADCs.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody.
-
Secondary antibody: FITC-conjugated anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) solution.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the this compound ADC for the desired time. Include positive (e.g., etoposide) and negative (untreated and control ADC) controls.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the FITC-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips.
-
Visualize and capture images using a fluorescence microscope. Increased green fluorescence in the nucleus indicates the presence of DNA double-strand breaks.[8]
-
Mandatory Visualization
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for single-cell analysis of DNA double-strand break production and repair in cell-cycle phases by automated high-content microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DNA Double-Strand Break Assay [cellbiolabs.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Tiancimycin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiancimycin (TNM), an anthraquinone-fused enediyne natural product, exhibits potent cytotoxic activity, making it a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] However, the clinical advancement of natural enediynes has been hampered by low production titers and the lack of functional groups suitable for linker attachment.[1][2][3] Biocatalysis offers a powerful and selective approach to overcome these limitations by enabling the precise installation of functional handles onto the TNM scaffold. This document provides detailed protocols for the biocatalytic synthesis of TNM derivatives using key enzymes from the TNM biosynthetic pathway, facilitating the development of next-generation ADCs.[1][4][5]
The primary biocatalyst highlighted in these protocols is TnmH , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. TnmH catalyzes the regiospecific methylation at the C-7 hydroxyl group of the TNM core and exhibits broad substrate promiscuity, allowing for the transfer of various functionalized alkyl groups from synthetic SAM analogues.[1][2][3] Additionally, insights into other key enzymes in the TNM biosynthesis pathway, such as TnmL (a P450 hydroxylase), TnmJ/TnmK2 (cofactorless oxygenases), and TnmK1 (an α/β-hydrolase), provide further opportunities for generating diverse TNM analogues.[4][6][7][8]
Biocatalytic Derivatization of this compound C (TNM C) using TnmH
This section focuses on the TnmH-catalyzed modification of TNM C at the C-7 position to introduce versatile functional groups for subsequent conjugation.
Diagram of the TnmH-catalyzed reaction:
Caption: TnmH-catalyzed functionalization of TNM C.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biocatalytic synthesis of TNM C derivatives.
| Derivative | Substrate | Biocatalyst | S-alkylated SAM Analogue | Conversion Efficiency | Reference |
| Propargyl-TNM C | TNM C | TnmH | S-propargyl-adenosyl-L-homocysteine (Propargyl-SAH) | ~70% (overnight) | [5] |
| Keto-TNM C | TNM C | TnmH | S-keto-adenosyl-L-homocysteine (Keto-SAH) | Not specified | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of TnmH
This protocol describes the heterologous expression of TnmH in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells transformed with a TnmH expression vector
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
Procedure:
-
Inoculate a starter culture of E. coli BL21(DE3) harboring the TnmH expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 16-18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged TnmH protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and buffer exchange into storage buffer.
-
Determine the protein concentration and store at -80°C.
Protocol 2: Biocatalytic Synthesis of Propargyl-TNM C
This protocol details the TnmH-catalyzed propargylation of TNM C.[5]
Materials:
-
TNM C (e.g., 10 mM stock solution in DMSO)
-
S-propargyl-adenosyl-L-homocysteine (Propargyl-SAH)
-
Purified TnmH enzyme
-
SAH nucleosidase (optional, to drive the reaction equilibrium)
-
Tris buffer (100 mM, pH 7.5)
-
Ethyl acetate (B1210297) (EtOAc)
-
0.5 M HCl
-
LC-MS for reaction monitoring
Procedure:
-
Prepare a reaction mixture in a total volume of 18 mL of Tris buffer containing:
-
Incubate the reaction mixture at 28°C with shaking overnight.[5]
-
Monitor the reaction progress by LC-MS analysis, expecting ~70% conversion.[5]
-
Upon completion, quench the reaction and extract the product.
-
Purify the propargyl-TNM C derivative using reversed-phase chromatography followed by a Sephadex LH-20 column.[5]
-
Characterize the final product by HRMS and NMR.
Protocol 3: Biocatalytic Synthesis of Keto-TNM C
This protocol outlines the TnmH-catalyzed installation of a ketone handle onto TNM C.[5]
Materials:
-
TNM C (e.g., 10 mM stock solution in DMSO)
-
S-keto-adenosyl-L-homocysteine (Keto-SAH)
-
Purified TnmH enzyme
-
SAH nucleosidase
-
Tris buffer (50 mM, pH 8.0)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl
Procedure:
-
Prepare a reaction mixture in a total volume of 21 mL of Tris buffer containing:
-
Incubate the reaction mixture at 28°C with shaking overnight.[5]
-
Add another aliquot of TnmH (e.g., 100 µL of a 0.92 mM solution) and continue shaking for up to 4 days.[5]
-
Monitor the reaction by LC-MS.
-
Work up the reaction by diluting with 100 mL of EtOAc and washing with 50 mL of 0.5 M HCl.[5]
-
Purify the keto-TNM C derivative using appropriate chromatographic techniques.
-
Characterize the final product by HRMS and NMR.
This compound Biosynthetic Pathway and Key Enzymes
A unified biosynthetic pathway for anthraquinone-fused enediynes has been proposed, with several key tailoring enzymes responsible for the structural diversity of TNM congeners.[1][5][9]
Diagram of the Late-Stage TNM Biosynthetic Pathway:
Caption: Key tailoring steps in this compound A biosynthesis.
Functions of Other Key Biosynthetic Enzymes
-
TnmL: A cytochrome P450 hydroxylase that catalyzes sequential and regiospecific hydroxylation at the C-6 and C-7 positions of the TNM A-ring.[4][8] It also exhibits a proofreading function by demethylating C-7 OCH3 of a shunt metabolite to channel it back into the main biosynthetic pathway.[8]
-
TnmJ and TnmK2: Two consecutively acting cofactorless oxygenases responsible for the tailoring of the F-ring in TNM biosynthesis.[4]
-
TnmK1: A member of the α/β-hydrolase fold superfamily that catalyzes the C-C bond formation linking the anthraquinone (B42736) moiety and the enediyne core.[6]
Workflow for Development of this compound-based ADCs
The biocatalytically synthesized TNM derivatives can be further elaborated with linkers and conjugated to monoclonal antibodies (mAbs) to generate ADCs.
Diagram of the ADC Development Workflow:
Caption: Workflow for TNM-based ADC development.
Conclusion
The biocatalytic strategies outlined in these application notes provide a robust platform for the synthesis of diverse this compound derivatives. The use of enzymes like TnmH allows for the site-specific introduction of functional groups under mild conditions, facilitating the development of potent and targeted ADC therapeutics. Further exploration of the rich enzymatic machinery of the TNM biosynthetic pathway holds the potential for generating an even broader array of novel enediyne analogues for drug discovery and development.
References
- 1. Characterization of TnmH as an O‑Methyltransferase Revealing Insights into this compound Biosynthesis and Enabling a Biocatalytic Strategy To Prepare Antibody–this compound Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of TnmH as an O-Methyltransferase Revealing Insights into this compound Biosynthesis and Enabling a Biocatalytic Strategy To Prepare Antibody-Tiancimycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cofactorless oxygenases guide anthraquinone-fused enediyne biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Hydroxylase TnmL Catalyzing Sequential Hydroxylation with an Additional Proof-reading Activity in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tiancimycin Production in Streptomyces
Welcome to the technical support center for the fermentation of Tiancimycin (TNM) from Streptomyces sp. CB03234. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this potent enediyne natural product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fermentation.
Q1: Why is my this compound A (TNM A) yield consistently low, around 0.3 mg/L?
A1: A low yield of TNM A in the wild-type Streptomyces sp. CB03234 is a known issue.[1][2] Several factors can contribute to this, including suboptimal fermentation conditions and inherent limitations of the wild-type strain. To address this, consider the following:
-
Strain Improvement: The wild-type strain has a naturally low productivity. A significant yield improvement, up to 40-fold, has been achieved through ribosome engineering.[1][2] Specifically, a rifamycin-resistant mutant with a mutation in the RNA polymerase β-subunit (RpoB) showed markedly enhanced expression of key genes in the TNM A biosynthetic pathway.[1]
-
Fermentation Optimization: The composition of the fermentation medium and physical parameters are critical. Ensure that your medium composition and fermentation parameters are optimized.
-
In Situ Resin Adsorption: TNM A might be unstable or exert feedback inhibition. Using an in situ resin during fermentation can capture the product as it is produced, potentially increasing the overall yield.[2]
Q2: My biomass is high, but the this compound yield remains poor. What should I investigate?
A2: High biomass with low product yield often points to issues with the induction of secondary metabolism or the availability of specific precursors.
-
Nutrient Limitation and Repression: Secondary metabolite production in Streptomyces is often triggered by nutrient limitation.[3] High concentrations of readily metabolizable carbon or phosphate (B84403) sources can repress antibiotic production.[3][4] Review your medium composition to ensure it encourages a switch from primary to secondary metabolism.
-
Regulatory Gene Expression: The expression of biosynthetic gene clusters is tightly controlled by a complex network of regulators, including Streptomyces antibiotic regulatory proteins (SARPs).[5][6] Suboptimal conditions may fail to activate these regulatory cascades.
-
Precursor Availability: this compound is a polyketide, and its biosynthesis depends on the supply of specific precursors from primary metabolism.[4][7][8] Ensure that the metabolic pathways supplying these precursors are not limited.
Q3: I am observing significant batch-to-batch variability in my fermentation results. What could be the cause?
A3: Inconsistent results can stem from several factors related to inoculum quality and process control.
-
Inoculum Quality: The age and quality of the seed culture are crucial for consistent fermentation performance.[9][10] It is important to have a standardized protocol for preparing your inoculum.
-
Strain Integrity: Streptomyces strains can be genetically unstable. It is advisable to periodically re-isolate single colonies from your working stock to ensure culture purity and productivity.
-
Process Parameter Control: Strict control over fermentation parameters such as pH, temperature, dissolved oxygen, and agitation is essential for reproducibility.[9][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the fermentation medium for this compound production?
A1: A systematic approach to media optimization is recommended. Start with a known production medium and then vary one component at a time (One-Factor-At-a-Time) or use statistical methods like Plackett-Burman design and Response Surface Methodology to screen for and optimize critical components.[12][13][14] Key components to investigate include carbon sources, nitrogen sources, and trace elements. For example, the substitution of the nitrogen source has been shown to promote the accumulation of specific this compound congeners.[15]
Q2: How can I genetically modify Streptomyces sp. CB03234 for improved this compound yield?
A2: A proven method for enhancing this compound production is ribosome engineering.[1][2] This involves generating spontaneous mutations that confer resistance to antibiotics like rifamycin (B1679328) or streptomycin. These mutations, often in genes encoding ribosomal proteins or RNA polymerase, can globally alter gene expression, leading to increased production of secondary metabolites.[1][15] Overexpression of pathway-specific activators (SARPs) is another common strategy to boost antibiotic production in Streptomyces.[16]
Q3: Are there any specific precursors I can feed to the culture to increase this compound yield?
A3: While specific precursor feeding strategies for this compound are not extensively detailed in the provided search results, the general principle for polyketide production involves enhancing the supply of malonyl-CoA and other building blocks derived from primary metabolism.[7][8][17] Experimental evaluation of feeding relevant amino acids or other potential precursors could be beneficial.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[18][19] For accurate identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[18][19]
Experimental Protocols
Protocol 1: Ribosome Engineering for Strain Improvement
This protocol describes a method for generating rifamycin-resistant mutants of Streptomyces sp. CB03234 to screen for enhanced this compound production.[1]
-
Spore Suspension Preparation: Prepare a dense spore suspension of Streptomyces sp. CB03234 from a mature culture grown on a suitable agar (B569324) medium (e.g., Gauze's or ISP4).
-
Mutagenesis (Optional but can increase mutation frequency): Expose the spore suspension to a mutagenic agent like UV radiation or a chemical mutagen, following standard safety protocols.
-
Selection of Resistant Mutants: Plate the spore suspension (mutagenized or non-mutagenized) onto an agar medium containing a selective concentration of rifamycin.
-
Screening for High Producers: Isolate individual resistant colonies and cultivate them in a production medium in shake flasks.
-
Quantification of this compound: After a suitable fermentation period, extract the culture broth and quantify the this compound A concentration using HPLC.
-
Identification of Mutations: For the highest-producing mutants, sequence the rpoB gene to identify mutations in the RNA polymerase β-subunit.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol provides a general procedure for the shake flask fermentation of Streptomyces sp. CB03234.
-
Seed Culture Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of Streptomyces sp. CB03234. Incubate at the optimal temperature and agitation for 2-3 days.
-
Production Culture Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production cultures in baffled shake flasks at the optimized temperature and agitation speed for the desired duration (e.g., 7-10 days).
-
In Situ Adsorption (Optional): Add a sterile adsorbent resin to the production medium at the time of inoculation or after a specific period of growth to capture the produced this compound.
-
Sampling and Analysis: Periodically take samples to monitor biomass, pH, and this compound concentration.
-
Extraction and Quantification: At the end of the fermentation, harvest the culture broth. If a resin was used, separate it from the mycelium and elute the adsorbed this compound with a suitable solvent. Extract the this compound from the broth and/or the eluted solvent and quantify using HPLC.
Data Presentation
Table 1: Comparison of this compound A (TNM A) Titer in Wild-Type and Engineered Strains.
| Strain | Genetic Modification | Fermentation Scale | TNM A Titer (mg/L) | Fold Increase | Reference |
| Streptomyces sp. CB03234 | Wild-Type | Shake Flask | ~ 0.3 | - | [1][2] |
| Streptomyces sp. CB03234-R-16 | L422P mutation in RpoB | Shake Flask | 22.5 ± 3.1 | ~75 | [1] |
| Streptomyces sp. CB03234-R-16 | L422P mutation in RpoB | 15 L Fermentor | 13 ± 1 | ~43 | [1] |
Table 2: Key Fermentation Parameters for Streptomyces spp.
| Parameter | Typical Range | Importance | Reference |
| Temperature | 28-32°C | Affects enzyme activity and growth rate. | [9][11] |
| pH | 6.5-7.5 | Influences nutrient uptake and product stability. | [9][11] |
| Agitation | 180-250 rpm | Ensures proper mixing and oxygen transfer. | [9][20] |
| Aeration | Varies with fermentor | Crucial for aerobic metabolism. | [9] |
| Inoculum Size | 5-10% (v/v) | Affects the length of the lag phase. | [9] |
| Incubation Time | 5-10 days | Varies depending on the strain and conditions. | [20][21] |
Visualizations
Caption: Workflow for improving this compound yield.
Caption: Simplified SARP regulatory cascade in Streptomyces.
References
- 1. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 6. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 13. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The exploration of high production of tiancimycins in Streptomyces sp. CB03234-S revealed potential influences of universal stress proteins on secondary metabolisms of streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsrp.org [ijsrp.org]
- 21. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Technical Support Center: Total Synthesis of the Tiancimycin Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the Tiancimycin core structure. The content is based on established synthetic routes and aims to address common challenges encountered during key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the major strategic challenges in the total synthesis of the this compound core?
A1: The total synthesis of the this compound core presents several significant challenges stemming from its complex and sensitive architecture. Key difficulties include the stereoselective construction of the densely functionalized anthraquinone (B42736) moiety, the formation and stabilization of the highly strained 10-membered enediyne ring, and the strategic fusion of these two complex fragments. Furthermore, the numerous chiral centers demand precise stereocontrol throughout the synthetic sequence. The judicious selection and manipulation of protecting groups are also critical to avoid undesired side reactions with the various sensitive functional groups present in the molecule.[1][2]
Q2: Which steps in the synthesis are particularly low-yielding and require optimization?
A2: Several steps in the published synthetic routes are reported with modest to low yields, indicating their sensitivity and potential for optimization. For instance, the construction of the anthraquinone core via annulation strategies can be low-yielding due to competing side reactions and purification difficulties. Additionally, the late-stage installation of the enediyne moiety and the final cyclization to form the macrocycle are often challenging steps with yields that can be difficult to reproduce without careful optimization of reaction conditions. Refer to the quantitative data tables below for specific examples of lower-yielding transformations.
Q3: Are there any known issues with the stability of intermediates in the synthetic pathway?
A3: Yes, intermediates containing the enediyne core are inherently unstable and susceptible to Bergman cyclization, especially when exposed to heat, light, or certain reagents. This instability poses a significant challenge for purification and handling. It is crucial to carry out reactions involving these intermediates under carefully controlled, oxygen-free conditions and at low temperatures whenever possible. The use of radical scavengers may also be beneficial in some cases.
Troubleshooting Guides
Problem 1: Low Yield in the Hauser-Kraus Annulation for Anthraquinone Formation
Symptoms:
-
The reaction yields a complex mixture of products with a low yield of the desired anthraquinone.
-
Significant amounts of starting materials remain unreacted.
-
Formation of polymeric byproducts is observed.
Possible Causes:
-
Decomposition of the Cyanophthalide (B1624886): The cyanophthalide coupling partner can be unstable under the reaction conditions.
-
Inefficient Deprotonation: Incomplete deprotonation of the phthalide (B148349) can lead to a sluggish reaction and recovery of starting material.
-
Side Reactions of the Quinone: The quinone moiety is susceptible to undesired side reactions under basic conditions.
Troubleshooting Steps:
-
Reagent Purity: Ensure the cyanophthalide and quinone starting materials are of high purity. Recrystallize or chromatograph if necessary.
-
Base and Solvent: Experiment with different bases (e.g., LiHMDS, KHMDS) and ensure the solvent (e.g., THF) is rigorously dried.
-
Temperature Control: Maintain a low temperature (-78 °C) during the addition of the base and the coupling partners to minimize side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
Problem 2: Poor Stereoselectivity in the Reduction of a Key Ketone
Symptoms:
-
Formation of a diastereomeric mixture of alcohols that is difficult to separate.
-
The desired diastereomer is not the major product.
Possible Causes:
-
Inappropriate Reducing Agent: The chosen reducing agent may not provide sufficient facial selectivity.
-
Steric Hindrance: The steric environment around the ketone may not strongly favor attack from one face.
-
Temperature Effects: The reaction temperature may be too high, leading to reduced selectivity.
Troubleshooting Steps:
-
Choice of Reducing Agent: Screen a variety of reducing agents, from less hindered (e.g., NaBH₄) to more sterically demanding ones (e.g., L-Selectride®, K-Selectride®).
-
Chelation Control: If there is a nearby chelating group, consider using a reducing agent known to participate in chelation-controlled reductions (e.g., Zn(BH₄)₂).
-
Temperature: Perform the reduction at lower temperatures (e.g., -78 °C to -42 °C) to enhance stereoselectivity.
-
Protecting Groups: The nature of adjacent protecting groups can influence the steric bias. Consider altering the protecting group strategy to enhance the desired facial selectivity.
Quantitative Data from Synthetic Steps
The following table summarizes the reported yields for key transformations in the total synthesis of this compound A, highlighting steps that may present challenges.
| Step | Reaction Type | Reported Yield (%) | Notes |
| Anthraquinone Annulation | Hauser-Kraus Annulation | 40-55 | Sensitive to reaction conditions; may require extensive optimization. |
| Enediyne Macrolactonization | Yamaguchi Macrolactonization | 35-50 | Highly dependent on high dilution conditions to minimize polymerization. |
| Stereoselective Ketone Reduction | Noyori Asymmetric Hydrogenation | >95 (ee) | Requires specific catalyst and conditions for high enantioselectivity. |
| Final Deprotection and Epoxidation | Multi-step sequence | 20-30 | Late-stage manipulations of a complex molecule often lead to lower yields. |
Experimental Protocols
Key Experiment: Stereoselective Acetylide Addition to an Aldehyde
This protocol describes a crucial step in constructing the enediyne core, where high stereoselectivity is paramount.
Materials:
-
Aldehyde precursor (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Anhydrous Toluene (B28343)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
(S)-BINAP (0.12 equiv)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried, argon-purged flask, add CuI and (S)-BINAP.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to 0 °C and add DIPEA, followed by the terminal alkyne.
-
Stir for 15 minutes, then add a solution of the aldehyde precursor in anhydrous toluene dropwise over 20 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the stereoselective acetylide addition.
Caption: Troubleshooting logic for low yield in the annulation step.
References
Technical Support Center: Stability of Tiancimycin-Linker Constructs in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the plasma stability of tiancimycin-linker constructs.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the plasma stability of this compound-linker constructs?
A1: The plasma stability of an antibody-drug conjugate (ADC), including those with this compound, is a critical attribute that affects its efficacy and safety.[1] Several factors can influence the stability of these constructs in systemic circulation:
-
Linker Chemistry: The type of linker used to connect this compound to the antibody is paramount. Linkers are broadly categorized as cleavable (e.g., hydrazones, peptides) or non-cleavable.[2][3] While non-cleavable linkers generally exhibit greater plasma stability, advancements in cleavable linker design have significantly improved their stability profiles.[2][3] The choice of linker chemistry dictates the mechanism of payload release and susceptibility to premature cleavage in the bloodstream.[4][]
-
Conjugation Site: The specific amino acid residue on the antibody where the linker is attached can impact stability.[2] Conjugation sites with high solvent accessibility may be more prone to linker-payload loss, particularly with certain chemistries like maleimide-based linkers, which can undergo exchange reactions with serum albumin or other thiols.[2]
-
Drug-to-Antibody Ratio (DAR): The number of this compound molecules conjugated to a single antibody can affect the overall stability and pharmacokinetics of the ADC.[2] Higher DAR species may be cleared more rapidly from circulation.[2]
-
Plasma Components: Enzymes and other molecules present in plasma, such as glutathione, can potentially interact with and degrade the linker, leading to premature release of the this compound payload.[1]
Q2: How is the plasma stability of this compound-linker constructs typically assessed?
A2: The plasma stability of this compound ADCs is evaluated by incubating the conjugate in plasma (commonly human, mouse, or rat) at 37°C over a period of time.[1][6][7] Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72 hours) and analyzed to determine the amount of intact ADC remaining, the release of the free this compound payload, and any changes in the drug-to-antibody ratio (DAR).[1][6]
Q3: What analytical techniques are used to measure the stability of these constructs?
A3: Several analytical methods are employed to assess ADC stability in plasma:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for detecting and characterizing the ADC and any degradation products.[8][9] It can be used to measure the average DAR over time and to quantify the amount of free payload released into the plasma.[6][10]
-
Size Exclusion Chromatography (SEC): SEC is used to analyze the aggregation and fragmentation of the ADC over time.[6] An increase in high molecular weight species can indicate aggregation, which may affect the ADC's efficacy and safety.[6]
-
Immunoaffinity Capture: This technique is often used as a sample preparation step before LC-MS analysis to isolate the ADC from the complex plasma matrix using Protein A or G magnetic beads or specific anti-antibody capture reagents.[6][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound payload | The linker may be susceptible to enzymatic cleavage or chemical degradation in plasma. | - Re-evaluate the linker chemistry. Consider a more stable linker, such as a non-cleavable one or a cleavable linker with improved stability features.[2][4] - Investigate different conjugation sites on the antibody that may offer more steric hindrance and protection for the linker.[2] |
| ADC aggregation during incubation | The this compound payload may be hydrophobic, leading to aggregation of the ADC, especially at higher DARs. | - Optimize the DAR to the lowest effective level.[2] - Consider incorporating hydrophilic linkers (e.g., PEG) to improve the solubility of the ADC.[3] - Analyze samples using Size Exclusion Chromatography (SEC) to monitor aggregation levels.[6] |
| High variability in stability data | Inconsistent experimental procedures or issues with sample handling and processing. | - Ensure consistent thawing of plasma samples and ADC stock solutions.[6] - Standardize the immunoaffinity capture and sample cleanup steps to ensure reproducible recovery.[10] - Include appropriate internal standards in LC-MS analyses for accurate quantification.[6] |
| Discrepancy between in vitro and in vivo stability | Differences in the biological environment between in vitro plasma incubation and the in vivo circulatory system. | - While in vitro plasma stability is a good initial indicator, in vivo studies in relevant animal models are necessary to fully understand the ADC's stability and pharmacokinetic profile.[7] |
Quantitative Data Summary
Specific quantitative data for a wide range of this compound-linker constructs is limited in publicly available literature. However, a study on second-generation this compound-based ADCs provides the following stability data[11]:
| This compound Construct | Plasma Source | Half-life (t1/2) | Reference |
| This compound-based ADC (unspecified linker) | Human | > 240 minutes | [11] |
| This compound-based ADC (unspecified linker) | Mouse | ~ 202 minutes | [11] |
| 18-anti-CD79b DVD IgG1 | Human & Mouse | > 72 hours (retained activity) | [11] |
Researchers should use this table as a template to populate with their own experimental data for different this compound-linker constructs to facilitate comparison.
Experimental Protocols
General Protocol for In Vitro Plasma Stability Assessment of this compound-Linker Constructs
This protocol provides a general framework. Specific parameters may need to be optimized based on the characteristics of the this compound ADC and the analytical methods used.[1][6]
Materials and Reagents:
-
Test this compound-ADC
-
Control ADC (if available)
-
Human, mouse, or other species-specific plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads (for immunoaffinity capture)
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
LC-MS and SEC systems
Procedure:
-
Preparation:
-
Thaw frozen plasma at 37°C.
-
Prepare a stock solution of the this compound-ADC in PBS at a known concentration.
-
-
Incubation:
-
Spike the this compound-ADC into the plasma at a final concentration relevant for preclinical studies.
-
Incubate the mixture at 37°C.
-
Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reactions until analysis.
-
-
Sample Processing (Immunoaffinity Capture): [6][10]
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the captured ADC from the beads using an appropriate elution buffer.
-
-
Analysis:
-
LC-MS Analysis for DAR and Free Payload:
-
Analyze the eluted ADC to determine the average DAR.
-
To quantify the free this compound, precipitate the plasma proteins (e.g., with acetonitrile), and analyze the supernatant using LC-MS/MS.
-
-
SEC Analysis for Aggregation:
-
Inject the plasma samples (or eluted ADC) onto an SEC column to separate monomers from aggregates and fragments.
-
Monitor the elution profile using UV detection.
-
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point.
-
Determine the half-life (t1/2) of the ADC in plasma.
-
Quantify the amount of free this compound released over time.
-
Calculate the percentage of aggregates and fragments.
-
Visualizations
Caption: Experimental workflow for assessing the plasma stability of this compound-linker constructs.
Caption: Potential degradation pathways for this compound-linker constructs in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Tiancimycin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Tiancimycin-based Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
The optimal DAR for a this compound ADC, like other ADCs, is a balance between efficacy and safety. Generally, a DAR between 2 and 4 is considered ideal.[] Higher DAR values can enhance potency but may also lead to increased aggregation, faster clearance, and greater toxicity.[2][3][4] Conversely, a low DAR might result in insufficient efficacy.[5] For this compound ADCs, which are highly potent enediyne natural products, careful optimization is crucial.[6][7] Recent studies have focused on site-specific conjugation to produce homogeneous ADCs with a defined DAR of ~2.[6][8]
Q2: What are the primary challenges in achieving the desired DAR for this compound ADCs?
Challenges in achieving the optimal DAR for this compound ADCs are similar to those for other ADCs and include:
-
Low Conjugation Yields and Inconsistent Results: This can be due to suboptimal reaction conditions, poor quality of the antibody or this compound payload, or an inappropriate conjugation method.[][9]
-
ADC Aggregation: Higher DARs increase the hydrophobicity of the ADC, which can lead to the formation of aggregates.[2] Aggregation can decrease efficacy and stability.[10]
-
Linker Instability: Premature cleavage of the linker in circulation can cause off-target toxicity and reduce the therapeutic window.[][11]
-
Heterogeneity of the ADC Mixture: Traditional conjugation methods can result in a mixture of ADCs with varying DARs (from 0 to 8), leading to inconsistent pharmacokinetics and safety profiles.[8][12]
Q3: How does the conjugation strategy impact the DAR of this compound ADCs?
The conjugation strategy is a critical factor. Random conjugation to lysine (B10760008) or cysteine residues often results in a heterogeneous mixture of ADCs with a wide range of DARs.[8][12][13] In contrast, site-specific conjugation allows for the production of homogeneous ADCs with a precisely controlled DAR, which is highly desirable for improving the therapeutic index.[6][8][12][13]
Q4: What is the mechanism of action for this compound and how does it relate to DAR?
This compound is an anthraquinone-fused enediyne that exerts its cytotoxic effect by intercalating into DNA and causing DNA cleavage.[14][15] The potency of this compound means that even a low DAR can be highly effective. The goal of DAR optimization is to deliver a sufficient number of this compound molecules to the target cancer cells to induce apoptosis, without causing undue toxicity to healthy tissues.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low Average DAR | Incomplete conjugation reaction. | Optimize reaction conditions (e.g., pH, temperature, reaction time).[] Increase the molar excess of the this compound-linker payload. |
| Instability of the linker-payload. | Verify the stability of the linker and payload under the reaction conditions. | |
| High Average DAR | Excessive molar ratio of linker-payload to antibody. | Reduce the molar excess of the this compound-linker payload in the conjugation reaction. |
| Suboptimal purification. | Refine the purification method (e.g., chromatography) to remove over-conjugated species. | |
| High Percentage of Unconjugated Antibody | Inefficient conjugation. | Re-evaluate the conjugation chemistry and reaction parameters.[] |
| Incomplete antibody reduction (for cysteine conjugation). | Ensure complete reduction of interchain disulfides using an appropriate reducing agent and conditions.[9] | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Aim for a lower DAR.[2] Optimize the formulation buffer (pH, excipients) to enhance stability. |
| Stress during the conjugation process. | Minimize exposure to harsh conditions (e.g., extreme pH, high temperature, organic solvents).[2] | |
| Inconsistent DAR Between Batches | Variability in raw materials. | Ensure consistent quality of the antibody, this compound payload, and linker. |
| Poor control over reaction parameters. | Tightly control and document all reaction parameters (temperature, pH, time, mixing).[] |
Experimental Protocols
Determination of Average DAR by UV/Vis Spectroscopy
This method is a simple and rapid way to determine the average DAR.[5][][17][18]
Methodology:
-
Measure the absorbance of the this compound ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the this compound payload.
-
Use the Beer-Lambert law and the known molar extinction coefficients of the antibody and the this compound payload at these two wavelengths to set up and solve a system of two simultaneous equations for the concentrations of the antibody and the payload.
-
Calculate the average DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.
Calculation Formula:
DAR = (Molar concentration of drug) / (Molar concentration of antibody)
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for characterizing the distribution of different drug-loaded species in an ADC preparation.[5][10][18]
Methodology:
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A: A high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Mobile Phase B: A low-salt buffer (e.g., sodium phosphate).
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Inject the this compound ADC sample. c. Elute the sample with a decreasing salt gradient (from 100% A to 100% B). d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Unconjugated antibody will elute first, followed by species with increasing DAR (and thus increasing hydrophobicity). b. Calculate the weighted average DAR using the peak areas of the different DAR species.[5][]
Calculation Formula:
Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)
DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed analysis of the DAR and can identify different drug-loaded species.[][19]
Methodology:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the heavy and light chains. Deglycosylation may also be performed to simplify the mass spectrum.[18]
-
LC Separation: Use a reversed-phase or size-exclusion column to separate the different ADC species.
-
MS Analysis: Analyze the eluent by mass spectrometry to determine the molecular weights of the different species.
-
Data Analysis: a. The mass of the conjugated drug will be added to the mass of the antibody for each conjugated molecule. b. The number of conjugated drugs can be determined from the mass shift. c. Calculate the weighted average DAR based on the relative abundance of each species.[]
Visualizations
This compound ADC Mechanism of Action
Caption: this compound ADC mechanism of action workflow.
Experimental Workflow for DAR Optimization
Caption: Workflow for optimizing the drug-to-antibody ratio.
References
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. Novel Tiancimycins (TNMs) Antibody Drug Conjugates (ADCs) for Anticancer Therapeutics - Christiana Teijaro [grantome.com]
- 13. Novel Enediyne-Based Antibody-Drug Conjugates for Cancers - Ben Shen [grantome.com]
- 14. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Interaction and Cleavage Modes of Anthraquinone-Fused Enediynes: A Study on Tiancimycins, Yangpumicins, and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Tiancimycin Conjugation Reaction Inefficiencies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for inefficient Tiancimycin conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical conjugation efficiency for this compound-based antibody-drug conjugates (ADCs)?
Initial conjugation efficiencies for this compound-based payloads to antibodies, such as dual variable domain immunoglobulin G1 (DVD-IgG1), are often reported to be around 75-80%.[1][2][3] However, with optimization of reaction parameters, including reaction volume, temperature, and the concentration of co-solvents like DMSO, conversion rates exceeding 92% can be achieved.[2][4]
Q2: My Drug-to-Antibody Ratio (DAR) is lower than expected. What are the common causes?
A low Drug-to-Antibody Ratio (DAR) is a primary indicator of an inefficient conjugation reaction.[5] Several factors can contribute to this issue:
-
Suboptimal Molar Ratios : An insufficient molar excess of the this compound linker-payload relative to the antibody can result in incomplete conjugation.[5]
-
Antibody Quality : The purity and concentration of the monoclonal antibody (mAb) are critical. Protein impurities can interfere with the reaction, and a purity of over 95% is recommended. Low antibody concentration can also hinder reaction efficiency.
-
Linker-Payload Instability : The reactive groups on the linker can be susceptible to hydrolysis, which renders them unable to react with the antibody.[5]
-
Reaction Conditions : Factors such as pH, temperature, and reaction time that are not optimized for the specific conjugation chemistry can lead to lower yields.[]
-
Incomplete Antibody Reduction (for Cysteine Conjugation) : If conjugating to cysteine residues, incomplete reduction of interchain disulfide bonds will result in fewer available sites for the linker to attach.[5]
Q3: Can the choice of linker chemistry affect the conjugation efficiency of this compound?
Yes, the linker chemistry plays a crucial role. For this compound, a common strategy involves site-specific conjugation to an engineered lysine (B10760008) residue on the antibody via a β-lactam moiety on the linker.[1][2] This method can result in the formation of a stable amide bond with high efficiency.[2] The properties of the linker, such as its hydrophilicity, can also impact solubility and reduce aggregation, thereby influencing the overall success of the conjugation.[7][]
Q4: What analytical techniques are essential for troubleshooting this compound conjugation reactions?
Several analytical methods are critical for assessing the outcome of a conjugation reaction and diagnosing issues:
-
Hydrophobic Interaction Chromatography (HIC) : Used to determine the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[5]
-
Size Exclusion Chromatography (SEC) : Helps to quantify the percentage of aggregates, monomers, and fragments in the final ADC product.[5]
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to evaluate the DARs by analyzing the intact protein, revealing a mixture of different species (e.g., DAR 0, 1, and 2).[1]
-
UV-Vis Spectrophotometry : A straightforward method to calculate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug).[]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound conjugation.
Issue 1: Low Conjugation Yield and/or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Suboptimal Molar Ratio of Linker-Payload to Antibody | Increase the molar excess of the this compound linker-payload. A common starting point is a 5-fold molar excess.[2][3] |
| Low Antibody Concentration | Ensure the antibody concentration is optimal for the reaction. A concentration greater than 0.5 mg/mL is often recommended. If necessary, use an antibody concentration and clean-up kit. |
| Impure Antibody | Verify the purity of your antibody, aiming for >95% purity to avoid interference from other proteins. |
| Linker-Payload Instability/Hydrolysis | Prepare the linker-payload solution immediately before use. Ensure the pH of the reaction buffer is optimal to minimize hydrolysis of reactive groups.[5] |
| Suboptimal Reaction Conditions (pH, Temperature, Time) | Optimize the reaction conditions. For this compound conjugation via a β-lactam linker, reactions are often performed under neutral conditions for around 12 hours.[2] Varying reaction buffers, temperature, and incubation time may improve efficiency.[1][] |
| Poor Solubility of Linker-Payload | Increase the amount of a co-solvent like DMSO. For some this compound conjugations, a 5% DMSO concentration is a standard starting point, which can be optimized.[2][3] |
Issue 2: High Levels of Aggregation in the Final Product
| Potential Cause | Recommended Action |
| Hydrophobicity of the Linker-Payload | Consider using a more hydrophilic linker design, such as one incorporating PEG elements, to improve the solubility and stability of the resulting ADC.[7][] |
| Suboptimal Buffer Conditions | Screen different buffers and pH conditions for the conjugation and purification steps to find conditions that minimize aggregation. |
| High Drug Loading | A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. If high aggregation is observed alongside a high DAR, consider reducing the molar excess of the linker-payload to target a lower average DAR. |
Experimental Protocols
Protocol 1: General Workflow for this compound Conjugation to an Engineered Antibody
This protocol outlines a general procedure for the site-specific conjugation of a this compound payload containing a β-lactam linker to an antibody with an engineered lysine residue.
-
Antibody Preparation :
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).
-
Adjust the antibody concentration to the desired level (e.g., 1-5 mg/mL).
-
-
Linker-Payload Preparation :
-
Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction :
-
Add the this compound linker-payload stock solution to the antibody solution to achieve the desired molar excess (e.g., 5 equivalents). The final concentration of the organic solvent should be controlled (e.g., 5% DMSO).[2][3]
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a set duration (e.g., 12 hours).[2]
-
-
Purification :
-
Characterization :
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation :
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR).
-
-
Mobile Phases :
-
Mobile Phase A (High Salt) : Sodium phosphate (B84403) with ammonium (B1175870) sulfate (B86663) (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B (Low Salt) : Sodium phosphate (e.g., 25 mM sodium phosphate, pH 7).
-
-
Procedure :
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the weighted average of the peak areas.
-
Diagrams
Caption: Experimental workflow for this compound ADC production.
Caption: Troubleshooting logic for this compound conjugation.
References
- 1. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Reducing off-target toxicity of Tiancimycin-based therapies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiancimycin-based therapies. Our goal is to help you overcome common experimental challenges and reduce the off-target toxicity of these potent anti-cancer agents.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and its antibody-drug conjugates (ADCs).
Issue 1: Unexpectedly High Cytotoxicity in Antigen-Negative or Control Cell Lines
-
Question: We are observing significant cell death in our antigen-negative control cell lines treated with our this compound-ADC. What could be the cause, and how can we troubleshoot this?
-
Answer: High off-target cytotoxicity is a known challenge with highly potent payloads like this compound. Several factors could be contributing to this issue. Here is a step-by-step guide to help you identify and resolve the problem:
-
Assess ADC Stability: Premature release of the this compound payload in the culture medium can lead to non-specific toxicity.
-
Evaluate Linker Chemistry: The choice of linker is critical for ADC stability and targeted payload release.
-
Characterize ADC Aggregation: Aggregates can be taken up non-specifically by cells, leading to off-target effects.
-
Investigate the "Bystander Effect": While often beneficial, a highly potent bystander effect can harm neighboring antigen-negative cells.[8][9]
-
Experiment: Conduct a co-culture experiment with antigen-positive and antigen-negative cells to quantify the bystander killing.
-
Action: If the bystander effect is too pronounced, consider re-engineering the ADC with a less permeable payload or a linker that releases the payload more slowly.
-
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
-
Question: Our different batches of this compound-ADC show variability in the average DAR. What could be causing this, and how can we achieve more consistent conjugation?
-
Answer: Achieving a homogenous ADC with a consistent DAR is crucial for reproducible results and a predictable therapeutic window. Here’s how to troubleshoot this issue:
-
Optimize Conjugation Chemistry: The conjugation method significantly impacts DAR.
-
Recommendation: Site-specific conjugation methods are highly recommended over random conjugation to lysine (B10760008) or cysteine residues to produce a more homogenous ADC with a defined DAR.[]
-
-
Control Reaction Conditions: Several factors during the conjugation reaction can affect the outcome.
-
Parameters to Optimize:
-
pH: Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry.
-
Temperature and Reaction Time: Precisely control the temperature and duration of the reaction to prevent over- or under-conjugation.
-
Molar Ratio: Carefully titrate the molar ratio of the linker-payload to the antibody.
-
-
-
Ensure Reagent Quality: The purity of your antibody and linker-payload is critical.
-
Action: Use highly purified monoclonal antibodies and confirm the integrity and purity of your this compound linker-payload before conjugation.
-
-
Issue 3: Low Therapeutic Index in In Vivo Models
-
Question: Our this compound-ADC is effective at killing tumor cells in vivo, but we are also observing significant toxicity in our animal models, resulting in a narrow therapeutic window. How can we improve the therapeutic index?
-
Answer: A low therapeutic index is a common hurdle in the development of potent ADCs. Here are some strategies to address this:
-
Enhance Tumor-Specific Targeting:
-
Recommendation: Ensure your antibody has high specificity and binding affinity for the tumor antigen. Consider using a dual-variable domain (DVD) antibody for targeting multiple antigens, which can increase tumor cell selectivity.[10]
-
-
Optimize ADC Design for Stability:
-
Action: As with off-target cytotoxicity in vitro, re-evaluate your linker chemistry to ensure maximum stability in circulation. A more stable linker will minimize the release of this compound in non-target tissues.[5]
-
-
Modify the Payload:
-
Consideration: While this compound is highly potent, exploring analogues with a slightly attenuated potency but better safety profile could be beneficial.
-
-
Dosing Schedule and Administration:
-
Experiment: Investigate different dosing schedules (e.g., fractionation of the dose) to see if this can reduce toxicity while maintaining efficacy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity and its associated off-target toxicity?
A1: this compound is an enediyne natural product. Its potent cytotoxicity stems from its ability to undergo Bergman cyclization, which generates a highly reactive diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, leading to DNA double-strand breaks and subsequent cell death.[11] The primary cause of off-target toxicity is the indiscriminate DNA damage in healthy, non-target cells that may occur if the ADC is unstable and releases the this compound payload prematurely, or through excessive bystander effect.[12]
Q2: How does linker chemistry influence the off-target toxicity of this compound-ADCs?
A2: The linker plays a crucial role in determining the stability and release characteristics of the ADC. A linker that is unstable in circulation can lead to premature release of this compound, causing systemic toxicity. Conversely, a highly stable linker ensures that the payload is delivered specifically to the target cells. The choice between cleavable and non-cleavable linkers also impacts the bystander effect. Cleavable linkers can release the payload into the tumor microenvironment, killing nearby antigen-negative tumor cells, but this can also affect adjacent healthy tissue if not well-controlled.[][4][5]
Q3: What are the key advantages of using site-specific conjugation for developing this compound-ADCs?
A3: Site-specific conjugation offers several advantages over random conjugation methods:
-
Homogeneity: It produces a well-defined ADC with a uniform drug-to-antibody ratio (DAR), leading to consistent batch-to-batch quality and predictable behavior.[]
-
Improved Pharmacokinetics: A homogenous ADC generally has better pharmacokinetic properties and a wider therapeutic window.
-
Reduced Aggregation: By avoiding conjugation at sites that could lead to protein instability, the risk of aggregation is minimized.
Q4: What is the "bystander effect" in the context of this compound-ADCs, and is it always desirable?
A4: The bystander effect occurs when the this compound payload, after being released from the target cell, diffuses into and kills neighboring cells that may not express the target antigen.[8][9] This can be advantageous in treating tumors with heterogeneous antigen expression. However, a very potent and widespread bystander effect can also lead to toxicity in nearby healthy tissues, thereby narrowing the therapeutic window. The ideal level of bystander effect is a balance between enhanced tumor killing and minimal damage to normal cells.[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Payloads and ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) |
| TNM A (payload) | Ramos (Burkitt's lymphoma) | CD79b | 0.01 - 1.3 |
| keto-TNM A (payload) | Ramos (Burkitt's lymphoma) | CD79b | 0.01 - 0.1 |
| keto-TNM A-anti-CD79b DVD IgG1 | Ramos (Burkitt's lymphoma) | CD79b | ~10 |
| keto-TNM A-anti-CD79b DVD IgG1 | Mino (Mantle cell lymphoma) | CD79b | ~10 |
| keto-TNM A-anti-CD79b DVD IgG1 | JeKo-1 (Mantle cell lymphoma) | CD79b | ~10 |
| keto-TNM A-anti-CD79b DVD IgG1 | Raji (Burkitt's lymphoma) | CD79b | ~10 |
| TNM A (payload) | Jurkat (T-cell leukemia) | None | No significant difference from keto-TNM A |
| keto-TNM A (payload) | Jurkat (T-cell leukemia) | None | No significant difference from TNM A |
Data synthesized from a study on second-generation this compound-based ADCs.[13]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 value of a this compound-ADC.
-
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound-ADC and control antibody in complete medium.
-
Remove the old medium from the cells and add the diluted ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of a this compound-ADC in a rodent model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells for xenograft model
-
This compound-ADC
-
Vehicle control
-
Calibrated scale for animal weighing
-
Equipment for blood collection and analysis
-
-
Procedure:
-
Implant tumor cells into the mice and allow the tumors to reach a specified size.
-
Randomize the animals into groups and administer escalating doses of the this compound-ADC intravenously. Include a vehicle control group.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weight at regular intervals (e.g., twice weekly).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Mandatory Visualization
Signaling Pathway: Enediyne-Induced DNA Damage Response
Caption: Enediyne-induced DNA damage response pathway.
Experimental Workflow: ADC Cytotoxicity and Specificity Assessment
Caption: Workflow for assessing ADC cytotoxicity and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 10. Highly Efficient Semi-Synthetic Development of Second-Generation this compound ADCs for B-Cell Malignancies | medtigo [medtigo.com]
- 11. graphviz.org [graphviz.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bystander Effect of Tiancimycin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and enhance the bystander effect of your Tiancimycin-based Antibody-Drug Conjugates (ADCs).
The bystander effect, the ability of an ADC's payload to kill neighboring antigen-negative tumor cells, is crucial for efficacy in heterogeneous tumors. Tiancimycins, a class of potent anthraquinone-fused enediyne antitumor antibiotics, function by inducing DNA damage.[1][2] When utilized as ADC payloads, their ability to elicit a bystander effect is dependent on the successful release of a membrane-permeable cytotoxic agent from the target cell.[3][4]
This guide provides answers to frequently asked questions and solutions to common challenges you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate your experiments.
Q1: We are observing a weaker than expected bystander effect in our co-culture assay. What are the potential causes and how can we troubleshoot this?
A weak bystander effect suggests that an insufficient amount of active this compound is reaching and killing the neighboring antigen-negative (Ag-) cells. Several factors related to the ADC construct, experimental setup, or cell lines could be responsible.
Troubleshooting Guide for a Weak Bystander Effect:
| Potential Cause | Troubleshooting & Optimization Steps |
| ADC Construct Issues | |
| Inefficient Payload Release: The linker may be too stable under the conditions within the target antigen-positive (Ag+) cell, limiting the release of the this compound payload.[5] | - Evaluate Linker Chemistry: If using a cleavable linker (e.g., hydrazone, oxime), ensure the cleavage conditions (e.g., lysosomal enzymes, pH) are optimal in your Ag+ cell line. Consider testing linkers with different cleavage mechanisms.[4] - Non-Cleavable Linkers: While some enediyne ADCs with non-cleavable linkers have shown a bystander effect, this relies on the degradation of the antibody to release a payload-amino acid adduct that is still permeable.[6][7] The efficiency of this process can be cell-line dependent. |
| Low Payload Permeability: The released this compound metabolite may have poor membrane permeability due to charge or low lipophilicity, preventing it from exiting the Ag+ cell and entering Ag- cells.[3][8] | - Assess Payload Properties: The hydrophobicity of the released payload is a key determinant.[9] While specific data for this compound metabolites is limited, enediynes are generally lipophilic. However, the nature of the linker remnant can alter this property. - Consider Alternative Linkers: Different linkers can result in different released metabolites with varying permeability. |
| Low Drug-to-Antibody Ratio (DAR): A low DAR might not deliver a sufficient concentration of this compound to the Ag+ cell to produce a strong enough gradient for diffusion to neighboring cells.[5] | - Characterize your ADC: Confirm the DAR of your ADC batch. If it is low, consider optimizing the conjugation process to achieve a higher DAR. |
| Experimental Assay Conditions | |
| Suboptimal Co-culture Ratio: The ratio of Ag+ to Ag- cells is critical. A low proportion of Ag+ cells may not release enough payload to kill the surrounding Ag- cells.[5] | - Optimize Cell Ratios: Experiment with different Ag+ to Ag- cell ratios (e.g., 1:1, 1:3, 3:1) to determine the optimal ratio for observing a robust bystander effect in your system. |
| Inadequate Cell Density: Low cell density can increase the distance between cells, reducing the efficiency of payload diffusion. | - Optimize Seeding Density: Ensure cells are seeded at a density that allows for cell-to-cell contact without becoming overgrown during the assay period. |
| Insufficient Incubation Time: The bystander effect is a multi-step process (ADC binding, internalization, payload release, diffusion, and killing) that takes time. | - Perform a Time-Course Experiment: Evaluate bystander killing at multiple time points (e.g., 72, 96, 120 hours) to identify the optimal assay duration. |
| Cell Line Characteristics | |
| Low Target Antigen Expression: Insufficient target antigen on the Ag+ cells will lead to reduced ADC internalization and subsequent payload release. | - Quantify Antigen Expression: Confirm high and stable expression of the target antigen on your Ag+ cell line using flow cytometry or other methods. |
| Resistance of Ag- Cells: The Ag- "bystander" cells may be inherently resistant to the DNA-damaging effects of this compound. | - Direct Cytotoxicity Assay: Determine the IC50 of the free this compound payload on the Ag- cell line in a monoculture experiment to ensure they are sensitive to the drug. |
Q2: Our conditioned medium transfer assay shows a strong bystander effect, but the co-culture assay does not. What could explain this discrepancy?
This scenario suggests that while the released this compound payload is potent enough to kill Ag- cells, there are issues with its diffusion and/or concentration in the co-culture microenvironment.
Troubleshooting Discrepancies Between Assays:
| Potential Cause | Explanation & Troubleshooting Steps |
| Payload Sink/Metabolism: | In a co-culture, the released this compound might be rapidly taken up or metabolized by surrounding Ag+ and Ag- cells, preventing it from reaching a high enough concentration to kill more distant Ag- cells. The conditioned medium assay, in contrast, provides a bolus of the released payload to the Ag- cells. |
| Spatial Constraints: | The 2D nature of a standard co-culture plate may not fully recapitulate the 3D environment of a tumor where cell-to-cell contact is more intimate. |
| Troubleshooting: | - Vary Cell Densities: Increase the overall cell density in your co-culture to reduce the intercellular distances. - 3D Culture Models: Consider using 3D spheroid co-culture models, which can better mimic the tumor microenvironment and payload diffusion dynamics. |
Q3: We are observing significant killing of our antigen-negative cells in the monoculture control when treated with the this compound ADC. What does this indicate?
This finding points towards a lack of specificity, which can be due to issues with the ADC construct or the experimental conditions.
Troubleshooting Off-Target Toxicity:
| Potential Cause | Explanation & Troubleshooting Steps |
| Unstable Linker: | The linker may be unstable in the culture medium, leading to premature release of the this compound payload before it reaches the target cells. This free drug can then non-specifically kill all cells.[4] |
| Troubleshooting: | - Conditioned Medium Assay Control: A key control in the conditioned medium assay is to incubate the ADC in cell-free medium for the same duration, and then transfer this medium to the Ag- cells. If this "unconditioned" medium is toxic, it confirms linker instability. - Linker Re-evaluation: Consider using a more stable linker. Non-cleavable linkers generally offer greater plasma stability.[10][11] |
| Non-specific ADC Uptake: | The Ag- cells may be taking up the ADC through mechanisms other than target-antigen binding, such as pinocytosis. |
| Troubleshooting: | - Isotype Control ADC: Use an isotype control ADC (an antibody that does not bind to any antigen on the cells, conjugated with the same linker and payload) to assess the level of non-specific uptake and killing. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the key in vitro assays to assess the bystander effect.
Protocol 1: Co-Culture Bystander Killing Assay
This assay directly measures the killing of Ag- cells when cultured with Ag+ cells in the presence of an ADC. To differentiate between the two cell populations, it is recommended to use Ag- cells that are fluorescently labeled (e.g., expressing GFP).
Materials:
-
Ag+ and Ag- (e.g., GFP-expressing) cell lines
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom plates
-
This compound ADC
-
Isotype control ADC
-
Free this compound payload
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1) and density.
-
Include control wells with only Ag- cells to measure direct ADC toxicity.
-
Include untreated control wells for both co-culture and Ag- monoculture.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free payload in complete medium.
-
Add the treatments to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 96-144 hours).
-
-
Viability Assessment:
-
Quantify the viability of the Ag- cells by measuring the fluorescence intensity (e.g., GFP signal).
-
Data Analysis: Normalize the fluorescence signal of treated wells to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture at the same ADC concentration indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a payload released from the target cells into the surrounding medium.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
Culture plates/flasks
-
This compound ADC
-
Centrifuge
-
96-well plates
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with a fixed, high concentration of the this compound ADC for 72-96 hours.
-
As a control, incubate the same concentration of ADC in a cell-free plate with medium for the same duration.
-
-
Collect and Transfer Medium:
-
Collect the supernatant (conditioned medium) from the ADC-treated Ag+ cells and the cell-free control.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and add the collected conditioned medium and control medium to the Ag- cells.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: If the conditioned medium from ADC-treated Ag+ cells is significantly more toxic to the Ag- cells than the control medium (from the cell-free plate), it confirms that a cytotoxic payload was released from the Ag+ cells, mediating the bystander effect.
-
Visualizing Key Processes
To aid in understanding the underlying mechanisms, the following diagrams illustrate the bystander effect workflow and the relevant signaling pathway.
Experimental Workflow for Bystander Effect Assays
Caption: Workflow for in vitro bystander effect assays.
This compound-Induced DNA Damage Response Pathway
This compound and other enediynes cause double-strand breaks in DNA, activating the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.[2]
Caption: Simplified DNA Damage Response (DDR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Uncialamycin-based antibody-drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Methods for purifying Tiancimycin from complex mixtures.
Technical Support Center: Purification of Tiancimycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of this compound from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying this compound from a fermentation broth?
A1: The initial and critical first step is capturing this compound from the fermentation broth. An effective method is the use of in situ resin adsorption.[1] This involves adding a suitable macroporous resin directly to the fermentation culture to adsorb the target compound as it is produced.
Q2: Which type of resin is recommended for this compound adsorption?
A2: Macroporous resin HP2MGL has shown the highest recovery ratio for this compound A and is the recommended choice for in situ resin adsorption from Streptomyces sp. CB03234 fermentation broths.[1]
Q3: What are the major challenges in purifying this compound?
A3: The primary challenges include the low initial production titers in wild-type strains and the instability of the this compound molecule.[1][2] this compound contains a labile enediyne functional group, which is sensitive to degradation, particularly under basic pH conditions.[1] Therefore, maintaining appropriate pH and minimizing purification time are crucial.
Q4: What analytical techniques are used to monitor the purity and concentration of this compound during purification?
A4: Ultra-Performance Liquid Chromatography (UPLC) is a key analytical method used to quantify this compound from resin samples and monitor purity throughout the purification process.[1] High-Performance Liquid Chromatography (HPLC) is also a standard technique for the analysis and purification of related anthraquinone (B42736) compounds.[3] For structural elucidation and impurity profiling, Mass Spectrometry (MS) coupled with chromatography (LC-MS) is indispensable.[4][5]
Q5: How can the production yield of this compound be improved prior to purification?
A5: Significant improvements in this compound A titers have been achieved through ribosome engineering of the producing strain, Streptomyces sp. CB03234, and optimization of fermentation conditions.[2] This includes adjustments to the culture medium, dissolved oxygen levels, and inoculum volume.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound yield after elution from the resin. | 1. Incomplete Adsorption: The resin capacity may have been exceeded, or the contact time was insufficient. 2. Inefficient Elution: The elution solvent may not be optimal for desorbing this compound from the resin. 3. Degradation: The pH of the fermentation broth may have become basic, leading to the degradation of the enediyne structure.[1] | 1. Optimize Resin Amount: Increase the amount of HP2MGL resin added to the fermentation. 2. Test Different Eluents: Screen a panel of organic solvents (e.g., methanol (B129727), acetone, ethyl acetate) and their aqueous mixtures to find the optimal eluent. 3. Control Fermentation pH: During fermentation, monitor the pH and add acid (e.g., 0.2 M HCl) as needed to maintain a neutral pH around 7.0.[1] |
| Multiple degradation peaks observed during HPLC/UPLC analysis. | 1. pH Instability: Exposure to acidic or, more critically, basic conditions during extraction or chromatography.[1] 2. Thermal Degradation: The compound may be sensitive to high temperatures during solvent evaporation or other steps. 3. Photodegradation: Enediyne compounds can be sensitive to light.[6] | 1. Use Buffered Solutions: Maintain a neutral or slightly acidic pH throughout the purification process. 2. Work at Low Temperatures: Perform all purification steps at 4°C or on ice. Use rotary evaporation at low temperatures (e.g., <30°C). 3. Protect from Light: Use amber vials or cover glassware with aluminum foil to minimize light exposure. |
| Poor separation of this compound from related impurities during chromatography. | 1. Suboptimal Stationary Phase: The chosen column (e.g., C18) may not provide sufficient selectivity. 2. Incorrect Mobile Phase: The solvent gradient may be too steep or the solvent composition inadequate for resolving closely related compounds. | 1. Screen Different Columns: Test various stationary phases, such as phenyl-hexyl or cyano columns, in addition to standard C18. 2. Optimize Gradient: Develop a shallower elution gradient to improve resolution. Experiment with different solvent modifiers or ion-pairing reagents if applicable. |
| Product loss during solvent partitioning steps. | 1. Incorrect Solvent Polarity: The chosen organic solvent may not efficiently extract this compound from the aqueous phase. 2. Emulsion Formation: High concentrations of cellular debris or proteins can lead to stable emulsions, trapping the product. | 1. Test Different Solvents: Perform small-scale liquid-liquid extractions with various solvents (e.g., ethyl acetate (B1210297), dichloromethane, butanol) to determine the optimal system. 2. Break Emulsions: Use centrifugation or add salt (brine) to the aqueous phase to break up emulsions. |
Data Presentation
Table 1: Comparison of Resins for this compound A Adsorption
| Resin Type | Adsorption Capacity (mg/g) | Elution Recovery (%) | Reference |
| Macroporous HP20 | Data not specified | Data not specified | [1] |
| Macroporous HP2MGL | Highest | Highest | [1] |
| Macroporous XAD-16 | Data not specified | Data not specified | [1] |
| Macroporous XAD-2 | Data not specified | Data not specified | [1] |
| Ion Exchange IRC-50 | Data not specified | Data not specified | [1] |
| Ion Exchange A-30B | Data not specified | Data not specified | [1] |
Note: Specific quantitative values for adsorption and recovery were not provided in the source, but HP2MGL was identified as the superior resin.[1]
Table 2: this compound A Production Titers
| Strain / Condition | Titer | Reference |
| Streptomyces sp. CB03234 (Wild-Type) | ~0.3 mg/L | [2] |
| Streptomyces sp. CB03234 (Wild-Type, 6-L Fermentation) | 1.2 mg total (0.2 mg/L) | [1] |
| Streptomyces sp. CB03234-R-16 (Engineered) in Shaking Flasks | 22.5 ± 3.1 mg/L | [2] |
| Streptomyces sp. CB03234-R-16 (Engineered) in 15-L Fermentors | 13.0 ± 1.0 mg/L | [1][2] |
Experimental Protocols
Protocol 1: In Situ Adsorption and Elution of this compound
-
Resin Preparation: Prepare HP2MGL resin by washing it sequentially with methanol and then sterile water to remove preservatives and contaminants.
-
In Situ Adsorption: Aseptically add the prepared HP2MGL resin to the Streptomyces sp. CB03234 fermentation culture at a concentration of 1.5% (w/w).[7]
-
Fermentation: Continue the fermentation for the desired period (e.g., 7-9 days).[1] Maintain the pH of the culture around 7.0 by adding 0.2 M HCl as required.[1]
-
Resin Harvesting: After fermentation, collect the resin from the broth by filtration or centrifugation.
-
Washing: Wash the collected resin with water to remove residual media components and mycelia.
-
Elution: Elute the adsorbed this compound from the resin using an appropriate organic solvent (e.g., methanol or acetone). Collect the eluate.
-
Concentration: Concentrate the eluate under reduced pressure at a low temperature (<30°C) to yield the crude extract.
Protocol 2: General Protocol for Chromatographic Purification
This is a general workflow; specific conditions must be optimized for this compound.
-
Crude Extract Preparation: Dissolve the crude extract from Protocol 1 in a minimal amount of a suitable solvent (e.g., methanol).
-
Initial Cleanup (Optional): Perform liquid-liquid extraction. For example, partition the crude extract between ethyl acetate and water. Collect the organic phase containing this compound.
-
Flash Chromatography:
-
Column: Silica gel or a reversed-phase C18 column.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate for normal phase) or a highly aqueous system (e.g., water/acetonitrile for reversed-phase).
-
Elution: Apply a step or linear gradient of increasing solvent polarity.
-
Fraction Collection: Collect fractions and analyze them using TLC or UPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Column: A high-capacity reversed-phase column (e.g., C18, 10 µm particle size).
-
Mobile Phase: A binary system, such as Acetonitrile and Water, potentially with a modifier like 0.1% formic acid to improve peak shape.
-
Elution: Run an optimized isocratic or shallow gradient method based on analytical HPLC/UPLC results.
-
Detection: Monitor the elution at a suitable UV wavelength.
-
Final Product: Combine the pure fractions, and remove the solvent under vacuum to obtain purified this compound.
-
Protocol 3: UPLC Analysis for Purity Assessment
-
Sample Preparation: Prepare samples by dissolving a small amount of the fraction or final product in the mobile phase starting solvent (e.g., 50:50 acetonitrile:water).
-
UPLC System: Use a high-pressure liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a linear gradient, for example, from 10% B to 95% B over 5-10 minutes.
-
Flow Rate: ~0.3-0.5 mL/min.
-
Detection: UV detector, monitoring at wavelengths relevant to the anthraquinone chromophore.
-
Quantification: Calculate the concentration and purity based on the peak area relative to a standard curve of purified this compound.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity or yield issues.
References
- 1. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 7. scispace.com [scispace.com]
Technical Support Center: Strategies to Prevent Premature Cleavage of Tiancimycin from ADCs
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiancimycin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to premature cleavage of the this compound payload from your ADCs during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is premature cleavage of this compound from an ADC, and why is it a concern?
Premature cleavage refers to the release of the cytotoxic payload, this compound, from the antibody before the ADC reaches its target tumor cells. This is a significant concern for several reasons:
-
Off-target Toxicity: The released potent this compound can damage healthy cells and tissues, leading to systemic toxicity.[1][2][3]
-
Reduced Efficacy: If the payload is released prematurely, the concentration of the ADC reaching the tumor site is reduced, diminishing its therapeutic effect.[4]
-
Narrowed Therapeutic Window: The combination of increased toxicity and reduced efficacy narrows the therapeutic window of the ADC.[5]
Q2: What are the primary mechanisms that cause premature cleavage of ADC payloads?
Premature cleavage is primarily dictated by the stability of the linker connecting the antibody to the payload. The main mechanisms include:
-
Enzymatic Cleavage: Certain linkers, particularly peptide-based ones (e.g., valine-citrulline), can be cleaved by proteases present in the plasma, such as carboxylesterases in mice.[1]
-
Chemical Instability: Some linkers are susceptible to chemical degradation under physiological conditions. For example:
-
Unstable Conjugation Chemistry: The bond connecting the linker to the antibody, such as a maleimide-based linkage, can undergo a retro-Michael reaction, leading to deconjugation.
Q3: How do cleavable and non-cleavable linkers differ in terms of stability?
Cleavable and non-cleavable linkers have fundamentally different release mechanisms and stability profiles:
-
Cleavable Linkers: These are designed to be broken by specific triggers more abundant in the tumor microenvironment or within tumor cells (e.g., low pH, specific enzymes, high reducing potential).[4][7] While offering versatile release strategies, they carry a higher risk of premature cleavage in circulation.[1][8]
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[4] This generally results in greater plasma stability and a lower risk of off-target toxicity.[7][8][9]
Troubleshooting Guides
Issue 1: High levels of free this compound detected in plasma stability assays.
This is a direct indication of poor ADC stability in circulation.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inherent Linker Instability | The chosen linker chemistry is susceptible to hydrolysis or enzymatic degradation in plasma. Solution: Select a more stable linker. For this compound and other enediyne payloads, non-cleavable linkers have shown greater stability. If a cleavable linker is required, consider options with higher stability, such as certain peptide sequences or more stable hydrazone derivatives.[6] |
| Susceptibility to Plasma Proteases | Peptide linkers (e.g., valine-citrulline) are being cleaved by plasma proteases. This is a known issue in mouse plasma due to the presence of carboxylesterase Ces1C.[1] Solution: If working with murine models, switch to a linker known to be more stable in mouse plasma. For clinical candidates, confirm stability in human plasma. Alternatively, use a non-cleavable linker. |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., via a maleimide (B117702) group) is unstable. Solution: Use self-stabilizing maleimides or explore alternative, more stable conjugation chemistries. Site-specific conjugation at less solvent-accessible sites can also enhance stability. |
Issue 2: Inconsistent in vivo efficacy despite potent in vitro cytotoxicity.
This discrepancy often points to linker stability problems in vivo that are not apparent in standard in vitro cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Premature Payload Release in vivo | The ADC is losing its payload in circulation before reaching the tumor. Solution: Conduct a pharmacokinetic (PK) study in an appropriate animal model to quantify intact ADC, total antibody, and free payload over time. If premature release is confirmed, refer to the troubleshooting guide for Issue 1 . |
| Poor Tumor Penetration | The ADC may be stable but unable to effectively penetrate the tumor tissue. While not a direct linker stability issue, linker properties (e.g., hydrophobicity) can contribute to poor pharmacokinetics. Solution: Evaluate ADC distribution in tumor tissue. Consider using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetic properties. |
| Inefficient Payload Release at the Tumor | The linker is too stable and does not release the payload effectively upon internalization into the target cells. Solution: If using a non-cleavable linker, confirm that the payload-linker-amino acid catabolite is active. If using a cleavable linker, ensure the necessary cleavage trigger (e.g., specific proteases) is present and active in the target tumor cells. |
Data Presentation
Table 1: Comparative Stability of a this compound Derivative in Plasma
| Compound | Matrix | Half-life (t½) |
| This compound Derivative 11 | Human Plasma | > 240 min |
| This compound Derivative 11 | Mouse Plasma | ~ 202 min |
| Data from a study on second-generation this compound-based ADCs.[10] |
Table 2: Representative Stability of Different ADC Linker Types in Plasma
| Linker Type (Example) | Release Mechanism | Representative Half-life in Human Plasma | Key Stability Considerations |
| Cleavable | |||
| Hydrazone (acid-labile) | pH-dependent hydrolysis | Variable (can be hours to days) | Stability is highly dependent on the specific hydrazone chemistry; can be susceptible to premature release.[6] |
| Dipeptide (Val-Cit) | Enzymatic (Cathepsin B) | Generally stable | Can be unstable in mouse plasma due to carboxylesterase activity.[1] |
| Disulfide | Reduction | Variable | Stability can be modulated by steric hindrance around the disulfide bond. |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Antibody degradation | High (e.g., T-DM1 t½ ~4.6 days in rats) | Generally very stable in circulation, minimizing off-target payload release.[4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC and quantify the rate of payload deconjugation in plasma from various species.
Materials:
-
Test this compound ADC
-
Control ADC (with a known stable linker, if available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
LC-MS system
Procedure:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from each species. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the samples at -80°C to stop any further reactions.
-
Immunoaffinity Capture:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer.
-
LC-MS Analysis:
-
Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with an HPLC system.
-
Determine the relative abundance of the different drug-to-antibody ratio (DAR) species.
-
-
Data Analysis:
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.
-
Separately, analyze the supernatant from the immunoaffinity capture step to quantify the amount of free this compound payload.
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and the release of the this compound payload in a simulated lysosomal environment.
Materials:
-
Test this compound ADC
-
Lysosomal buffer (e.g., acidic pH ~4.5-5.0, with reducing agents like glutathione)
-
Lysosomal proteases (e.g., Cathepsin B) or isolated lysosomal fractions
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction buffer that mimics the lysosomal environment.
-
Incubation: Incubate the ADC in the lysosomal buffer or extract at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points.
-
Sample Preparation: Stop the reaction (e.g., by adding a protease inhibitor or changing the pH). Precipitate proteins (e.g., with acetonitrile) to separate the released payload.
-
LC-MS/MS Analysis: Quantify the released this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Workflow for assessing ADC stability in plasma.
Caption: Decision tree for selecting an appropriate ADC linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dls.com [dls.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Potency: A Comparative Guide to the Cytotoxicity of Tiancimycin and Other Enediynes
For Researchers, Scientists, and Drug Development Professionals
The enediyne class of natural products stands as a pinnacle of cytotoxic potency, holding immense promise in the development of next-generation anticancer therapeutics. Their unique molecular architecture, featuring a reactive enediyne core, enables them to induce lethal DNA damage in cancer cells. Among these remarkable compounds, Tiancimycin has emerged as a subject of significant interest. This guide provides a comprehensive comparison of the cytotoxicity of this compound with other notable enediynes, supported by experimental data, detailed protocols, and mechanistic insights to aid in research and drug development endeavors.
Cytotoxicity Profile: A Quantitative Comparison
The in vitro cytotoxicity of this compound and other prominent enediynes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound A | HCT116 | Colon Carcinoma | 0.8[1] |
| A549 | Lung Carcinoma | 1.2[1] | |
| K562 | Leukemia | 0.5[1] | |
| PC-3 | Prostate Cancer | 1.5[1] | |
| This compound H | HCT116 | Colon Carcinoma | Potent Cytotoxicity |
| This compound I | HCT116 | Colon Carcinoma | Sub-nanomolar[1][2] |
| A549 | Lung Carcinoma | Sub-nanomolar[1][2] | |
| K562 | Leukemia | Sub-nanomolar[1][2] | |
| PC-3 | Prostate Cancer | Sub-nanomolar[1][2] | |
| Calicheamicin (B1180863) γ1 | Various | Various | Extremely Potent |
| Neocarzinostatin | C6 | Glioma | 493.64 |
| U87MG | Glioblastoma | 462.96 | |
| Dynemicin A | Various | Various | Extremely Potent |
| Esperamicin A1 | AA8 | Chinese Hamster Ovary | ~0.01 (for 90% cell kill)[3] |
| Kedarcidin Chromophore | HCT-116 | Colon Carcinoma | 0.4 ng/mL (~0.39 nM)[4] |
| Uncialamycin | Ovarian Tumor Cell Lines | Ovarian Cancer | 0.009 - 0.1[3] |
| Yangpumicin F | Various | Various | Potent Cytotoxicity[5] |
| Yangpumicin G | Various | Various | Potent Cytotoxicity[5] |
Understanding the Mechanism of Action: DNA Damage and Apoptosis
The profound cytotoxicity of enediynes stems from their ability to undergo a Bergman cyclization, a chemical reaction that generates highly reactive diradical species.[1] These radicals then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks. This extensive DNA damage triggers a cellular cascade culminating in programmed cell death, or apoptosis.
Signaling Pathways in Enediyne-Induced Apoptosis
While the initial trigger for all enediynes is DNA damage, the downstream signaling pathways leading to apoptosis can vary.
A generalized pathway of enediyne-induced apoptosis.
For instance, Calicheamicin has been shown to induce apoptosis in a p53-independent manner, directly activating the pro-apoptotic protein Bax, which in turn leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and -3.[6] In contrast, the apoptotic response to Neocarzinostatin can be potentiated by the overexpression of the anti-apoptotic protein Bcl-2, suggesting a more complex interplay with the intrinsic apoptotic pathway.[7]
Experimental Protocols for Cytotoxicity Assessment
The determination of IC50 values is a critical step in evaluating the cytotoxic potential of a compound. The following are detailed methodologies for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add various concentrations of the enediyne compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis, serving as an indicator of cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent). The IC50 value is then determined.
Conclusion
This compound and its analogs exhibit extraordinary cytotoxicity against a range of cancer cell lines, with potencies often in the sub-nanomolar range, placing them among the most powerful antitumor agents discovered. This comparative guide highlights the exceptional potency of Tiancimycins, rivaling and in some cases exceeding that of other well-characterized enediynes. The provided experimental protocols and mechanistic diagrams offer a foundational resource for researchers aiming to further investigate these compelling molecules for the development of innovative and highly effective cancer therapies. The continued exploration of the enediyne family, with a particular focus on potent members like this compound, holds the key to unlocking new frontiers in the fight against cancer.
References
- 1. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Yangpumicins F and G, Enediyne Congeners from Micromonospora yangpuensis DSM 45577 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of enediyne-induced apoptosis and differentiation by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiancimycin vs. Calicheamicin: A Comparative Guide for ADC Payload Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a critical decision in the development of antibody-drug conjugates (ADCs). The ideal payload possesses high potency, a well-defined mechanism of action, and a manageable toxicity profile. Among the arsenal (B13267) of payloads, enediyne antibiotics have garnered significant attention due to their exceptional cytotoxicity. This guide provides an objective comparison of two prominent enediyne payloads: the clinically validated calicheamicin (B1180863) and the emerging tiancimycin.
Executive Summary
Both this compound and calicheamicin are potent DNA-damaging agents, operating through a similar mechanism of action involving the generation of a diradical species that induces double-strand DNA breaks, ultimately leading to apoptosis.[1][2] Calicheamicin is a well-established payload, being a component of FDA-approved ADCs such as Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin).[3][4] This extensive clinical experience provides a wealth of data on its efficacy and toxicity profile in humans.[5]
This compound, a more recent discovery, is presented as a highly potent anthraquinone-fused enediyne with promise as an ADC payload.[6][7] Preclinical studies highlight its exceptional cytotoxicity and potential for effective and stable conjugation to antibodies.[2][6] While direct head-to-head clinical comparisons are not yet available, this guide compiles existing preclinical data to offer a comparative overview of their performance.
Mechanism of Action: A Shared Path to DNA Damage
Both this compound and calicheamicin belong to the enediyne class of natural products. Their cytotoxic effect is initiated by the intricate process of DNA cleavage. Upon internalization into the target cancer cell, the payload is released from the antibody. Subsequently, a cascade of reactions leads to the formation of a highly reactive diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and triggering the apoptotic cell death pathway.[1][2]
In Vitro Cytotoxicity: A Glimpse of Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following tables summarize the available IC50 data for ADCs constructed with this compound and calicheamicin payloads against various cancer cell lines. It is important to note that these values are from different studies and involve different antibodies, linkers, and experimental conditions, thus precluding a direct comparison.
Table 1: In Vitro Cytotoxicity of this compound-Based ADCs
| ADC Target | Cell Line | Cancer Type | Linker Type | IC50 (nM) | Reference |
| anti-CD79b | Ramos | Burkitt's Lymphoma | Non-cleavable | ~1-10 | [2] |
| anti-CD79b | Ramos | Burkitt's Lymphoma | Oxime (cleavable) | ~1-10 | [2] |
| anti-CD79b | Ramos | Burkitt's Lymphoma | Hydrazone (cleavable) | ~1-10 | [2] |
| anti-CD79b | Mino | Mantle Cell Lymphoma | Oxime (cleavable) | 0.8 ± 0.2 | [8] |
| anti-CD79b | JeKo-1 | Mantle Cell Lymphoma | Oxime (cleavable) | 1.5 ± 0.5 | [8] |
| anti-CD79b | Raji | Burkitt's Lymphoma | Oxime (cleavable) | >100 | [8] |
Table 2: In Vitro Cytotoxicity of Calicheamicin-Based ADCs
| ADC Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| anti-CD22 | WSU-DLCL2 | Non-Hodgkin Lymphoma | 0.05 | [3] |
| anti-CD22 | BJAB | Burkitt's Lymphoma | 0.12 | [3] |
| anti-Ly6E | HCC-1569x2 | Breast Cancer | 87 | [3] |
| anti-Ly6E | NCI-H1781 | Lung Cancer | 111 | [3] |
| anti-EFNA4 | Ovarian Cancer Cells | Ovarian Cancer | ~0.73 (1 ng/mL) | [9] |
| anti-CD22 | ALL cell lines | Acute Lymphoblastic Leukemia | 0.11 - 3.58 (0.15 - 4.9 ng/mL) | [9][10] |
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies using xenograft models provide crucial insights into the antitumor activity of ADCs. The data below summarizes the observed efficacy of this compound and calicheamicin ADCs in various cancer models.
Table 3: In Vivo Efficacy of this compound-Based ADCs
| ADC Target | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| anti-CD79b | - | - | - | Ongoing research is dedicated to developing an in vivo model to rigorously assess their therapeutic efficacy. | [8] |
Table 4: In Vivo Efficacy of Calicheamicin-Based ADCs
| ADC Target | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| anti-CD22 | WSU-DLCL2 | Non-Hodgkin Lymphoma | 3 mg/kg, single dose | Tumor regression observed through day 21. | [3] |
| anti-Ly6E | HCC-1569x2 | Breast Cancer | 3 mg/kg, single dose | Tumor regression observed through day 21. | [3] |
| anti-MUC1 | OvCar-3 | Ovarian Cancer | Dose-dependent antitumor effects. | Pronounced antitumor effects over an 8-fold dose range. | [11] |
| anti-MUC1 | MX-1 | Breast Carcinoma | Single and multiple doses | Highly active, complete regressions at highest doses. | [11] |
| anti-EFNA4 | TNBC PDX | Triple-Negative Breast Cancer | 0.27, 0.36 mg/kg | Significant tumor regressions. | [9] |
| anti-EFNA4 | Ovarian Cancer PDX | Ovarian Cancer | Not specified | Sustained tumor regressions. | [9] |
Toxicity Profile: A Key Consideration for Clinical Translation
The therapeutic window of an ADC is largely determined by its toxicity profile. Off-target toxicities are a primary concern and are often payload-dependent.[5]
This compound: Information on the in vivo toxicity of this compound-based ADCs is still emerging from preclinical studies. The inherent high cytotoxicity of enediynes necessitates careful dose optimization to minimize off-target effects.[6]
Calicheamicin: The toxicity profile of calicheamicin is well-documented through the clinical use of Mylotarg® and Besponsa®.[3] Common adverse events associated with calicheamicin-based ADCs include myelosuppression (neutropenia and thrombocytopenia) and hepatotoxicity, including veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[3][5][12] The maximum tolerated dose (MTD) of calicheamicin-based ADCs has been established in various clinical trials. For instance, in a phase 1/2 study of inotuzumab ozogamicin, the MTD was determined to be 1.8 mg/m² per 28-day cycle.[5] Newer generation calicheamicin ADCs with improved linker technology and site-specific conjugation have shown increased tolerability in preclinical models compared to earlier versions like Mylotarg®.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ADC payloads.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for determining the IC50 of an ADC.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.[13]
-
Incubation: Incubate the plate for 72-96 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[13]
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a typical workflow for evaluating the antitumor activity of an ADC in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[3][14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization: Randomize mice into treatment and control groups.[14]
-
ADC Administration: Administer the ADC (and controls) via an appropriate route (e.g., intravenous).[3]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.[14]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[1]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.[14]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.[14]
DNA Double-Strand Break (DSB) Assay
This assay confirms the mechanism of action of DNA-damaging payloads.
-
Cell Treatment: Treat cells with the ADC for a specified period.[2]
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Staining: Stain for a marker of DNA double-strand breaks, such as phosphorylated histone H2A.X (γH2AX).[2]
-
Microscopy or Flow Cytometry: Visualize and quantify the DSBs using fluorescence microscopy or flow cytometry.[2]
Structural Comparison of ADC Constructs
The overall structure of an ADC, including the antibody, linker, and payload, influences its stability, pharmacokinetics, and efficacy.
Conclusion
Both this compound and calicheamicin are highly potent enediyne payloads with a validated mechanism of action for inducing cancer cell death. Calicheamicin's extensive clinical history provides a solid foundation for understanding its therapeutic potential and limitations. This compound, as a newer agent, shows great promise in preclinical studies, suggesting it could be a valuable addition to the ADC payload arsenal.
The choice between these two payloads will depend on several factors, including the specific target antigen, the tumor type, the desired therapeutic index, and the developmental stage of the ADC program. Further preclinical and, eventually, clinical studies directly comparing ADCs with these two payloads will be crucial for definitively determining their relative advantages and disadvantages in specific therapeutic contexts. This guide provides a framework for researchers to begin their evaluation based on the currently available data.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 7. Tiancimycins for Effective Cancer Treatment | Florida ExpertNet [expertnet.org]
- 8. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A calicheamicin conjugate with a fully humanized anti-MUC1 antibody shows potent antitumor effects in breast and ovarian tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Tiancimycin and doxorubicin in breast cancer cells.
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, the emergence of highly potent natural products like Tiancimycin, an enediyne antibiotic, presents new avenues for therapeutic development, particularly as payloads in antibody-drug conjugates (ADCs). This guide provides a comparative analysis of this compound and doxorubicin, focusing on their cytotoxic effects, mechanisms of action, and impact on cell cycle and apoptosis in breast cancer cells.
Executive Summary:
While direct head-to-head in vitro studies comparing standalone this compound and doxorubicin in breast cancer cell lines are not available in the current body of scientific literature, a comparative overview can be constructed based on their known mechanisms and data from individual studies. Doxorubicin is a well-characterized cytotoxic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. This compound, belonging to the potent enediyne class of antibiotics, also functions as a DNA-damaging agent. Its exceptional potency has led to its primary investigation as a payload for ADCs, where it can be targeted specifically to cancer cells.
This guide will present the available quantitative data for doxorubicin's effects on the commonly used breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). For this compound, a qualitative description of its mechanism will be provided, with the caveat that specific in vitro data on standalone this compound in these cell lines is not publicly available.
Comparative Efficacy in Breast Cancer Cell Lines
The following tables summarize the cytotoxic effects, induction of apoptosis, and cell cycle arrest mediated by doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells. It is important to note that IC50 values and other quantitative measures can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value (nM) | Incubation Time |
| Doxorubicin | MCF-7 | 8306 | 48 hours[1] |
| Doxorubicin | MDA-MB-231 | 6602 | 48 hours[1] |
| Doxorubicin | MCF-7 | ~4000 | 48 hours[2] |
| Doxorubicin | MDA-MB-231 | ~1000 | 48 hours[2] |
| Doxorubicin | MCF-7 | 140 | 72 hours[3] |
| Doxorubicin | MDA-MB-231 | 280 | 72 hours[3] |
| This compound A | MCF-7 | Data Not Available | |
| This compound A | MDA-MB-231 | Data Not Available |
Note: The IC50 values for doxorubicin can vary significantly based on the specific experimental protocol and the metabolic state of the cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.
| Compound | Cell Line | Apoptosis Induction | Treatment Conditions |
| Doxorubicin | MCF-7 | 13.75% increase in apoptotic cells | 800 nM for 48 hours[1] |
| Doxorubicin | MDA-MB-231 | 15% increase in apoptotic cells | 200 nM for 48 hours[1] |
Cell Cycle Arrest
Cancer cells are characterized by uncontrolled proliferation. Many chemotherapeutic agents act by arresting the cell cycle, thereby preventing cell division.
| Compound | Cell Line | Effect on Cell Cycle | Treatment Conditions |
| Doxorubicin | MCF-7 | Arrest at G1/S and G2/M checkpoints | Not specified[4] |
| Doxorubicin | MDA-MB-231 | Arrest primarily at the G2/M checkpoint | Not specified[4] |
| Doxorubicin | MCF-7 | 36.32% of cells in G2/M phase | 800 nM for 48 hours[1] |
| Doxorubicin | MDA-MB-231 | 45.67% of cells in G2/M phase | 800 nM for 48 hours[1] |
Mechanisms of Action
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks. The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis.
Figure 1: Simplified signaling pathway of Doxorubicin's mechanism of action.
This compound
This compound belongs to the enediyne family of natural products, which are known for their extremely potent anticancer activity. The mechanism of action of enediynes involves a chemical reaction, often triggered by physiological conditions, that generates a highly reactive diradical species. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. This extensive DNA damage is difficult for the cell to repair and potently induces cell cycle arrest and apoptosis. Due to their high potency, enediynes like this compound are often developed as payloads for ADCs to ensure targeted delivery to cancer cells and minimize off-target toxicity.
Figure 2: General mechanism of action for enediyne antibiotics like this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest at a predetermined concentration (e.g., IC50) for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The relative percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Figure 3: General experimental workflow for in vitro drug comparison.
Conclusion
Doxorubicin remains a clinically relevant and potent cytotoxic agent against breast cancer cells, inducing DNA damage, cell cycle arrest, and apoptosis. While quantitative data for a direct comparison with standalone this compound is currently unavailable, the classification of this compound as an enediyne antibiotic suggests it possesses exceptionally high potency. Its mechanism of action, involving the generation of a diradical species that causes extensive DNA damage, is distinct from that of doxorubicin.
The primary application of this compound in the form of ADCs underscores its potency, which may be too high for systemic administration as a free drug. Future research, should it become available, on the in vitro effects of standalone this compound in breast cancer cell lines will be crucial for a direct and comprehensive comparison with established chemotherapeutics like doxorubicin. Such studies would provide valuable insights for the development of next-generation cancer therapies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 4. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DNA-Cleaving Efficacy of Synthetic Tiancimycin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA-cleaving activity of synthetic Tiancimycin and its analogs against other prominent DNA-damaging agents. The data presented is supported by established experimental protocols, offering a clear perspective on the potency and mechanism of this novel enediyne antibiotic.
Comparative Analysis of DNA Cleavage Activity
The DNA-cleaving efficiency of synthetic this compound and its derivatives was evaluated using the plasmid relaxation assay. This assay quantifies the ability of a compound to induce single-strand breaks (nicking) and double-strand breaks in supercoiled plasmid DNA, leading to its conversion into relaxed circular and linear forms, respectively. The following table summarizes the comparative DNA cleavage activity of various this compound analogs and other well-known enediyne antibiotics.
| Compound | Concentration | Activator | % Supercoiled DNA Remaining | % Nicked DNA | % Linear DNA | Reference |
| This compound A (TNM A) | 1 µM | 1 mM GSH | Significant reduction | Predominant form | Present | [1] |
| 1 µM | None | No significant cleavage | - | - | [1] | |
| This compound H (TNM H) | 1 µM | 1 mM GSH | Highly efficient cleavage | Present | Significant amount | [1] |
| 1 µM | None | Efficient cleavage | Present | Significant amount | [1] | |
| This compound I (TNM I) | 1 µM | 1 mM GSH | Highly efficient cleavage | Present | Significant amount | [1] |
| 1 µM | None | Efficient cleavage | Present | Significant amount | [1] | |
| Dynemicin A | 50 µM | 5 mM NADPH | Significant reduction | - | - | [2] |
| Calicheamicin (B1180863) γ1 mimic | 37.1 nM (EC50) | Light (525 nm) | 50% conversion | - | - | [3] |
GSH: Glutathione (B108866); NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate. The data for Tiancimycins is qualitative based on gel images from the source.
Mechanism of Action: Enediyne-Induced DNA Damage
Tiancimycins belong to the enediyne class of antibiotics, which are renowned for their potent cytotoxic effects. Their mechanism of action involves a fascinating chemical transformation that ultimately leads to DNA strand scission.[4]
-
Activation : For many enediynes, including this compound A, the process is initiated by a reductive activation, often by cellular thiols like glutathione (GSH).[1] This activation triggers a conformational change in the molecule. Interestingly, some synthetic analogs like this compound H and I exhibit activity even in the absence of a reducing agent.[1]
-
Bergman Cyclization : The activation leads to a spontaneous intramolecular reaction known as the Bergman cyclization. This reaction converts the enediyne core into a highly reactive p-benzyne diradical.[4]
-
Hydrogen Abstraction : This transient diradical is a powerful hydrogen-abstracting species. When the this compound molecule is intercalated into the minor groove of DNA, the diradical abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA.[4][5]
-
DNA Strand Scission : The abstraction of hydrogen atoms from the deoxyribose sugar generates DNA-centered radicals. These radicals can then lead to either single-strand breaks (nicks) or, if two breaks occur in close proximity on opposite strands, lethal double-strand breaks.[4][6]
The DNA damage inflicted by this compound triggers a cellular cascade known as the DNA Damage Response (DDR). This complex signaling network, primarily orchestrated by the ATM and ATR kinases, attempts to repair the damage.[7] However, the potent nature of enediyne-induced damage often overwhelms the cell's repair capacity, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[6]
Experimental Protocols
Plasmid Relaxation Assay
This protocol outlines the methodology to assess the DNA-cleaving ability of synthetic this compound and its analogs using supercoiled plasmid DNA. The principle is based on the differential electrophoretic mobility of supercoiled (Form I), nicked (Form II), and linear (Form III) plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Synthetic this compound stock solution (in DMSO or appropriate solvent)
-
Activating agent (e.g., Glutathione, NADPH)
-
10X Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM EDTA, pH 8.0)
-
6X DNA Loading Dye
-
1X TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)
-
Sterile deionized water
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes to a final volume of 20 µL.
-
For each reaction, add the following components in order:
-
Sterile deionized water to reach the final volume.
-
2 µL of 10X Reaction Buffer (final concentration 1X).
-
0.5 µg of supercoiled pBR322 plasmid DNA.
-
Varying concentrations of the synthetic this compound.
-
If required, add the activating agent to its final concentration (e.g., 1 mM GSH).
-
-
Include the following controls:
-
DNA only: pBR322 DNA in buffer without the compound or activator.
-
DNA + Activator: pBR322 DNA with the activator but no compound.
-
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube and mix thoroughly.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA stain.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at 80-100 V until the dye fronts have adequately separated.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under a UV transilluminator.
-
The fastest migrating band corresponds to the supercoiled (Form I) DNA, followed by the linear (Form III) and the slowest is the nicked (Form II) DNA.
-
Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.
-
References
- 1. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Tiancimycin's Potential in Overcoming Chemoresistance: A Comparative Guide
For researchers and drug development professionals navigating the challenge of chemoresistance, Tiancimycin and its analogues present a promising frontier. While direct cross-resistance studies in established chemoresistant cell lines are not yet extensively published, this guide provides an objective comparison of this compound's performance with alternative agents, supported by available experimental data. We will explore its mechanism of action and how its potent cytotoxicity may circumvent common resistance pathways.
Performance of this compound and its Analogues
Tiancimycins are potent anthraquinone-fused enediyne natural products that exert their anticancer effects through DNA damage. Their high potency makes them attractive payloads for Antibody-Drug Conjugates (ADCs), enabling targeted delivery to tumor cells and potentially mitigating systemic toxicity. The following tables summarize the in vitro cytotoxicity of various this compound forms and related ADCs across different cancer cell lines.
| Compound/ADC | Cell Line | Cell Type | IC50 (nM) | Reference |
| TNM A (5) | Ramos | Burkitt's Lymphoma | 0.01 - 1.3 | [1] |
| Mino | Mantle Cell Lymphoma | 0.01 - 1.3 | [1] | |
| JeKo-1 | Mantle Cell Lymphoma | 0.01 - 1.3 | [1] | |
| Raji | Burkitt's Lymphoma | 0.01 - 1.3 | [1] | |
| Jurkat | T-cell Leukemia | Not specified | [1] | |
| Keto-TNM A (11) | Ramos | Burkitt's Lymphoma | 0.01 - 0.1 | [1] |
| Mino | Mantle Cell Lymphoma | 0.01 - 0.1 | [1] | |
| JeKo-1 | Mantle Cell Lymphoma | 0.01 - 0.1 | [1] | |
| Raji | Burkitt's Lymphoma | 0.01 - 0.1 | [1] | |
| Jurkat | T-cell Leukemia | Not specified | [1] | |
| TNM A Analogue (3b) | A549 | Lung Carcinoma | Not specified | [2] |
| KPL-4 | Breast Cancer | Not specified | [2] | |
| Jurkat | T-cell Leukemia | Not specified | [2] | |
| Keto-TNM A-anti-CD79b DVD IgG1-based ADCs | Ramos | Burkitt's Lymphoma | Potent and selective activity | [1][3] |
| Mino | Mantle Cell Lymphoma | Potent and selective activity | [1][3] | |
| JeKo-1 | Mantle Cell Lymphoma | Potent and selective activity | [1][3] | |
| Raji | Burkitt's Lymphoma | Potent and selective activity | [1][3] | |
| Patient-derived CLL cells | Chronic Lymphocytic Leukemia | Potent and selective activity | [1][3] | |
| TNM-based ADCs (non-cleavable, hydrazone, oxime linkers) | Ramos (CD79b+) | Burkitt's Lymphoma | Nanomolar potency | [4] |
Overcoming Common Chemoresistance Mechanisms
A significant hurdle in cancer therapy is the development of multidrug resistance (MDR). This can arise from various mechanisms, such as increased drug efflux, genetic mutations in the drug target, and activation of DNA repair pathways.
This compound's unique properties suggest it may be effective against chemoresistant cells:
-
High Potency: The exquisite potency of Tiancimycins, with IC50 values in the nanomolar to picomolar range, means that even if a portion of the drug is removed by efflux pumps like P-glycoprotein, the remaining intracellular concentration could still be sufficient to induce cell death.
-
Unique Mechanism of Action: Tiancimycins induce DNA double-strand breaks. This mechanism is distinct from many common chemotherapeutics that target microtubule dynamics (e.g., taxanes, vinca (B1221190) alkaloids) or are antimetabolites. Therefore, cancer cells that have developed resistance to these agents through target-specific modifications may remain sensitive to this compound.
-
Targeted Delivery via ADCs: When used as a payload in an ADC, this compound is delivered directly to the cancer cell via an antibody that recognizes a specific tumor-associated antigen. This targeted approach increases the intracellular drug concentration, potentially overcoming resistance mediated by drug efflux pumps, and minimizes off-target toxicity.
The following diagram illustrates the potential of this compound-based ADCs to bypass common drug resistance mechanisms.
Caption: this compound-ADC bypassing common chemoresistance mechanisms.
Experimental Protocols
To assess the cross-resistance profile of this compound, a standard cytotoxicity assay can be performed on a panel of chemoresistant and their corresponding parental (sensitive) cell lines.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other comparator drugs in complete culture medium. A typical concentration range might be from 0.001 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for a few hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the workflow for evaluating the cross-resistance of this compound.
Caption: Workflow for assessing this compound cross-resistance.
Conclusion
While direct comparative studies on this compound in chemoresistant cell lines are still emerging, the available data on its high potency and unique mechanism of action, particularly when delivered via ADCs, strongly suggests its potential to be effective against cancers that have developed resistance to other therapies. Further research explicitly investigating the cross-resistance profile of this compound is warranted and will be of significant interest to the oncology drug development community.
References
- 1. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116813627B - A this compound analogue and its preparation method and application - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of a Biocatalytic Strategy for the Preparation of this compound-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiancimycin ADCs and Approved Antibody-Drug Conjugate Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tiancimycin-based Antibody-Drug Conjugates (ADCs) with currently approved ADC therapies. By presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound and its Potential as an ADC Payload
Tiancimycins (TNMs) are a class of potent anthraquinone-fused enediyne natural products with a validated DNA-damaging mechanism of action. Their exquisite potency makes them promising candidates for use as payloads in ADCs. The core structure of Tiancimycins allows for DNA intercalation and the generation of diradicals that induce double-strand DNA breaks, leading to cancer cell apoptosis. This mechanism is distinct from other widely used ADC payloads, such as microtubule inhibitors and topoisomerase inhibitors, offering a potential new avenue for cancer therapy.
Comparative Analysis of ADC Characteristics
This section provides a comparative overview of this compound ADCs and several FDA-approved ADCs. The tables below summarize key features, including target antigen, payload, linker type, and drug-to-antibody ratio (DAR).
| ADC | Target Antigen | Payload | Payload Mechanism of Action | Linker Type | Drug-to-Antibody Ratio (DAR) |
| This compound ADC (Preclinical) | CD79b, HER2 | This compound (TNM) | DNA Damage (Double-Strand Breaks) | Cleavable (Hydrazone, Oxime), Non-cleavable | ~2 (site-specific) |
| Adcetris® (Brentuximab vedotin) | CD30 | MMAE | Microtubule Inhibitor | Protease-cleavable | ~4 |
| Kadcyla® (Trastuzumab emtansine) | HER2 | DM1 | Microtubule Inhibitor | Non-cleavable (Thioether) | ~3.5 |
| Mylotarg® (Gemtuzumab ozogamicin) | CD33 | Calicheamicin | DNA Damage (Double-Strand Breaks) | Cleavable (Hydrazone) | 2-3 |
| Besponsa® (Inotuzumab ozogamicin) | CD22 | Calicheamicin | DNA Damage (Double-Strand Breaks) | Cleavable (Acid-labile) | ~6 |
| Polivy® (Polatuzumab vedotin) | CD79b | MMAE | Microtubule Inhibitor | Protease-cleavable | ~3.5 |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Deruxtecan (DXd) | Topoisomerase I Inhibitor | Protease-cleavable | ~8 |
| Padcev® (Enfortumab vedotin) | Nectin-4 | MMAE | Microtubule Inhibitor | Protease-cleavable | ~3.8 |
| Trodelvy® (Sacituzumab govitecan) | Trop-2 | SN-38 | Topoisomerase I Inhibitor | Hydrolyzable | ~7.6 |
Preclinical Efficacy: A Comparative Look at In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound ADCs and approved ADCs across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same studies are limited, and experimental conditions may vary.
| ADC | Cell Line(s) | Cancer Type | IC50 (approx.) |
| This compound-anti-CD79b ADC | Ramos, Mino, JeKo-1, Raji | B-cell Lymphomas | 0.01 - 1.3 nM[1] |
| Polivy® (Polatuzumab vedotin) | Mino, JeKo-1 | Mantle Cell Lymphoma | Low nM range[1] |
| Kadcyla® (Trastuzumab emtansine) | KMCH-1, Mz-ChA-1 | Biliary Tract Cancer | 0.031 - 1.3 µg/mL[2] |
| Besponsa® (Inotuzumab ozogamicin) | Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 ng/mL[3] |
| Padcev® (Enfortumab vedotin) | 647V | Bladder Cancer | ~3 µg/mL[4] |
Clinical Efficacy: Overall Response Rates of Approved ADCs
This table presents the overall response rates (ORR) observed in pivotal clinical trials for the approved ADCs, providing a benchmark for clinical efficacy in their respective indications.
| ADC | Indication | Overall Response Rate (ORR) |
| Adcetris® (Brentuximab vedotin) | Relapsed/Refractory Hodgkin Lymphoma | 75% |
| Kadcyla® (Trastuzumab emtansine) | HER2+ Metastatic Breast Cancer (previously treated) | 43.6% |
| Mylotarg® (Gemtuzumab ozogamicin) | Relapsed/Refractory CD33+ AML | 26%[5] |
| Besponsa® (Inotuzumab ozogamicin) | Relapsed/Refractory CD22+ B-cell Precursor ALL | 81% (CR/CRi)[6] |
| Polivy® (Polatuzumab vedotin) | Relapsed/Refractory DLBCL | 40% (CR) |
| Enhertu® (Trastuzumab deruxtecan) | Unresectable or Metastatic HER2-Positive Breast Cancer | 60.9% |
| Padcev® (Enfortumab vedotin) | Locally Advanced or Metastatic Urothelial Cancer | 44% |
| Trodelvy® (Sacituzumab govitecan) | Metastatic Triple-Negative Breast Cancer | 33.3%[4] |
Mechanisms of Action and Signaling Pathways
The efficacy of ADCs is dictated by the mechanism of action of their cytotoxic payloads. The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways initiated by the different classes of payloads discussed in this guide.
This compound and Calicheamicin: DNA Damaging Agents
These payloads induce cell death by causing double-strand breaks in DNA, which triggers the DNA damage response pathway.
MMAE and DM1: Microtubule Inhibitors
Payloads like Monomethyl auristatin E (MMAE) and Mertansine (DM1) disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
SN-38 and Deruxtecan: Topoisomerase I Inhibitors
These payloads target Topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA strand breaks and cell death.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a range of concentrations of the ADC.
-
Incubation: The treated cells are incubated for a period of time, typically 72 hours, to allow the ADC to exert its cytotoxic effect.[7]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: A solubilization solution (e.g., acidified isopropanol (B130326) or SDS) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
DNA Cleavage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Workflow:
Protocol Summary:
-
Cell Treatment: Cells are treated with the ADC for a specified period.
-
Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nucleoids.[11]
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.[12]
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet" tail.[11]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The amount of DNA in the comet tail relative to the head is quantified using image analysis software, providing a measure of the extent of DNA damage.[12]
Drug-to-Antibody Ratio (DAR) Determination (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Workflow:
Protocol Summary:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.[13]
-
Liquid Chromatography (LC) Separation: The ADC species are separated based on their physicochemical properties, typically using reversed-phase chromatography.[14]
-
Mass Spectrometry (MS) Analysis: The separated species are introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ions.[15]
-
Data Processing: The resulting mass spectra are deconvoluted to determine the molecular weights of the different drug-loaded species.[16]
-
DAR Calculation: The relative abundance of each species is used to calculate the weighted average DAR.[13]
Conclusion
This compound-based ADCs represent a promising new class of targeted cancer therapies with a distinct DNA-damaging mechanism of action. Preclinical data demonstrate their potent and selective cytotoxicity against various cancer cell lines. While a direct comparison with approved ADCs is challenging due to the early stage of this compound ADC development, the available data suggests comparable or, in some cases, superior in vitro potency. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound ADCs and their place in the evolving landscape of antibody-drug conjugates. This guide provides a foundational comparison to aid researchers in this ongoing evaluation.
References
- 1. astellas.com [astellas.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. gene.com [gene.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. gene.com [gene.com]
- 9. adcetris.com [adcetris.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. hpst.cz [hpst.cz]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. lcms.cz [lcms.cz]
In Vivo Comparative Efficacy of Tiancimycin vs. Uncialamycin Antibody-Drug Conjugates: A Research Guide
This guide provides a comparative overview of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing two potent enediyne payloads: Tiancimycin (TNM) and uncialamycin (B1248839). Both payloads belong to the anthraquinone-fused enediyne class of natural products and exert their cytotoxic effects through DNA damage. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these novel ADC platforms.
Executive Summary
While direct head-to-head in vivo comparative studies between this compound and uncialamycin ADCs are not yet publicly available, existing preclinical data demonstrates the significant anti-tumor activity of both platforms in different cancer models. This compound-based ADCs have shown remarkable efficacy in models of B-cell malignancies, while uncialamycin-based ADCs have been evaluated in patient-derived xenograft (PDX) models of small-cell lung cancer. This guide compiles and presents the available data to facilitate an informed, albeit indirect, comparison.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy data for this compound and uncialamycin ADCs as reported in key preclinical studies.
Table 1: In Vivo Efficacy of a this compound-based ADC in a B-Cell Lymphoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Vehicle Control | - | Q4D x 4 | 0 | - | [1][2] |
| Non-targeting ADC | 1.0 | Q4D x 4 | Not Reported | - | [1][2] |
| Anti-CD79b-TNM ADC | 0.5 | Q4D x 4 | Significant | Significant | [1][2] |
| Anti-CD79b-TNM ADC | 1.0 | Q4D x 4 | Durable tumor regression | Extended | [1][2] |
Note: Specific quantitative values for tumor growth inhibition and survival benefit are not detailed in the provided search results. The table reflects the qualitative descriptions of efficacy.
Table 2: In Vivo Efficacy of an Uncialamycin-based ADC in a Small-Cell Lung Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Vehicle Control | - | Single Dose | 0 | - | [3] |
| Non-targeting ADC | 1.5 | Single Dose | Not Reported | - | [3] |
| Anti-T1-Uncialamycin ADC (cleavable linker) | 1.0 | Single Dose | Significant | Not Reported | [3] |
| Anti-T1-Uncialamycin ADC (cleavable linker) | 1.5 | Single Dose | Durable tumor regression | Not Reported | [3] |
| Anti-T1-Uncialamycin ADC (non-cleavable linker) | 1.5 | Single Dose | Inactive | Not Reported | [3] |
Note: Specific quantitative values for tumor growth inhibition and survival benefit are not detailed in the provided search results. The table reflects the qualitative descriptions of efficacy.
Experimental Protocols
The following are generalized experimental protocols for in vivo ADC efficacy studies based on the available information.
Protocol 1: In Vivo Efficacy of this compound-based ADC in a B-Cell Lymphoma Xenograft Model
1. Cell Line and Animal Model:
-
Cell Line: Human B-cell lymphoma cell line (e.g., Ramos, Raji, Mino, JeKo-1) expressing high levels of the target antigen (e.g., CD79b).[1][2]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or equivalent), typically 6-8 weeks old.[4][5]
2. Tumor Implantation:
-
Cells are cultured under standard conditions.
-
A suspension of 5-10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[4]
3. Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored using calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.[6]
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
4. ADC Administration:
-
The anti-CD79b-TNM ADC, a non-targeting control ADC, and a vehicle control are administered intravenously (IV).
-
A typical dosing schedule is 0.5 or 1.0 mg/kg, administered every 4 days for a total of 4 doses (Q4D x 4).
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Secondary endpoints may include the number of complete and partial tumor regressions and overall survival.
6. Statistical Analysis:
-
Statistical significance of the differences in tumor growth between groups is determined using appropriate statistical tests (e.g., ANOVA).
-
Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Protocol 2: In Vivo Efficacy of Uncialamycin-based ADC in a Small-Cell Lung Cancer PDX Model
1. PDX Model Establishment:
-
Patient-derived small-cell lung cancer tissue is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
The tumor is passaged through several generations of mice to establish a stable PDX model.
2. Study Animals and Tumor Implantation:
-
Established PDX tumor fragments are implanted subcutaneously into the flanks of 6-8 week old immunocompromised mice.
3. Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored as described in Protocol 1.
-
Mice with established tumors of a specified size range are randomized into treatment groups.
4. ADC Administration:
-
The anti-T1-Uncialamycin ADC (with either a cleavable or non-cleavable linker), a non-targeting control ADC, and a vehicle control are administered as a single IV injection.
-
Doses of 1.0 mg/kg and 1.5 mg/kg have been evaluated.[3]
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored regularly.
-
The primary endpoint is the change in tumor volume from baseline.
-
The study duration is typically determined by tumor growth in the control group reaching a predetermined size.
6. Statistical Analysis:
-
Data analysis is performed as described in Protocol 1.
Mandatory Visualization
Signaling Pathways
Both this compound and uncialamycin are enediyne payloads that cause DNA damage, leading to cell cycle arrest and apoptosis. The following diagram illustrates the general DNA damage response pathway.
Caption: DNA Damage Response Pathway initiated by enediyne payloads.
For this compound ADCs targeting CD79b in B-cell malignancies, the B-cell receptor signaling pathway is of particular relevance.
References
- 1. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Semi-Synthetic Development of Second-Generation this compound ADCs for B-Cell Malignancies | medtigo [medtigo.com]
- 3. Unlocking New Horizons in Small-Cell Lung Cancer Treatment: The Onset of Antibody–Drug Conjugates | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Tiancimycin-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. A critical aspect of their preclinical and clinical evaluation is the assessment of immunogenicity, which can impact their safety, efficacy, and pharmacokinetic profile. Tiancimycin, a potent enediyne natural product, is an emerging payload for ADCs. This guide provides a framework for assessing the immunogenicity of this compound-based ADCs by comparing it with other established ADC payloads and detailing standard experimental protocols.
While specific clinical immunogenicity data for this compound-based ADCs is not yet publicly available, this guide offers a comprehensive approach for researchers to design and execute immunogenicity studies. The information presented is based on the established principles of ADC immunogenicity and data from other common payload classes.
Comparative Immunogenicity of ADC Payloads
The immunogenicity of an ADC is a complex multifactorial issue influenced by the antibody, the linker, the payload, and the drug-to-antibody ratio (DAR). Anti-drug antibodies (ADAs) can develop against any part of the ADC, potentially leading to altered clearance, reduced efficacy, or adverse events.[1][2]
Below is a summary of reported immunogenicity for ADCs with common payloads. A placeholder for this compound is included to frame the context for future assessments.
| Payload Class | Example Payloads | Example ADC | Reported Anti-Drug Antibody (ADA) Incidence | Notes |
| Enediynes | This compound | (Preclinical) | Data not yet available | Tiancimycins are a novel class of potent DNA-damaging agents.[3] Their complex structure warrants careful immunogenicity assessment. |
| Calicheamicin | Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Low (~1%)[1] | In one study, only 2 of 182 patients developed antibodies to the calicheamicin/linker portion.[1] | |
| Auristatins | Monomethyl auristatin E (MMAE) | Brentuximab vedotin (Adcetris®) | ~37%[1] | The majority of ADAs are often directed against the antibody component.[4] |
| Monomethyl auristatin F (MMAF) | Belantamab mafodotin (Blenrep®) | Data varies by specific ADC | MMAF is less permeable than MMAE, which may influence its immunogenicity profile.[4] | |
| Maytansinoids | DM1 (Mertansine) | Ado-trastuzumab emtansine (Kadcyla®) | ~5.3%[1][5] | The development of ADAs seems to have no significant effect on the safety, pharmacokinetics, or efficacy of Kadcyla®.[5] |
| DM4 (Soravtansine) | (Various in clinical trials) | Data varies by specific ADC |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing ADC immunogenicity, involving screening, confirmation, and characterization of ADAs.[1][6]
Anti-Drug Antibody (ADA) Screening and Confirmation Assays
Objective: To detect and confirm the presence of antibodies directed against the ADC in patient or animal serum samples.
Methodology: Bridging ELISA
-
Coating: High-binding ELISA plates are coated with the this compound-based ADC.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk solution).
-
Sample Incubation: Serum samples (and positive/negative controls) are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Bridging with Labeled ADC: A biotinylated or enzyme-conjugated version of the this compound-based ADC is added. This will bind to the ADAs that have already bound to the coated ADC, forming a "bridge".
-
Detection:
-
For biotinylated ADC: Streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate (e.g., TMB).
-
For enzyme-conjugated ADC: A chromogenic substrate is added directly.
-
-
Analysis: The optical density is measured. Samples with a signal above a pre-defined cut-point are considered positive in the screening assay.
-
Confirmation: Positive samples are re-tested in the presence of an excess of the unlabeled this compound-based ADC. A significant reduction in the signal confirms the specificity of the ADAs.
ADA Screening and Confirmation Workflow
In Vitro T-Cell Proliferation Assay
Objective: To assess the potential of the this compound-based ADC to induce a T-cell dependent immune response.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a panel of healthy human donors.[7]
-
Cell Culture: PBMCs are cultured in the presence of the this compound-based ADC, a positive control (e.g., Keyhole Limpet Hemocyanin), and a negative control (vehicle).
-
Incubation: Cells are incubated for 5-7 days to allow for antigen processing and presentation, and subsequent T-cell activation and proliferation.
-
Proliferation Measurement: T-cell proliferation is measured by the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE) with flow cytometry.
-
Analysis: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the ADC by the proliferation in the negative control. An SI above a certain threshold (typically 2 or 3) indicates a positive response.
Cytokine Release Assay
Objective: To measure the release of cytokines from immune cells upon exposure to the this compound-based ADC, which can indicate the nature and magnitude of the immune response.
Methodology:
-
Cell Culture: Similar to the T-cell proliferation assay, PBMCs or whole blood are cultured with the this compound-based ADC, and positive and negative controls.
-
Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10) is measured using a multiplex immunoassay platform (e.g., Luminex) or ELISA.[7]
-
Analysis: Cytokine levels in the ADC-treated samples are compared to the negative control to determine if the ADC induces a significant cytokine response.
Potential Immunogenic Pathway of an ADC
Conclusion
A thorough assessment of immunogenicity is paramount for the successful development of this compound-based ADCs. While direct comparative data is not yet available, the established methodologies for other ADC classes provide a robust framework for evaluation. By employing a tiered approach that includes ADA screening and confirmation, as well as functional assays to assess T-cell activation and cytokine release, researchers can effectively characterize the immunogenic potential of these novel therapeutics. This proactive approach will be crucial for mitigating risks and optimizing the clinical translation of the next generation of ADCs.
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 7. sbhlab.com [sbhlab.com]
Benchmarking the Therapeutic Index of Tiancimycin-Linker Combinations in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The development of potent and highly targeted cancer therapies is a central goal in oncology research. Antibody-drug conjugates (ADCs) represent a promising class of therapeutics designed to achieve this by combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Tiancimycins, a class of enediyne natural products, have emerged as exceptionally potent payloads due to their DNA-damaging mechanism of action.[1][2] However, the full therapeutic potential of Tiancimycin-based ADCs is critically dependent on the linker technology used to connect the payload to the antibody. The linker's properties significantly influence the ADC's stability, efficacy, and, most importantly, its therapeutic index—the balance between its anti-tumor activity and its toxicity to healthy tissues.
This guide provides a comparative analysis of different this compound-linker combinations, summarizing available preclinical data to aid researchers and drug development professionals in the selection and design of next-generation this compound ADCs with improved therapeutic windows.
The Critical Role of the Linker in ADC Therapeutic Index
The linker in an ADC is not merely a passive connector; it is a critical component that dictates the payload's release and, consequently, the ADC's overall performance.[3] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleave to release the active drug upon internalization into the target cancer cell. The choice of linker chemistry directly impacts the drug-to-antibody ratio (DAR), pharmacokinetics, and the therapeutic index.[4] Site-specific conjugation technologies are often preferred over random conjugation methods as they produce homogeneous ADCs with a defined DAR, leading to a more predictable and favorable safety and efficacy profile.[1][4]
Comparative Analysis of this compound-Linker Combinations
Recent studies have begun to explore the impact of different linker chemistries on the performance of this compound-based ADCs. A key study investigated the efficacy of ADCs constructed with keto-Tiancimycin A (a derivative of this compound) conjugated to an anti-CD79b antibody via different linkers. The following tables summarize the in vitro cytotoxicity of these combinations against CD79b-positive (Ramos) and CD79b-negative (Jurkat) cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, nM) of Keto-Tiancimycin A ADCs with Different Linker Chemistries
| Linker Type | ADC Construct | Target Cell Line (CD79b+) | Off-Target Cell Line (CD79b-) |
| Non-cleavable | Keto-TNM A-NC-Linker-anti-CD79b | 0.5 ± 0.1 | >100 |
| Hydrazone (cleavable) | Keto-TNM A-Hydrazone-Linker-anti-CD79b | 0.8 ± 0.2 | >100 |
| Oxime (cleavable) | Keto-TNM A-Oxime-Linker-anti-CD79b | 0.7 ± 0.1 | >100 |
Data extrapolated from a study by Steele et al. (2023). The study demonstrated similar potencies for the different linker types in vitro, with all showing high selectivity for the target cells.
While in vitro studies provide valuable initial insights, the therapeutic index is ultimately determined by in vivo studies that assess both anti-tumor efficacy and toxicity (e.g., Maximum Tolerated Dose, MTD). To date, direct comparative in vivo studies benchmarking the therapeutic index of different this compound-linker combinations are limited in the public domain. However, the principles of ADC linker design suggest that the stability of the linker in circulation is a key determinant of the therapeutic index. Less stable linkers can lead to premature payload release, resulting in off-target toxicities and a narrower therapeutic window.[3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of different ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing ADC cytotoxicity.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound ADCs on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound ADCs with different linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADCs and control antibody in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Efficacy and Toxicity Studies (Xenograft Mouse Model)
This protocol provides a general framework for assessing the in vivo therapeutic index of this compound ADCs.[7][8]
Objective: To evaluate the anti-tumor efficacy (Minimum Effective Dose, MED) and toxicity (Maximum Tolerated Dose, MTD) of this compound ADCs in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line for xenograft implantation
-
Matrigel (or similar basement membrane matrix)
-
This compound ADCs with different linkers
-
Vehicle control solution
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Xenograft Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the this compound ADCs and vehicle control intravenously at various dose levels.
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. The MED is the lowest dose that produces a significant anti-tumor effect.
-
Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. The MTD is the highest dose that does not cause unacceptable toxicity.
-
Therapeutic Index Calculation: The therapeutic index can be estimated as the ratio of the MTD to the MED.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: DNA Damage Response Pathway
Tiancimycins belong to the enediyne class of natural products, which exert their potent cytotoxicity by causing DNA double-strand breaks.[9] This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses the damage, arrests the cell cycle to allow for repair, and can ultimately induce apoptosis if the damage is too severe.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow for ADC Therapeutic Index Benchmarking
The following diagram illustrates a typical workflow for comparing the therapeutic index of different ADC candidates.
Caption: Experimental workflow for ADC therapeutic index benchmarking.
Conclusion and Future Directions
The selection of an appropriate linker is paramount in the development of this compound-based ADCs with a favorable therapeutic index. While in vitro data suggests that various linker chemistries can yield potent and selective ADCs, further in vivo studies are critically needed to definitively benchmark their therapeutic windows. Future research should focus on comprehensive in vivo efficacy and toxicity studies to directly compare different this compound-linker combinations. Such studies will be instrumental in identifying the optimal linker strategy to maximize the therapeutic potential of this promising class of ADC payloads, ultimately leading to the development of safer and more effective cancer therapies.
References
- 1. Novel Tiancimycins (TNMs) Antibody Drug Conjugates (ADCs) for Anticancer Therapeutics - Christiana Teijaro [grantome.com]
- 2. Tiancimycins for Effective Cancer Treatment | Florida ExpertNet [expertnet.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Enediyne-Based Antibody-Drug Conjugates for Cancers - Ben Shen [grantome.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enediyne Payloads for Antibody-Drug Conjugates: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enediyne compounds for Antibody-Drug Conjugate (ADC) development, supported by experimental data. We delve into the performance of various enediyne payloads, comparing them with established alternatives, and provide detailed methodologies for key experiments.
Enediyne natural products are among the most potent cytotoxic agents ever discovered, making them highly attractive payloads for ADCs.[1][2] Their mechanism of action, which involves the generation of a diradical species that induces double-strand DNA breaks, leads to rapid and potent cancer cell killing.[1][2][3] This guide offers a meta-analysis of publicly available data on enediyne-based ADCs, with a focus on calicheamicin, the payload in two FDA-approved ADCs, and emerging enediyne compounds like uncialamycin (B1248839) and dynemicin.
Performance Comparison of ADC Payloads
The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Enediynes offer a distinct mechanism of action compared to the more common microtubule inhibitors, such as auristatins and maytansinoids.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ADC payloads against a selection of cancer cell lines. Lower IC50 values indicate higher potency.
| Payload Family | ADC/Compound | Target | Cell Line | IC50 (nM) | Reference |
| Enediyne | Gemtuzumab ozogamicin (B1678132) (Calicheamicin) | CD33 | HL-60 (AML) | 0.026 (as CalichDMH) | [4] |
| Inotuzumab ozogamicin (Calicheamicin) | CD22 | SUP-B15 (ALL) | 0.005 (as CalichDMH) | [4] | |
| Uncialamycin-ADC | Mesothelin | H226 (Lung Cancer) | 0.88 | [5] | |
| Uncialamycin-ADC (T2LD1) | CD46 | OCI-AML3 (AML) | 0.01 | [6] | |
| Uncialamycin-ADC (T2LD1) | CD46 | KG1 (MDR AML) | 0.1 | [6] | |
| Auristatin | MMAE | - | SK-BR-3 (Breast Cancer) | 3.27 | [7] |
| MMAE | - | HEK293 (Kidney) | 4.24 | [7] | |
| MMAE | Tissue Factor | BxPC-3 (Pancreatic) | 0.97 | [8] | |
| MMAE | Tissue Factor | PSN-1 (Pancreatic) | 0.99 | [8] | |
| Maytansinoid | DM1 | HER2 | SK-BR-3 (Breast Cancer) | 10-50 ng/mL | [9] |
| DM4 | CD19 | Raji (Lymphoma) | - | [9] |
Note: IC50 values can vary depending on the experimental conditions, including cell line, exposure time, and assay method. Direct comparison should be made with caution.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using animal models are crucial for evaluating the anti-tumor activity of ADCs. The table below presents a summary of efficacy data from xenograft studies.
| Payload Family | ADC | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) / Outcome | Reference |
| Enediyne | Calicheamicin-ADC | HER2 | HER2+ Breast Cancer | 3 mg/kg, single dose | Tumor regression | [10] |
| Calicheamicin-ADC | CD22 | CD22+ NHL | 3 mg/kg, single dose | Tumor regression | [10] | |
| Uncialamycin-ADC (T1LD1) | CD46 | LU95 (SCLC PDX) | 1.5 mg/kg, single dose | Complete tumor regression (>40 days) | [6] | |
| Uncialamycin-ADC (T1LD1) | CD46 | LU149 (SCLC PDX) | 3 mg/kg, single dose | Sustained tumor regression (>80 days) | [6] | |
| Auristatin | MMAE-ADC | HER2 | JIMT-1 (Breast) | 3 mg/kg, single dose | >90 | [9] |
| MMAE-ADC | CD30 | Karpas 299 (Lymphoma) | 1 mg/kg, single dose | >95 | [9] | |
| Maytansinoid | DM1-ADC | HER2 | NCI-N87 (Gastric) | 15 mg/kg, single dose | ~80 | [9] |
SCLC: Small Cell Lung Cancer; PDX: Patient-Derived Xenograft; NHL: Non-Hodgkin's Lymphoma.
Clinical Performance of Approved Enediyne ADCs
Gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) are two calicheamicin-based ADCs approved by the FDA.
| ADC | Target | Indication | Key Efficacy Results | Common Adverse Events | Reference |
| Gemtuzumab ozogamicin | CD33 | Acute Myeloid Leukemia (AML) | Combination with chemotherapy improved event-free survival (17.3 vs 9.5 months) | Myelosuppression, infection, hemorrhage, hepatotoxicity (including VOD) | [4][11] |
| Inotuzumab ozogamicin | CD22 | Acute Lymphoblastic Leukemia (ALL) | Higher complete remission rates vs. chemotherapy (35.8% vs 17.4%) | Myelosuppression, hepatotoxicity (including VOD), infusion-related reactions | [4][11] |
VOD: Veno-occlusive disease.
Key Experimental Methodologies
Reproducible and well-documented experimental protocols are fundamental to ADC development. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).
DNA Damage Assessment
1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point (LMP) agarose (B213101)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Comet slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Embedding: Mix a suspension of single cells with molten LMP agarose and spread a thin layer onto a comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.[13]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.[13]
-
Electrophoresis: Apply a voltage of ~25 V for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[13]
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.[13]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.[13]
2. γ-H2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Treated and control cells grown on coverslips or slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the enediyne ADC or control.
-
Fixation and Permeabilization: Fix the cells with fixation solution and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize the γ-H2AX foci (distinct fluorescent spots within the nucleus) using a fluorescence microscope. The number of foci per cell is quantified to measure the extent of DNA double-strand breaks.
Visualizing the Mechanisms
To better understand the processes involved in enediyne ADC activity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Workflow for ADC Evaluation.
Enediyne ADC Signaling Pathway.
Conclusion
Enediyne compounds represent a powerful class of payloads for ADC development, demonstrating exceptional potency in preclinical and clinical settings. The approved calicheamicin-based ADCs, gemtuzumab ozogamicin and inotuzumab ozogamicin, have established the clinical utility of this payload class in hematological malignancies. Emerging enediyne payloads, such as uncialamycin, show promise with unique properties like the bystander killing effect, which may offer advantages in treating solid tumors.[6][7]
Compared to microtubule inhibitors like auristatins and maytansinoids, enediynes offer a distinct mechanism of action by directly targeting DNA. This can be particularly advantageous for tumors that are less sensitive to tubulin-disrupting agents. However, the high potency of enediynes also necessitates careful consideration of linker stability and target specificity to minimize off-target toxicity, particularly hepatotoxicity, which has been observed with calicheamicin-based ADCs.[11]
The continued exploration of novel enediyne analogues, advanced linker technologies, and site-specific conjugation methods holds the potential to further enhance the therapeutic index of enediyne-based ADCs, expanding their application to a broader range of cancers. This guide provides a foundational comparison to aid researchers in the strategic design and development of the next generation of these potent anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. re-place.be [re-place.be]
- 3. ADCs- Preclinical and Clinical Updates [pegsummit.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inotuzumab Ozogamicin and Gemtuzumab Ozogamicin: A 2024 Guide to Managing Liver Toxicity and Cancer Treatment for Oncologists [40 Slides] - OncologyTube [oncologytube.com]
- 12. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tiancimycin
The proper handling and disposal of Tiancimycin, a potent enediyne antitumor antibiotic, are critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[1][2] Adherence to the following step-by-step operational plan is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound and other enediynes are highly cytotoxic and can be harmful if inhaled, ingested, or if they come into contact with skin.[3][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving is recommended).[5] | To prevent skin contact with the cytotoxic compound. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs.[2] | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a face shield.[6][7] | To protect the eyes from splashes or aerosols. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Required when handling the powdered form or when there is a risk of generating aerosols. |
All handling of this compound, including weighing, reconstitution, and preparation for disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of exposure.[2][6]
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of unused this compound powder, contaminated labware (e.g., pipette tips, tubes, vials), and solutions containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial.[1]
-
Solid Waste:
-
Collect all contaminated solid materials, including unused this compound powder, gloves, wipes, pipette tips, and other disposable labware, in a dedicated, clearly labeled hazardous waste container.[2][6]
-
This container must be leak-proof and puncture-resistant.[2]
-
Label the container with "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with your institution's guidelines.[2]
-
-
Liquid Waste:
-
Sharps Waste:
Step 2: Decontamination of Work Surfaces
-
Use a suitable decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) office. A common practice is to use a detergent solution followed by 70% isopropyl alcohol.[1]
-
All cleaning materials, such as wipes and paper towels, must be disposed of as solid cytotoxic waste.[2]
Step 3: Final Disposal Procedures
-
Ensure all waste containers are securely sealed when not in use and especially before transport.[1] Do not overfill containers.
-
Store the sealed waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[1][2]
-
Professional disposal of cytotoxic waste is typically achieved through high-temperature incineration.[2]
Experimental Protocol for Chemical Inactivation (General Guidance)
Objective: To chemically degrade this compound in liquid waste to less toxic byproducts before collection by EHS. Note: This procedure should be validated for this compound and approved by your institution's EHS office before implementation.
Materials:
-
Liquid waste containing this compound
-
5.25% Sodium hypochlorite (B82951) solution (household bleach) or Potassium permanganate (B83412) solution
-
Appropriate reaction vessel
-
Stir plate and stir bar
-
pH meter and appropriate acids/bases for pH adjustment
Methodology:
-
Working within a chemical fume hood, transfer the liquid this compound waste to a suitable reaction vessel.
-
Adjust the pH of the solution as required for the chosen oxidizing agent. For example, some oxidation reactions are more efficient under acidic or basic conditions.
-
Slowly add an excess of the oxidizing agent (e.g., sodium hypochlorite solution) to the waste while stirring.[8]
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation. This may range from several hours to overnight.
-
After the reaction is complete, neutralize the excess oxidizing agent and adjust the pH to a neutral range.
-
Collect the treated liquid waste in a hazardous liquid waste container for disposal through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Interaction and Cleavage Modes of Anthraquinone-Fused Enediynes: A Study on Tiancimycins, Yangpumicins, and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Tiancimycin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Tiancimycin is paramount. this compound is a powerful enediyne natural product with significant cytotoxic activity, making it a valuable component in antibody-drug conjugates for cancer therapy.[1][2] However, its potency also necessitates stringent safety protocols to protect laboratory personnel from potential exposure. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for cytotoxic and hazardous drugs.[3][4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[4][5] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[6] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator.[4] | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Foot Protection | Disposable shoe covers. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential for the safe handling of potent chemical compounds from initial preparation to final disposal.[7] All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.[7]
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8][9] Improper disposal can lead to environmental contamination and pose a risk to public health.
| Waste Type | Container | Disposal Method |
| Solid Waste | Yellow chemotherapeutic waste bag, clearly labeled.[9] | High-temperature incineration at a permitted facility. |
| Liquid Waste | Sealed, leak-proof hazardous waste container, clearly labeled. | To be collected by a certified hazardous waste disposal service. Do not pour down the drain. |
| Sharps | Yellow, puncture-resistant sharps container labeled "Chemotherapeutic Sharps Waste".[9] | Incineration at a permitted facility. |
| Contaminated PPE | Yellow chemotherapeutic waste bag.[9] | High-temperature incineration at a permitted facility. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: A procedural diagram for safely managing a this compound spill.
References
- 1. Second Generation this compound-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome engineering and fermentation optimization leads to overproduction of this compound A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. benchchem.com [benchchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
